molecular formula C21H35ClN2O5 B11933853 Opiranserin hydrochloride CAS No. 1440796-75-7

Opiranserin hydrochloride

Katalognummer: B11933853
CAS-Nummer: 1440796-75-7
Molekulargewicht: 431.0 g/mol
InChI-Schlüssel: GSCGQHXDHYVKOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Opiranserin hydrochloride is a useful research compound. Its molecular formula is C21H35ClN2O5 and its molecular weight is 431.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1440796-75-7

Molekularformel

C21H35ClN2O5

Molekulargewicht

431.0 g/mol

IUPAC-Name

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C21H34N2O5.ClH/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21;/h13-14H,6-12,15H2,1-5H3,(H,22,24);1H

InChI-Schlüssel

GSCGQHXDHYVKOL-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Opiranserin Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin (also known as VVZ-149) is an investigational, first-in-class, non-opioid analgesic agent developed for the management of moderate to severe pain. This technical guide provides an in-depth overview of the molecular mechanism of action of Opiranserin hydrochloride, detailing its multi-target engagement strategy. The document summarizes its binding affinities, explores the downstream signaling pathways, and presents available quantitative data from preclinical and clinical studies. Detailed experimental methodologies are provided where available in the public domain, and key pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: A Multi-Target Approach

This compound exerts its analgesic effects through a synergistic mechanism involving the simultaneous modulation of multiple key targets in the pain signaling pathway. It is a dual antagonist of the glycine (B1666218) transporter 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor, and also exhibits antagonistic activity at the P2X3 receptor.[1][2][3][4] This multi-target profile is designed to interrupt pain signal transmission and processing at both the spinal and supraspinal levels.

Glycine Transporter 2 (GlyT2) Inhibition

Opiranserin acts as an inhibitor of GlyT2, a key protein responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft in the spinal cord.[5] By blocking GlyT2, Opiranserin increases the extracellular concentration of glycine, thereby enhancing inhibitory neurotransmission at glycinergic synapses.[6] This heightened inhibitory tone in the dorsal horn of the spinal cord is believed to dampen the propagation of nociceptive signals to the brain.

Serotonin 2A (5-HT2A) Receptor Antagonism

Opiranserin also functions as an antagonist of the 5-HT2A receptor.[2] 5-HT2A receptors are implicated in descending facilitatory pain pathways originating in the brainstem, which can amplify pain signals at the spinal level.[7] By blocking these receptors, Opiranserin is thought to reduce the excitatory modulation of nociceptive transmission.

P2X3 Receptor Antagonism

Additionally, Opiranserin demonstrates antagonistic activity at the P2X3 receptor, an ion channel activated by adenosine (B11128) triphosphate (ATP) released from damaged cells.[2][3] P2X3 receptors are predominantly expressed on nociceptive sensory neurons and are involved in the initiation of pain signals. Inhibition of these receptors by Opiranserin likely contributes to its analgesic effect by reducing the excitability of peripheral sensory nerves.

Quantitative Data

Binding Affinity and Potency

The following table summarizes the in vitro potency of this compound at its primary molecular targets.

TargetParameterValue (µM)
Glycine Transporter 2 (GlyT2)IC500.86[2][3][4]
Serotonin 2A Receptor (5-HT2A)IC501.3[2][3][4]
P2X3 Receptor (rat)IC500.87[2][3][4]
Pharmacokinetic Profile

Opiranserin is metabolized to an active metabolite, VVZ-368.[1] A Phase 1 clinical trial in healthy male volunteers provided the following insights into its pharmacokinetic profile after a 4-hour intravenous infusion.[1]

ParameterOpiranserin (VVZ-149)VVZ-368 (Active Metabolite)
Dose Proportionality Plasma exposure showed a dose-proportional increase.[1]Plasma exposure showed a dose-proportional increase.[1]
Accumulation (Multiple Doses) Did not accumulate in the plasma.[1]Plasma concentration increased by 1.23- to 2.49-fold after the fifth and sixth doses.[1]

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are not yet fully available in the public domain.

Clinical Efficacy in Postoperative Pain

Multiple clinical trials have evaluated the efficacy of Opiranserin in the management of postoperative pain.

Phase 3 Clinical Trial (NCT05764525) in Laparoscopic Colectomy Patients: [8]

Efficacy EndpointOpiranserin GroupPlacebo Groupp-value
SPID at 6 hours Significantly improved by 35%-0.0193
SPID at 12 hours Significantly improved-0.0047
Time to mild pain (NRS < 4) Reached at 8 hours-0.0007 (for pain intensity scores between 4-10h)
Opioid Consumption (first 12h) 30.8% less--
PCA Requests (first 12h) 60.2% fewer--
Rescue Opioid-Free (2-6h) Higher proportion-0.0026
Rescue Opioid-Free (6-12h) Higher proportion-0.0024

Phase 2 Clinical Trial (NCT02489526) in Laparoscopic Colorectal Surgery Patients: [9]

Efficacy EndpointOpiranserin GroupPlacebo Group
Opioid Consumption (24h) 34.2% reduction-
Opioid Consumption in patients with high negative affect (24h) 40% less-

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical binding and functional assays for Opiranserin are not extensively detailed in the currently available public literature. However, based on standard pharmacological practices, the following outlines the likely methodologies that would have been employed.

GlyT2 Inhibition Assay (Hypothetical Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Opiranserin on GlyT2.

  • Methodology: A functional assay using cells stably expressing human GlyT2 (e.g., HEK293 cells) would be utilized. The assay would measure the uptake of a radiolabeled substrate, such as [3H]glycine.

    • Cell Culture: HEK293 cells expressing GlyT2 are cultured to confluence in appropriate media.

    • Assay Preparation: Cells are harvested, washed, and resuspended in a buffered salt solution.

    • Inhibition Assay: Cells are pre-incubated with varying concentrations of this compound for a specified time.

    • Substrate Addition: The assay is initiated by the addition of [3H]glycine.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Termination: Glycine uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

    • Quantification: The amount of intracellular [3H]glycine is quantified using liquid scintillation counting.

    • Data Analysis: The percentage of inhibition at each Opiranserin concentration is calculated relative to a vehicle control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

5-HT2A Receptor Binding Assay (Hypothetical Protocol)
  • Objective: To determine the binding affinity (Ki) and IC50 of Opiranserin for the 5-HT2A receptor.

  • Methodology: A competitive radioligand binding assay using cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).

    • Membrane Preparation: Cells expressing the 5-HT2A receptor are homogenized and centrifuged to isolate the cell membrane fraction.

    • Binding Assay: Cell membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin or [3H]spiperone) and varying concentrations of this compound.

    • Incubation: The binding reaction is carried out in a suitable buffer at a specific temperature for a time sufficient to reach equilibrium.

    • Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known 5-HT2A ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

P2X3 Receptor Functional Assay (Hypothetical Protocol)
  • Objective: To determine the functional antagonistic activity (IC50) of Opiranserin on the P2X3 receptor.

  • Methodology: A calcium flux assay using cells stably expressing the rat P2X3 receptor (e.g., HEK293 or CHO cells).

    • Cell Culture and Dye Loading: Cells expressing the P2X3 receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay: The cells are exposed to varying concentrations of this compound.

    • Agonist Stimulation: The P2X3 receptor is activated by the addition of a specific agonist, such as α,β-methylene ATP.

    • Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: The inhibitory effect of Opiranserin at each concentration is calculated relative to the maximal response induced by the agonist alone. The IC50 value is determined from the concentration-response curve.

Signaling Pathways and Visualizations

Opiranserin's Multi-Target Analgesic Mechanism

The following diagram illustrates the overarching mechanism of action of Opiranserin, highlighting its three primary targets and their role in modulating pain signaling.

Opiranserin_Mechanism cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord Dorsal Horn cluster_brainstem Descending Pathway (Brainstem) Tissue Damage Tissue Damage ATP ATP Tissue Damage->ATP releases P2X3R P2X3 Receptor ATP->P2X3R activates Nociceptive Signal\nGeneration Nociceptive Signal Generation P2X3R->Nociceptive Signal\nGeneration Pain Signal\nTransmission\nto Brain Pain Signal Transmission to Brain Nociceptive Signal\nGeneration->Pain Signal\nTransmission\nto Brain contributes to Presynaptic\nTerminal Presynaptic Terminal Glycine Glycine Presynaptic\nTerminal->Glycine releases GlyT2 Glycine Transporter 2 GlyT2->Presynaptic\nTerminal Glycine->GlyT2 reuptake Glycine\nReceptor Glycine Receptor Glycine->Glycine\nReceptor activates Postsynaptic\nNeuron Postsynaptic Neuron Inhibitory\nSignal Inhibitory Signal Glycine\nReceptor->Inhibitory\nSignal Inhibitory\nSignal->Pain Signal\nTransmission\nto Brain reduces Descending\nNeuron Descending Neuron Serotonin Serotonin Descending\nNeuron->Serotonin releases 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor activates Facilitatory\nSignal Facilitatory Signal 5-HT2A Receptor->Facilitatory\nSignal Facilitatory\nSignal->Pain Signal\nTransmission\nto Brain enhances Opiranserin Opiranserin Opiranserin->P2X3R antagonizes Opiranserin->GlyT2 inhibits Opiranserin->5-HT2A Receptor antagonizes

Opiranserin's multi-target mechanism of action.

GlyT2 Inhibition Signaling Pathway

The following diagram illustrates the effect of Opiranserin on the glycinergic synapse.

GlyT2_Inhibition cluster_synapse Glycinergic Synapse in Spinal Cord Presynaptic Neuron Presynaptic Neuron Glycine Vesicle Glycine Synaptic Cleft Synaptic Cleft Glycine Vesicle->Synaptic Cleft Release GlyT2 GlyT2 GlyT2->Presynaptic Neuron Increased Glycine Increased Synaptic Glycine GlyT2->Increased Glycine leads to Postsynaptic Neuron Postsynaptic Neuron Glycine Receptor GlyR Enhanced Inhibition Enhanced Inhibitory Signal Glycine Receptor->Enhanced Inhibition Synaptic Cleft->GlyT2 Reuptake Synaptic Cleft->Glycine Receptor Binds to Increased Glycine->Glycine Receptor Increased activation of Reduced Pain Signal Reduced Pain Transmission Enhanced Inhibition->Reduced Pain Signal Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits

GlyT2 inhibition by Opiranserin enhances inhibitory signaling.

5-HT2A and P2X3 Receptor Antagonism in Pain Pathways

This diagram illustrates how Opiranserin's antagonism at 5-HT2A and P2X3 receptors contributes to its analgesic effect.

Receptor_Antagonism cluster_pathways Pain Signaling Pathways Descending Facilitatory Pathway Descending Facilitatory Pathway 5-HT2A Receptor 5-HT2A-R Descending Facilitatory Pathway->5-HT2A Receptor activates Spinal Cord Neuron Spinal Cord Neuron 5-HT2A Receptor->Spinal Cord Neuron enhances excitability Peripheral Nociceptor Peripheral Nociceptor P2X3 Receptor P2X3-R Peripheral Nociceptor->P2X3 Receptor activates P2X3 Receptor->Spinal Cord Neuron transmits signal Pain Signal to Brain Pain Signal to Brain Spinal Cord Neuron->Pain Signal to Brain Opiranserin Opiranserin Opiranserin->5-HT2A Receptor Antagonizes Opiranserin->P2X3 Receptor Antagonizes

Opiranserin's antagonism of 5-HT2A and P2X3 receptors.

Conclusion

This compound represents a novel approach to pain management through its multi-target mechanism of action. By simultaneously inhibiting GlyT2 and antagonizing 5-HT2A and P2X3 receptors, it addresses multiple facets of pain signaling, from peripheral nociception to central sensitization. The preclinical and clinical data gathered to date support its potential as an effective non-opioid analgesic for postoperative pain. Further research and publication of detailed experimental and clinical data will continue to refine the understanding of its comprehensive pharmacological profile and solidify its place in the therapeutic landscape.

References

Opiranserin Hydrochloride: A Technical Guide to its Dual GlyT2 and 5-HT2A Antagonist Activity in Pain Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (also known as VVZ-149) is a novel, first-in-class, non-opioid analgesic that has garnered significant attention for its unique dual mechanism of action.[1] Developed by Vivozon, Inc., this synthetic benzamide (B126) derivative is engineered to simultaneously antagonize the glycine (B1666218) transporter 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A), both of which are pivotal in the modulation of pain signaling pathways.[2][3] This multi-target approach offers a promising therapeutic strategy for the management of moderate-to-severe pain, particularly in the postoperative setting, potentially mitigating the risks associated with traditional opioid analgesics.[1] This technical guide provides an in-depth overview of the pharmacological properties of Opiranserin hydrochloride, with a focus on its dual antagonist activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Dual Antagonism

Opiranserin's analgesic efficacy stems from its ability to concurrently inhibit two key targets in the central and peripheral nervous systems involved in pain transmission and modulation.[4]

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, a primary inhibitory neurotransmitter in the spinal cord.[5] By blocking GlyT2, Opiranserin increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission and dampening the propagation of pain signals to the brain.[6][7]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: The 5-HT2A receptor, a G protein-coupled receptor, is implicated in descending facilitatory pain pathways and the sensitization of peripheral nociceptors.[6][8] Opiranserin's antagonism of 5-HT2A receptors is believed to reduce the amplification of pain signals in the spinal dorsal horn and inhibit the activation of peripheral nociceptors.[7][8]

This dual-action mechanism is hypothesized to produce a synergistic analgesic effect, targeting both the transmission and the "wind-up" phenomenon of pain signaling.[4]

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory activity of Opiranserin.

TargetAssay TypeSpeciesIC50 (µM)Reference(s)
Glycine Transporter 2 (GlyT2)Functional AssayHuman0.86[9][10]
Serotonin Receptor 2A (5-HT2A)Radioligand Binding AssayHuman1.3[9][10]
P2X3 ReceptorNot SpecifiedRat0.87[9][10]

Experimental Protocols

In Vitro Assays

Glycine Transporter 2 (GlyT2) Functional Assay (Hypothetical Reconstruction)

While the specific details of the assay used for Opiranserin are proprietary, a typical [3H]-glycine uptake assay in HEK293 cells stably expressing human GlyT2 would be conducted as follows:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human GlyT2 transporter are cultured in appropriate media until they reach a suitable confluency.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.

  • Glycine Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]-glycine.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-glycine.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of Opiranserin that inhibits 50% of the specific [3H]-glycine uptake, is calculated by non-linear regression analysis.

Serotonin 2A (5-HT2A) Receptor Radioligand Binding Assay (Hypothetical Reconstruction)

A standard competitive radioligand binding assay to determine the affinity of Opiranserin for the human 5-HT2A receptor would be performed as follows:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared and stored at -80°C.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific 5-HT2A receptor radioligand (e.g., [3H]-ketanserin) and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Preclinical In Vivo Models

Spinal Nerve Ligation (SNL) Model in Rats

This model is used to induce neuropathic pain.[11]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The L5 and L6 spinal nerves on one side are tightly ligated with silk sutures.[2] The surgical wound is then closed.

  • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation is assessed using von Frey filaments.[4][11] A series of calibrated filaments are applied to the plantar surface of the hind paw to determine the force required to elicit a withdrawal response.[4][12]

  • Drug Administration: this compound (e.g., 80 mg/kg, p.o.) or vehicle is administered, and the paw withdrawal threshold is measured at various time points post-dosing.[10]

  • Data Analysis: The anti-allodynic effect of Opiranserin is determined by the increase in the paw withdrawal threshold compared to the vehicle-treated group.

Formalin Test in Rats

This model assesses both acute and inflammatory pain.[6]

  • Animal Preparation: Rats are placed in an observation chamber for acclimatization.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.[6]

  • Behavioral Observation: Pain-related behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified during two distinct phases: the early phase (0-10 minutes post-injection, representing acute nociceptive pain) and the late phase (10-60 minutes post-injection, representing inflammatory pain).[8][9][13]

  • Drug Administration: this compound (e.g., 25 mg/kg, s.c.) or a positive control like morphine is administered prior to the formalin injection.[10]

  • Data Analysis: The analgesic effect is determined by the reduction in the duration or frequency of pain-related behaviors in both phases compared to the vehicle group.

Visualizing the Mechanisms and Workflows

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine_Synapse Glycine Glycine_Vesicle->Glycine_Synapse Release GlyT2 GlyT2 Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Glycine_Synapse->GlyT2 GlyR Glycine Receptor Glycine_Synapse->GlyR Binds Chloride_Channel Cl- Influx GlyR->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride_Channel->Hyperpolarization SHT2A_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Nociceptive) Serotonin_Vesicle Serotonin (5-HT) SHT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->SHT2A_Receptor Binds Gq_Protein Gq/11 SHT2A_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Nociceptive_Signal Enhanced Nociceptive Signaling Ca_PKC->Nociceptive_Signal Opiranserin Opiranserin Opiranserin->SHT2A_Receptor Antagonizes Experimental_Workflow_SNL cluster_setup Model Induction cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Selection Select Male Sprague-Dawley Rats Anesthesia Anesthetize Rats Animal_Selection->Anesthesia Surgery Ligate L5/L6 Spinal Nerves Anesthesia->Surgery Baseline Establish Baseline Paw Withdrawal Threshold (von Frey Filaments) Surgery->Baseline Drug_Admin Administer Opiranserin or Vehicle Baseline->Drug_Admin Post_Dose_Test Measure Paw Withdrawal Threshold at Multiple Time Points Drug_Admin->Post_Dose_Test Comparison Compare Withdrawal Thresholds between Opiranserin & Vehicle Groups Post_Dose_Test->Comparison Efficacy Determine Anti-Allodynic Efficacy Comparison->Efficacy

References

Opiranserin Hydrochloride and its Interaction with the P2X3 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Opiranserin (B609760) hydrochloride (also known as VVZ-149), focusing on its molecular interaction with the P2X3 receptor. Opiranserin is a novel, non-opioid, non-NSAID analgesic developed by Vivozon, Inc., with a multi-target mechanism of action.[1][2] It has recently gained approval in South Korea for the treatment of postoperative pain.[1] While it is primarily recognized as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor, its activity at the P2X3 receptor contributes to its overall analgesic profile.[3][4]

The P2X3 Receptor: A Key Target in Nociception

The P2X3 receptor is a ligand-gated ion channel that is predominantly expressed on sensory neurons, particularly the C and Aδ fibers responsible for transmitting pain signals.[5][6] These receptors are activated by extracellular adenosine (B11128) triphosphate (ATP), which is released from cells during injury, inflammation, or stress.[7][8]

Upon ATP binding, the P2X3 receptor channel opens, allowing an influx of cations (primarily Na+ and Ca2+).[7] This influx leads to membrane depolarization and the initiation of an action potential, which propagates along the sensory nerve to the central nervous system, ultimately being perceived as pain.[5][8] Due to their critical role in pain pathways, P2X3 receptors have become an attractive target for the development of novel analgesics.[7][9] Antagonists of this receptor aim to block ATP-mediated signaling, thereby preventing the sensitization of sensory neurons and reducing pain perception.[8]

Quantitative Analysis of Opiranserin's Interaction with P2X3

Opiranserin has been identified as an antagonist of the rat P2X3 (rP2X3) receptor. The inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting a specific biological or biochemical function.

Target Ligand Parameter Value (μM) Species Reference
P2X3 ReceptorOpiranserinIC500.87Rat (rP2X3)[3][4][10]
Glycine Transporter 2 (GlyT2)OpiranserinIC500.86Not Specified[3][4][10]
Serotonin Receptor 2A (5-HT2A)OpiranserinIC501.3Not Specified[3][4][10]

Table 1: In vitro inhibitory activity of Opiranserin on its primary targets.

Signaling Pathway and Mechanism of Antagonism

The primary mechanism of P2X3 receptor antagonists is the inhibition of ATP binding, which prevents the conformational changes required for ion channel opening.[8] This blockade effectively dampens the excitability of sensory neurons. Opiranserin contributes to analgesia by acting as an antagonist at this key receptor in the nociceptive pathway.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Binds & Activates Cations Cation Influx (Na+, Ca2+) P2X3_Receptor->Cations Opens Depolarization Membrane Depolarization Cations->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Opiranserin Opiranserin (Antagonist) Opiranserin->P2X3_Receptor Blocks

Caption: P2X3 receptor signaling pathway and inhibition by Opiranserin.

Experimental Protocols

While specific, detailed protocols for Opiranserin's P2X3 receptor assays are proprietary, this section outlines standard methodologies used in the industry to characterize such interactions.

4.1. In Vitro IC50 Determination: Calcium Mobilization Assay

This assay is commonly used to measure the functional inhibition of ion channels like P2X3. It quantifies changes in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the target receptor (e.g., rat P2X3).

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits increased fluorescence intensity upon binding to free intracellular Ca2+.

  • Compound Addition: Varying concentrations of the antagonist (Opiranserin hydrochloride) are added to the wells and incubated for a predetermined period.

  • Agonist Stimulation: A specific P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), is added at a concentration known to elicit a sub-maximal response (EC80) to activate the P2X3 channels.

  • Signal Detection: Changes in fluorescence are measured in real-time using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

  • Data Analysis: The fluorescence signal is plotted against the antagonist concentration. The IC50 value is calculated using a four-parameter logistic equation to determine the concentration of Opiranserin required to inhibit 50% of the agonist-induced calcium response.

Calcium_Assay_Workflow A Culture P2X3-expressing HEK293 cells in microplate B Load cells with calcium-sensitive dye (Fluo-4) A->B C Add serial dilutions of Opiranserin B->C D Incubate C->D E Add P2X3 agonist (α,β-meATP) D->E F Measure fluorescence change (FLIPR) E->F G Calculate IC50 value F->G In_Vivo_Workflow A Induce neuropathic pain (Spinal Nerve Ligation in rats) B Measure baseline pain threshold (von Frey filaments) A->B C Administer Opiranserin or vehicle control B->C D Measure pain threshold at multiple time-points post-dose C->D E Compare paw withdrawal threshold between groups D->E

References

Opiranserin Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin hydrochloride (VVZ-149), a novel, first-in-class, non-opioid analgesic, represents a significant advancement in the management of moderate-to-severe pain. Developed by Vivozon, Inc., it has recently received approval in South Korea for the treatment of postoperative pain.[1][2] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the innovative multi-target drug discovery approach employed, the key experimental protocols utilized in its preclinical and clinical evaluation, and presents a comprehensive summary of its pharmacological and clinical data.

Introduction

The management of moderate-to-severe pain, particularly in the postoperative setting, remains a significant clinical challenge. Opioids, the current mainstay of treatment, are associated with a plethora of adverse effects, including respiratory depression, nausea, vomiting, and the potential for addiction and abuse. This has created a critical unmet need for effective and safer non-opioid analgesics. This compound was developed to address this need, offering a novel mechanism of action that targets multiple pain pathways simultaneously.

Discovery and Synthesis

Opiranserin was identified through an innovative in vivo-guided screening approach, moving away from the traditional single-target drug discovery paradigm.[3] This strategy focused on identifying compounds with potent analgesic effects in animal models of pain, followed by deconvolution of their molecular targets.

Synthesis of this compound

The chemical synthesis of Opiranserin, systematically named 4-butoxy-N-((4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide, involves a multi-step process culminating in the formation of the hydrochloride salt for enhanced water solubility and stability.[3][4] The synthesis can be logically divided into the preparation of two key intermediates, followed by their coupling and final salt formation.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-butoxy-3,5-dimethoxybenzoic acid

  • Demethylation of 3,4,5-trimethoxybenzoic acid: 3,4,5-trimethoxybenzoic acid is selectively demethylated at the 4-position to yield 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). This can be achieved by heating with a strong base such as sodium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol.[5]

  • Butylation of 4-hydroxy-3,5-dimethoxybenzoic acid: The resulting phenolic hydroxyl group is then alkylated using a suitable butylating agent, such as 1-bromobutane, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) to yield 4-butoxy-3,5-dimethoxybenzoic acid.

Part B: Synthesis of (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine

  • Synthesis of Tetrahydro-4H-pyran-4-carbonitrile: Starting from tetrahydro-4H-pyran-4-one, a cyanation reaction, for instance, using trimethylsilyl (B98337) cyanide, can introduce the nitrile group at the 4-position.

  • Reductive Amination: The nitrile is then reduced to the primary amine, (tetrahydro-2H-pyran-4-yl)methanamine.

  • Dimethylation of the Amine: The primary amine is subsequently dimethylated using a reagent such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or by reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the tertiary amine intermediate.

Part C: Amide Coupling and Hydrochloride Salt Formation

  • Activation of the Carboxylic Acid: 4-butoxy-3,5-dimethoxybenzoic acid is activated for amide bond formation. This can be accomplished by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC in the presence of an amine base like triethylamine (B128534) or DIPEA.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine in an appropriate solvent (e.g., dichloromethane (B109758) or DMF) to form the Opiranserin free base.

  • Hydrochloride Salt Formation: The final step involves dissolving the Opiranserin free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrochloric acid in the same or a miscible solvent to precipitate this compound. The resulting solid is then collected by filtration and dried.

Mechanism of Action

Opiranserin is a multi-target analgesic that simultaneously modulates three key proteins involved in pain signaling: Glycine Transporter Type 2 (GlyT2), Serotonin 2A Receptor (5-HT2A), and the P2X3 purinergic receptor.[3][4][6] This polypharmacological profile allows it to exert its analgesic effects through both central and peripheral mechanisms.[1]

Signaling Pathways

The dual antagonism of GlyT2 and 5-HT2A receptors is central to Opiranserin's mechanism. Inhibition of GlyT2 in the spinal cord enhances inhibitory neurotransmission by increasing the synaptic concentration of glycine.[3][6] Concurrently, blockade of 5-HT2A receptors in both the spinal cord and peripheral sensory neurons attenuates pronociceptive signaling.[3][6] The additional antagonism of P2X3 receptors on nociceptive neurons further dampens pain signal transmission.[3][6]

G cluster_spinal Spinal Cord cluster_peripheral Peripheral Nociceptor GlyT2 GlyT2 Glycine Glycine Glycine->GlyT2 reuptake GlyR Glycine Receptor Glycine->GlyR activates NociceptiveNeuron_Spinal Nociceptive Neuron GlyR->NociceptiveNeuron_Spinal inhibits InhibitoryNeuron Inhibitory Interneuron InhibitoryNeuron->Glycine releases PainSignal_Spinal Pain Signal Transmission to Brain NociceptiveNeuron_Spinal->PainSignal_Spinal Opiranserin_Spinal Opiranserin Opiranserin_Spinal->GlyT2 inhibits HT2A 5-HT2A Receptor Nociceptor Nociceptive Neuron HT2A->Nociceptor sensitizes P2X3 P2X3 Receptor P2X3->Nociceptor depolarizes Serotonin Serotonin Serotonin->HT2A activates ATP ATP ATP->P2X3 activates PainSignal_Peripheral Pain Signal Generation Nociceptor->PainSignal_Peripheral Opiranserin_Peripheral Opiranserin Opiranserin_Peripheral->HT2A antagonizes Opiranserin_Peripheral->P2X3 antagonizes

Caption: Opiranserin's dual mechanism of action in the spinal cord and periphery.

Preclinical Development

The analgesic efficacy of Opiranserin was evaluated in several well-established animal models of pain.

In Vivo Efficacy Studies

Experimental Protocol: Formalin-Induced Pain Model

  • Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Drug Administration: this compound or a vehicle control is administered subcutaneously (s.c.) or orally (p.o.) at various doses.

  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, reflecting acute nociceptive pain) and the late phase (15-60 minutes post-injection, reflecting inflammatory pain).

  • Data Analysis: The total time spent in pain-related behaviors is compared between the Opiranserin-treated and control groups.

Experimental Protocol: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.

  • Postoperative Recovery: Animals are allowed to recover from surgery.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.

  • Drug Administration: this compound or a vehicle control is administered.

  • Post-Dosing Assessment: Mechanical allodynia is reassessed at various time points after drug administration.

  • Data Analysis: Changes in the paw withdrawal threshold are compared between the Opiranserin-treated and control groups.

Preclinical Efficacy Data
ParameterValueSpeciesModelReference
IC50 (GlyT2) 0.86 µM-In vitro[3][6]
IC50 (5-HT2A) 1.3 µM-In vitro[3][6]
IC50 (rP2X3) 0.87 µMRatIn vitro[3][6]
Analgesic Efficacy Comparable to 3 mg/kg MorphineRatMechanical Allodynia[6]
Anti-allodynic Effect Effective at 80 mg/kg (p.o.)RatSNL Model[6]

Clinical Development

This compound has undergone a comprehensive clinical development program, including Phase 1, 2, and 3 clinical trials, primarily for the management of postoperative pain.

Clinical Trial Design

A representative Phase 3 clinical trial for postoperative pain following laparoscopic colectomy followed a randomized, double-blind, placebo-controlled, parallel-group design.

G Screening Patient Screening (Laparoscopic Colectomy) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm Opiranserin HCl Infusion + PCA Fentanyl Randomization->Treatment_Arm Placebo_Arm Placebo Infusion + PCA Fentanyl Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (e.g., SPID at 12h) Treatment_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Follow_up Follow-up (Safety and Secondary Endpoints) Primary_Endpoint->Follow_up

Caption: A simplified workflow of a Phase 3 clinical trial for Opiranserin.

Experimental Protocol: Phase 3 Postoperative Pain Trial (Exemplar)

  • Patient Population: Adult patients scheduled for elective laparoscopic colectomy.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Intervention: Patients are randomized to receive either an intravenous infusion of this compound or a matching placebo. Both groups have access to patient-controlled analgesia (PCA) with an opioid (e.g., fentanyl) for rescue medication.

  • Primary Efficacy Endpoint: The primary outcome is typically the Sum of Pain Intensity Difference (SPID) over a specified period (e.g., 12 or 24 hours) after the start of the infusion. Pain intensity is assessed using a Numeric Rating Scale (NRS).

  • Secondary Efficacy Endpoints: These may include total opioid consumption, time to first rescue medication, and patient global assessment of pain relief.

  • Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs).

Clinical Efficacy and Safety Data

Clinical trials have consistently demonstrated that this compound provides effective analgesia and reduces the need for opioid rescue medication in patients with moderate-to-severe postoperative pain.

IndicationPhaseKey FindingsReference
Postoperative Pain Phase 2Significantly lower pain intensity scores and reduced opioid consumption compared to placebo.[7]
Postoperative Pain Phase 3Met primary endpoint of significant pain reduction (SPID) and demonstrated a favorable safety profile.[2]
Fibromyalgia Phase 2Under investigation in a topical gel formulation.[4]
Myofascial Pain Phase 2Under investigation in a topical gel formulation.[4]

Conclusion

This compound is a novel, multi-target, non-opioid analgesic that has demonstrated significant efficacy and a favorable safety profile in the management of postoperative pain. Its unique mechanism of action, targeting GlyT2, 5-HT2A, and P2X3, represents a promising new therapeutic strategy for pain relief. The successful discovery and development of Opiranserin underscore the potential of in vivo-guided, multi-target approaches in identifying innovative medicines for complex diseases. Further research into its utility in other pain states and its topical formulations is ongoing.

References

Opiranserin Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Multi-Target Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Opiranserin hydrochloride (VVZ-149 hydrochloride) is a novel, non-opioid analgesic agent that has garnered significant interest within the scientific community for its unique multi-target mechanism of action.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are described, and its complex signaling pathways are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Identification

Opiranserin is a synthetic small molecule belonging to the benzamide (B126) class of compounds.[3] The hydrochloride salt form enhances its water solubility and stability, making it suitable for injectable formulations.[4]

IUPAC Name: 4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide;hydrochloride[5]

Synonyms: VVZ-149 hydrochloride, Opiranserin HCl[2]

Chemical Structure:

  • Opiranserin (Free Base)

    • Molecular Formula: C₂₁H₃₄N₂O₅

    • Molecular Weight: 394.51 g/mol

  • This compound

    • Molecular Formula: C₂₁H₃₅ClN₂O₅[5]

    • Molecular Weight: 430.97 g/mol [6]

Physicochemical Properties

A summary of the key physicochemical properties of Opiranserin and its hydrochloride salt is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₃₅ClN₂O₅[5]
Molecular Weight 430.97 g/mol [6]
CAS Number 1440796-75-7[2]
Appearance White to off-white solid powder[7]
pKa (Strongest Basic) 9.11[1]
Solubility Soluble in DMSO (~50 mg/mL)[7]
In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[8]
In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)[8]

Pharmacological Properties and Mechanism of Action

Opiranserin exhibits a unique pharmacological profile as a multi-target antagonist, simultaneously modulating three key proteins involved in pain signaling pathways.[9] This polypharmacology is believed to contribute to its analgesic efficacy.[10]

TargetActivityIC₅₀Source(s)
Glycine (B1666218) Transporter 2 (GlyT2) Antagonist/Inhibitor0.86 µM[2]
Serotonin (B10506) Receptor 2A (5-HT2A) Antagonist1.3 µM[2]
P2X Purinoceptor 3 (P2X3) Antagonist0.87 µM[2]
Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft in the spinal cord.[11] By inhibiting GlyT2, Opiranserin increases the concentration of glycine in the synapse.[12] This elevated glycine level enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride hyperpolarizes the postsynaptic neuron, leading to an inhibitory effect and a reduction in the transmission of nociceptive signals.[12]

GlyT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Glycine_Synapse Glycine Glycine_Vesicle->Glycine_Synapse Release GlyT2 GlyT2 Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Glycine_Synapse->GlyT2 GlyR Glycine Receptor (GlyR) Glycine_Synapse->GlyR Binds Cl_channel Cl- Channel GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Cl_channel->Hyperpolarization Cl- Influx

GlyT2 Inhibition by Opiranserin
Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is expressed on nociceptive sensory neurons in the dorsal root ganglia.[13] Activation of 5-HT2A receptors by serotonin is generally considered pro-nociceptive, contributing to the development of inflammatory and neuropathic pain.[14] Opiranserin acts as an antagonist at these receptors, blocking the downstream signaling cascade that leads to neuronal excitation and pain perception. The 5-HT2A receptor primarily couples to Gαq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[3][15]

HT2A_Antagonism Serotonin Serotonin (5-HT) 5HT2A_R 5-HT2A Receptor Serotonin->5HT2A_R Activates Opiranserin Opiranserin Opiranserin->5HT2A_R Blocks Gq Gαq 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Pain Signal) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

5-HT2A Receptor Antagonism by Opiranserin
P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels predominantly expressed on small-diameter primary afferent neurons, which are involved in nociception.[16] Tissue damage or inflammation leads to the release of ATP, which then activates P2X3 receptors, causing cation influx, depolarization, and the initiation of a pain signal.[7] Opiranserin antagonizes these receptors, thereby preventing ATP-mediated nociceptor activation.[2]

P2X3_Antagonism Tissue_Damage Tissue Damage/ Inflammation ATP_Release ATP Release Tissue_Damage->ATP_Release ATP ATP ATP_Release->ATP P2X3_R P2X3 Receptor ATP->P2X3_R Activates Opiranserin Opiranserin Opiranserin->P2X3_R Blocks Cation_Influx Cation Influx (Na⁺, Ca²⁺) P2X3_R->Cation_Influx Opens Channel Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential (Pain Signal to CNS) Depolarization->Action_Potential

P2X3 Receptor Antagonism by Opiranserin

Experimental Protocols

The following sections outline generalized methodologies for assessing the activity of this compound at its principal targets. These protocols are based on standard industry practices and the available scientific literature.

GlyT2 Inhibition Assay (Glycine Uptake Assay)

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT2.

  • Radioligand: [³H]glycine.

  • Procedure:

    • Plate GlyT2-expressing cells in a 96-well plate and culture to confluence.

    • Wash cells with a sodium-containing buffer.

    • Pre-incubate cells with varying concentrations of this compound or vehicle control for 10-20 minutes at room temperature.

    • Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]glycine.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

5-HT2A Receptor Binding Assay

This is a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.

  • Receptor Source: Membrane preparations from cells (e.g., CHO-K1) stably expressing the human 5-HT2A receptor.[17]

  • Radioligand: [³H]ketanserin, a selective 5-HT2A antagonist.[18]

  • Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, [³H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound.

    • To determine non-specific binding, a separate set of wells will contain a saturating concentration of a known non-radiolabeled 5-HT2A ligand (e.g., ketanserin).[18]

    • Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[18]

    • Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined from the competition curve, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

P2X3 Receptor Functional Assay (Calcium Flux Assay)

This assay measures the antagonist effect of this compound on ATP-induced calcium influx in cells expressing P2X3 receptors.

  • Cell Line: HEK293 cells stably expressing the human P2X3 receptor.

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a P2X3 agonist (e.g., α,β-methylene ATP).

  • Procedure:

    • Load the P2X3-expressing cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of this compound or vehicle.

    • Measure the baseline fluorescence using a plate reader with fluorescence detection capabilities.

    • Stimulate the cells by adding a P2X3 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (EC₈₀).

    • Immediately measure the change in fluorescence intensity, which corresponds to the influx of calcium.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

Experimental_Workflow cluster_glyt2 GlyT2 Inhibition Assay cluster_5ht2a 5-HT2A Binding Assay cluster_p2x3 P2X3 Functional Assay GlyT2_Cells Plate GlyT2- expressing cells GlyT2_Preincubate Pre-incubate with Opiranserin GlyT2_Cells->GlyT2_Preincubate GlyT2_Add_Radioligand Add [³H]glycine GlyT2_Preincubate->GlyT2_Add_Radioligand GlyT2_Incubate Incubate GlyT2_Add_Radioligand->GlyT2_Incubate GlyT2_Wash_Lyse Wash & Lyse GlyT2_Incubate->GlyT2_Wash_Lyse GlyT2_Measure Measure Radioactivity GlyT2_Wash_Lyse->GlyT2_Measure 5HT2A_Combine Combine Membranes, [³H]ketanserin, & Opiranserin 5HT2A_Incubate Incubate 5HT2A_Combine->5HT2A_Incubate 5HT2A_Filter Vacuum Filtration 5HT2A_Incubate->5HT2A_Filter 5HT2A_Wash Wash Filters 5HT2A_Filter->5HT2A_Wash 5HT2A_Measure Measure Radioactivity 5HT2A_Wash->5HT2A_Measure P2X3_Load Load P2X3-expressing cells with Ca²⁺ dye P2X3_Preincubate Pre-incubate with Opiranserin P2X3_Load->P2X3_Preincubate P2X3_Stimulate Stimulate with ATP analog P2X3_Preincubate->P2X3_Stimulate P2X3_Measure Measure Fluorescence P2X3_Stimulate->P2X3_Measure

General Workflow for In Vitro Assays

Conclusion

This compound is a promising non-opioid analgesic with a well-defined chemical structure and a novel multi-target mechanism of action. By simultaneously inhibiting GlyT2 and antagonizing 5-HT2A and P2X3 receptors, it addresses multiple facets of the pain signaling cascade. The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for further research and development of this and similar multi-target analgesic compounds.

References

An In-depth Technical Guide to Opiranserin Hydrochloride and VVZ-149

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of Opiranserin hydrochloride and VVZ-149, focusing on their core scientific and clinical attributes. The document will elucidate the relationship between these two terms, detail their mechanism of action, present comparative quantitative data, and outline relevant experimental methodologies.

Executive Summary: Clarifying the Nomenclature

A foundational point of clarification is that Opiranserin and VVZ-149 refer to the same active pharmaceutical ingredient. VVZ-149 is the investigational code name for the compound, while Opiranserin is its International Nonproprietary Name (INN). This compound is the hydrochloride salt form of Opiranserin.[1][2][3][4][5] The use of a salt form, such as hydrochloride, is a common practice in pharmaceutical development to enhance the stability and solubility of a drug substance.[1] Therefore, the primary distinction lies not in the pharmacologically active molecule itself, but in the chemical form and the nomenclature used in different contexts (research and development versus official drug name).

Opiranserin is a first-in-class, non-opioid, non-NSAID analgesic developed for the management of moderate-to-severe postoperative pain.[1][2][6][7] It has been approved in Korea under the brand name UNAFRA Inj.[2]

Mechanism of Action

Opiranserin (VVZ-149) exhibits a novel, multi-target mechanism of action. It functions as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A).[1][3][6][7][8][9] Some studies also indicate its antagonistic activity on the P2X3 receptor.[1][3]

  • GlyT2 Inhibition: By inhibiting GlyT2 in the spinal cord, Opiranserin reduces the reuptake of glycine, an inhibitory neurotransmitter.[8] This leads to an increased concentration of glycine in the synaptic cleft, which in turn enhances inhibitory neurotransmission and dampens the propagation of pain signals to the brain.[8]

  • 5-HT2A Receptor Antagonism: The 5-HT2A receptor is implicated in the amplification of pain signals in the spinal dorsal horn and is also expressed on peripheral nociceptive neurons.[8] Opiranserin's antagonism of this receptor helps to block pain signal transmission and amplification at both the peripheral and central levels.[8][9]

This dual mechanism provides a synergistic analgesic effect, targeting pain signaling pathways at multiple points.[2][9]

Opiranserin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_serotonergic Serotonergic Neuron cluster_nociceptive Nociceptive Neuron Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake Glycine_Receptor Glycine_Receptor Glycine->Glycine_Receptor Binds Inhibitory_Signal Inhibitory_Signal Glycine_Receptor->Inhibitory_Signal Activates 5HT 5HT 5HT2A_Receptor 5HT2A_Receptor 5HT->5HT2A_Receptor Binds Pain_Signal_Amp Pain_Signal_Amp 5HT2A_Receptor->Pain_Signal_Amp Leads to Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Opiranserin->5HT2A_Receptor Antagonizes

Caption: Dual inhibitory mechanism of Opiranserin.

Quantitative Data Summary

The following tables summarize the key quantitative data for Opiranserin (VVZ-149) and its hydrochloride salt.

PropertyOpiranserin (VVZ-149 Free Base)This compoundReference(s)
Molecular Formula C₂₁H₃₄N₂O₅C₂₁H₃₅ClN₂O₅[2],[4],[5]
Molecular Weight 394.5 g/mol 431.0 g/mol [1],[4],[5]
CAS Number 1441000-45-81440796-75-7[1],[3]
TargetActivityIC₅₀ ValueReference(s)
Glycine Transporter 2 (GlyT2) Antagonist0.86 µM[1],[3]
Serotonin Receptor 2A (5-HT2A) Antagonist1.3 µM[1],[3]
P2X3 Receptor (rat) Antagonist0.87 µM[1],[3]
Efficacy MeasureOpiranserin (VVZ-149) GroupPlacebo Groupp-valueReference(s)
SPID at 12 hours*35% improvement vs. placebo-0.0047[2],[10]
Opioid Consumption Reduction (first 12 hours) 30.8% less--[2],[10]
Patient-Controlled Analgesia (PCA) Requests (first 12 hours) 60.2% fewer--[2],[10]
Opioid Consumption Reduction (24 hours) 34.2% less--[2],[11]

*Sum of Pain Intensity Difference

Experimental Protocols

Detailed preclinical experimental protocols for determining IC₅₀ values are not extensively publicly available. However, the clinical trial designs provide insight into the methodologies used to evaluate the efficacy and safety of Opiranserin.

  • Objective: To evaluate the efficacy and safety of VVZ-149 injections for the treatment of moderate to severe postoperative pain following laparoscopic colectomy.[2][10]

  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[8][10]

  • Participants: 284 patients undergoing laparoscopic colectomy.[2][10]

  • Intervention:

    • Treatment Group: A continuous 10-hour intravenous infusion of VVZ-149 (1000 mg total). This consisted of a loading dose of 160 mg administered over the first 30 minutes, followed by a maintenance dose of 840 mg over the subsequent 9.5 hours.[8]

    • Control Group: Placebo administered in the same manner.[8]

    • All subjects were provided with a patient-controlled analgesia (PCA) pump for rescue medication.[8]

  • Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the drug infusion.[2][10]

  • Secondary Endpoints: SPID at other time points, total opioid consumption, number of PCA requests, and safety assessments.[2][10]

Clinical_Trial_Workflow cluster_intervention Intervention Phase Screening Screening Enrollment Enrollment Screening->Enrollment Eligible Patients Randomization Randomization Enrollment->Randomization Laparoscopic Colectomy Treatment_Group Treatment_Group Randomization->Treatment_Group 1:1 Ratio Placebo_Group Placebo_Group Randomization->Placebo_Group 1:1 Ratio Infusion Infusion Treatment_Group->Infusion VVZ-149 Infusion Placebo_Group->Infusion Placebo Infusion Data_Collection Data_Collection Infusion->Data_Collection 48h Post-Infusion Analysis Analysis Data_Collection->Analysis Pain Scores, Opioid Use, AEs

Caption: Phase 3 clinical trial workflow for Opiranserin.

Conclusion

References

Opiranserin Hydrochloride: A Technical Guide to a Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin hydrochloride (VVZ-149) is an innovative, first-in-class, non-opioid analgesic agent engineered for the management of moderate to severe pain. Having secured approval in South Korea for postoperative pain, its development marks a significant step towards addressing the unmet clinical need for potent pain relief without the adverse effects and addiction potential of opioids.[1][2] This technical guide provides a comprehensive overview of Opiranserin's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Introduction

The global opioid crisis has underscored the urgent need for effective, non-addictive analgesics. Opiranserin, a synthetic molecule developed by Vivozon, Inc., presents a promising alternative.[1] It is a multi-target drug that acts on both the central and peripheral nervous systems to modulate pain signals.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific and clinical data on this compound.

Mechanism of Action

Opiranserin exhibits a unique, multi-target pharmacological profile, primarily functioning as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A).[3][4][5] It also demonstrates antagonistic activity on the P2X3 receptor.[2][3]

  • GlyT2 Inhibition: By blocking GlyT2, Opiranserin prevents the reuptake of glycine at spinal synapses. This enhances inhibitory neurotransmission, thereby reducing the transmission of pain signals to the brain.[6][7]

  • 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors decreases the descending serotonergic facilitatory modulation of pain transmission in the spinal cord and reduces nociceptor activation in the periphery.[6][7]

  • P2X3 Receptor Antagonism: The blockade of P2X3 receptors, which are implicated in nociceptive signaling, further contributes to its analgesic effect.[2]

This synergistic action on multiple pain-related targets is believed to be the foundation of its potent analgesic properties.[1]

Signaling Pathway Diagram

Opiranserin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Descending Serotonergic Pathway Gly Glycine GlyT2 GlyT2 Gly->GlyT2 Reuptake GlyR Glycine Receptor Gly->GlyR Binds to Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) GlyR->Hyperpolarization Activates 5HT 5-HT 5HT2A 5-HT2A Receptor 5HT->5HT2A Binds to Facilitation Facilitation of Pain Signal 5HT2A->Facilitation Activates Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Opiranserin->5HT2A Inhibits

Figure 1: Opiranserin's dual mechanism of action.

Quantitative Data

Table 1: In Vitro Binding Affinities
TargetIC50 (μM)Reference
Glycine Transporter Type 2 (GlyT2)0.86[2][3][8]
Serotonin Receptor 2A (5-HT2A)1.3[2][3][8]
Rat P2X3 Receptor (rP2X3)0.87[2][3][8]
Table 2: Preclinical Efficacy in Animal Models
ModelSpeciesAdministrationDosageEffectReference
Spinal Nerve Ligation (SNL)RatOral (p.o.)80 mg/kgReduced mechanical allodynia[3][8]
Not SpecifiedNot SpecifiedSubcutaneous (s.c.)25 mg/kgReduced mechanical allodynia and pain-related behaviors, comparable to 3 mg/kg Morphine[3][8]
Table 3: Summary of Clinical Trial Efficacy Data
Trial PhaseIndicationKey Efficacy Endpoints & ResultsReference
Phase 3 (NCT05764525)Postoperative pain (laparoscopic colectomy)Primary: Sum of Pain Intensity Difference (SPID) at 12h was significantly improved by 35% vs. placebo (p=0.0047).Secondary: 30.8% less opioid consumption and 60.2% fewer PCA requests in the first 12h vs. placebo.[9]
Phase 2 (NCT02489526)Postoperative pain (laparoscopic colorectal surgery)34.2% reduction in opioid consumption over 24h vs. placebo. For patients with high preoperative negative affect, significant pain reduction and 40% less opioid use.[9]
Phase 2 (NCT02844725)Postoperative pain (laparoscopic and robotic-laparoscopic gastrectomy)Statistically significant reduction in pain intensity at 4h post-emergence (P < .05). 29.5% reduction in opioid consumption over 24h. In patients requiring early rescue, 32.6% less opioid consumption.[10]

Experimental Protocols

Preclinical: Spinal Nerve Ligation (SNL) Model in Rats
  • Objective: To assess the efficacy of Opiranserin in a model of neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated with silk suture.

  • Drug Administration: this compound (80 mg/kg) is administered orally (p.o.).[3][8]

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the force at which the rat withdraws its paw) is measured before and after drug administration. A significant increase in the withdrawal threshold in the ligated paw compared to vehicle control indicates an analgesic effect.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated. Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.

Clinical: Phase 3 Trial for Postoperative Pain (NCT05764525)
  • Objective: To evaluate the efficacy and safety of Opiranserin for the treatment of postoperative pain following laparoscopic colectomy.[9]

  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[9]

  • Patient Population: 284 adult patients undergoing planned laparoscopic colectomy.[9]

  • Intervention:

    • Treatment Group (n=141): A continuous 10-hour intravenous infusion of Opiranserin (1000 mg total dose). This consists of a loading dose of 160 mg over 30 minutes, followed by a maintenance dose of 840 mg over 9.5 hours, administered after emergence from anesthesia.[7][9]

    • Control Group (n=143): A matching placebo infusion.[9]

  • Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the drug infusion. Pain intensity is assessed using a numeric rating scale (NRS).[9]

  • Secondary Efficacy Endpoints: SPID at other time points, total opioid consumption via patient-controlled analgesia (PCA) and rescue medication, and the proportion of patients not requiring rescue opioids.[9]

  • Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory evaluations.[7]

  • Data Analysis: Efficacy outcomes are compared between the Opiranserin and placebo groups using appropriate statistical methods.

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow Start Patient Screening (Laparoscopic Colectomy) Eligibility Inclusion/Exclusion Criteria Met? Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Yes End Study Completion Eligibility->End No Group_A Opiranserin Infusion (10h IV) Randomization->Group_A Group_B Placebo Infusion (10h IV) Randomization->Group_B Pain_Assessment Pain Assessment (NRS) Opioid Consumption (PCA) Safety Monitoring (0-48h post-dose) Group_A->Pain_Assessment Group_B->Pain_Assessment Primary_Endpoint Primary Endpoint Analysis (SPID at 12h) Pain_Assessment->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Opioid Use, etc.) Primary_Endpoint->Secondary_Endpoint Secondary_Endpoint->End

Figure 2: Phase 3 postoperative pain trial workflow.

Pharmacokinetics and Safety

A first-in-human, Phase 1 study in healthy male volunteers evaluated the safety, tolerability, and pharmacokinetics of Opiranserin.[4] The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]

  • Pharmacokinetics: Plasma exposure to Opiranserin and its active metabolite (VVZ-368) showed a dose-proportional increase.[4] The drug did not accumulate in the plasma after multiple doses.[4] The pharmacokinetic characteristics were found to be linear in the dose range of 0.5-8 mg/kg.[4] A loading dose followed by a maintenance dose was identified as an optimal regimen.[4]

  • Safety and Tolerability: Opiranserin was generally well-tolerated in both single and multiple-dose administrations.[4] No clinically significant adverse events were reported up to a plasma concentration of 3,261 ng/ml, other than mild and brief nausea, dizziness, or somnolence at plasma levels above 2,000 ng/ml.[6] In Phase 3 trials, the most frequent adverse events reported were nausea, vomiting, headache, and dizziness.[7]

Conclusion and Future Directions

This compound has demonstrated a robust analgesic effect in both preclinical and clinical settings, positioning it as a viable non-opioid option for managing moderate to severe pain. Its multi-target mechanism of action offers a novel approach to pain modulation. The successful completion of Phase 3 trials and subsequent approval for postoperative pain in South Korea are significant milestones.[1][2]

Ongoing and future research will likely focus on expanding its indications to other pain conditions, such as chronic lower back pain, for which a Phase 2 trial is underway.[11] Further studies are also warranted to fully elucidate the role of its active metabolite and to explore its potential in combination therapies. The continued development of Opiranserin could provide a much-needed, effective, and safer alternative in the therapeutic landscape of pain management.

References

Preclinical Research on Opiranserin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin (formerly VVZ-149), a novel, non-opioid analgesic, has demonstrated significant potential in preclinical models of pain. This technical guide provides an in-depth overview of the preclinical research on Opiranserin hydrochloride, focusing on its mechanism of action, efficacy in established animal models, and available pharmacological data. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pain research.

Introduction

Opiranserin is a first-in-class analgesic with a multi-target mechanism of action, primarily designed for the management of moderate to severe pain, particularly in the postoperative setting. As a non-opioid and non-NSAID candidate, it represents a promising alternative to conventional pain therapies, potentially mitigating the risks of addiction and other adverse effects associated with opioids. Its hydrochloride salt form is typically utilized to enhance water solubility and stability for research and development purposes.[1]

Mechanism of Action

Opiranserin exerts its analgesic effects through the dual antagonism of two key targets in the central and peripheral nervous systems: the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A). It also exhibits antagonistic activity at the P2X3 receptor.[1]

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, a major inhibitory neurotransmitter in the spinal cord. By inhibiting GlyT2, Opiranserin increases the concentration of glycine in the synaptic cleft. This enhanced glycinergic signaling potentiates the activation of postsynaptic glycine receptors, leading to increased inhibitory neurotransmission and a reduction in the propagation of pain signals from the periphery to the brain.[2]

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Glycine_Cleft Increased Glycine GlyR Glycine Receptor Glycine_Cleft->GlyR Activates Inhibition Neuronal Inhibition (Reduced Pain Signal) GlyR->Inhibition Leads to

Opiranserin's inhibition of GlyT2 enhances inhibitory neurotransmission.
Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor, a G-protein coupled receptor, is implicated in the modulation of pain perception. Activation of 5-HT2A receptors can contribute to the sensitization of nociceptive pathways. By acting as an antagonist, Opiranserin blocks the effects of serotonin at these receptors, thereby attenuating the descending serotonergic facilitatory modulation of pain transmission and reducing nociceptor activation in the periphery.

Opiranserin blocks the 5-HT2A receptor, reducing pain signal facilitation.

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary molecular targets.

TargetIC50 (µM)
Glycine Transporter 2 (GlyT2)0.86
Serotonin Receptor 2A (5-HT2A)1.3
Rat P2X3 Receptor0.87
Table 1: In vitro inhibitory activity of this compound.[1][3]

Preclinical Efficacy Studies

Opiranserin has demonstrated significant analgesic efficacy in well-established rodent models of neuropathic and inflammatory pain.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a widely used surgical model that mimics chronic neuropathic pain in humans. In rats subjected to SNL, orally administered Opiranserin has been shown to reduce mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful.

Efficacy Data:

  • An oral dose of 80 mg/kg of Opiranserin reduced mechanical allodynia in a rat SNL model.[1][3]

Formalin Test of Inflammatory Pain

The formalin test is a model of tonic, localized inflammatory pain that exhibits two distinct phases of nociceptive behavior. The early phase is characterized by acute nociceptive pain, while the late phase involves an inflammatory response.

Efficacy Data:

  • A subcutaneous dose of 25 mg/kg of Opiranserin effectively reduced mechanical allodynia and pain-related behaviors with an efficacy comparable to 3 mg/kg of morphine.[1][3]

Experimental Protocols

GlyT2 Functional Assay ([³H]-glycine Uptake Assay)

The inhibitory activity of Opiranserin on GlyT2 was likely determined using a functional assay that measures the uptake of radiolabeled glycine into cells expressing the transporter.

  • Cell Line: HEK293-F cells transfected to express GlyT2.

  • Assay Buffer: A buffer solution, likely containing 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, and 10 mM D-glucose.

  • Procedure:

    • Transfected cells are cultured and prepared for the assay.

    • Cells are washed with the uptake buffer.

    • Cells are incubated with varying concentrations of Opiranserin.

    • [³H]-glycine is added to initiate the uptake reaction.

    • The reaction is stopped after a defined period by rapid washing with ice-cold buffer.

    • The amount of [³H]-glycine taken up by the cells is quantified using scintillation counting.

    • IC50 values are calculated by fitting the data to a dose-response curve.[2]

GlyT2_Assay_Workflow start Start step1 HEK293-F cells expressing GlyT2 start->step1 step2 Incubate with Opiranserin step1->step2 step3 Add [3H]-glycine step2->step3 step4 Stop reaction and wash step3->step4 step5 Quantify uptake (Scintillation) step4->step5 end Calculate IC50 step5->end

Workflow for the [³H]-glycine uptake assay to determine GlyT2 inhibition.
5-HT2A Receptor Binding Assay

The affinity of Opiranserin for the 5-HT2A receptor is typically determined through a competitive radioligand binding assay.

  • Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or from brain tissue (e.g., rat frontal cortex).

  • Radioligand: A high-affinity radiolabeled 5-HT2A antagonist, such as [³H]ketanserin.

  • Procedure:

    • Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Opiranserin.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by scintillation counting.

    • The concentration of Opiranserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Spinal Nerve Ligation (SNL) Model in Rats
  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A dorsal midline incision is made to expose the L5 and L6 spinal nerves.

    • The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.

    • The incision is closed.

  • Behavioral Assessment (Mechanical Allodynia):

    • Mechanical sensitivity is assessed using von Frey filaments, which are calibrated filaments that apply a specific force.

    • The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold (the minimum force required to elicit a withdrawal response) is determined.

    • A decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

    • Opiranserin or vehicle is administered, and the paw withdrawal threshold is measured at various time points post-dosing.

SNL_Model_Workflow start Start step1 Anesthetize Rat start->step1 step2 Surgical Ligation of L5/L6 Spinal Nerves step1->step2 step3 Post-operative Recovery step2->step3 step4 Baseline Mechanical Sensitivity (von Frey) step3->step4 step5 Administer Opiranserin or Vehicle step4->step5 step6 Measure Paw Withdrawal Threshold at Time Points step5->step6 end Analyze Data step6->end

Experimental workflow for the Spinal Nerve Ligation (SNL) model.
Formalin Test in Rodents

  • Animals: Adult male mice or rats.

  • Procedure:

    • A dilute solution of formalin (typically 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded.

  • Data Analysis:

    • Phase 1 (Early Phase): The licking/biting time is recorded for the first 5-10 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): After a quiescent period, the licking/biting time is recorded again from approximately 15 to 40 minutes post-injection, reflecting inflammatory pain.

    • Opiranserin or vehicle is administered prior to the formalin injection, and the duration of licking/biting in both phases is compared between treated and control groups.[4][5]

Preclinical Pharmacokinetics and Safety

Detailed preclinical pharmacokinetic parameters (e.g., Cmax, AUC, half-life, clearance, bioavailability) and comprehensive safety data (e.g., NOAEL, MTD) for this compound in rats and mice are not extensively available in the public domain at the time of this writing. First-in-human studies have reported that Opiranserin exhibits linear pharmacokinetic characteristics and is metabolized to an active metabolite, VVZ-368.[6] Based on preclinical studies, the expected clinical therapeutic plasma concentration range for Opiranserin and its active metabolite is 600-1900 µg/L.[6]

Conclusion

This compound is a promising non-opioid analgesic with a novel, multi-target mechanism of action. Preclinical studies have consistently demonstrated its efficacy in rodent models of neuropathic and inflammatory pain. Its dual antagonism of GlyT2 and 5-HT2A provides a strong rationale for its analgesic effects. Further disclosure of comprehensive preclinical pharmacokinetic and safety data will be crucial for its continued development and clinical translation. This technical guide summarizes the core preclinical findings and provides a foundation for further research into this innovative analgesic candidate.

References

Opiranserin Hydrochloride: A Technical Overview of its Central Nervous System Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Opiranserin (B609760) (also known as VVZ-149) is a novel, non-opioid, non-NSAID analgesic agent developed for the management of moderate to severe pain, particularly in the postoperative setting.[1][2] Its unique multi-target mechanism of action within the central nervous system (CNS) distinguishes it from traditional analgesics, offering a promising therapeutic profile with the potential to reduce reliance on opioids.[3] This technical guide provides a detailed examination of the molecular targets of Opiranserin hydrochloride in the CNS, its associated signaling pathways, quantitative binding data, and the experimental protocols used for its characterization.

Core Mechanism of Action

Opiranserin exerts its analgesic effects by simultaneously modulating multiple pain-related pathways.[3] It functions as a dual antagonist, or inhibitor, of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[4][5] Additionally, it has been shown to antagonize the purinergic P2X3 receptor.[6][7][8] This multi-target engagement allows Opiranserin to act on both central and peripheral pain signaling, with a synergistic effect observed in the spinal cord, a key region for pain signal regulation.[3]

Principal Central Nervous System Targets

Glycine Transporter Type 2 (GlyT2)

GlyT2 is a sodium and chloride-dependent transporter primarily located in the spinal cord and brainstem. Its main function is the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft into presynaptic neurons, which terminates glycinergic signaling.[9] By inhibiting GlyT2, Opiranserin increases the extracellular concentration of glycine, thereby enhancing inhibitory neurotransmission.[4] This potentiation of inhibitory signals in the spinal cord is a key mechanism for blunting nociceptive signaling.[1][4]

Serotonin 2A (5-HT2A) Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the CNS and is involved in modulating mood, perception, and pain processing.[10] Opiranserin acts as an antagonist at this receptor.[10][11] Antagonism of 5-HT2A receptors is believed to contribute to the analgesic effects of Opiranserin, potentially by modulating the affective component of pain.[10][12][13][14]

Purinergic P2X3 Receptor

P2X3 receptors are ligand-gated ion channels predominantly found on nociceptive sensory neurons. They are activated by extracellular ATP, which is often released following tissue injury.[6][15] Opiranserin demonstrates antagonistic activity at the P2X3 receptor, which can reduce the transmission of pain signals from the periphery.[6][7][8]

Signaling Pathways

Glycinergic Pathway Modulation

Opiranserin's inhibition of GlyT2 directly enhances the natural inhibitory function of glycine. The increased availability of synaptic glycine leads to greater activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening the transmission of pain signals.

GlyT2_Inhibition_Pathway Opiranserin Opiranserin GlyT2 Glycine Transporter 2 (GlyT2) Opiranserin->GlyT2 Inhibits Reuptake SynapticGlycine Increased Synaptic Glycine GlyT2->SynapticGlycine GlyR Glycine Receptor (GlyR) SynapticGlycine->GlyR Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition of Pain Signal) GlyR->Hyperpolarization Promotes Cl- Influx

Caption: Opiranserin enhances inhibitory neurotransmission via GlyT2 inhibition.

Serotonergic Pathway Modulation

The 5-HT2A receptor is coupled to the Gq alpha subunit. Typically, serotonin binding activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). As an antagonist, Opiranserin blocks these downstream effects of serotonin at the 5-HT2A receptor.

SHT2A_Antagonism_Pathway Opiranserin Opiranserin SHT2A 5-HT2A Receptor Opiranserin->SHT2A Antagonizes Serotonin Serotonin Serotonin->SHT2A Activates Gq Gq Protein SHT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Downstream IP3/DAG Pathway (Ca2+ mobilization, PKC activation) PLC->Downstream

Caption: Opiranserin blocks Gq-coupled signaling via 5-HT2A receptor antagonism.

Quantitative Data Summary

The inhibitory activity of Opiranserin has been quantified against its primary molecular targets. The half-maximal inhibitory concentrations (IC50) are summarized below.

TargetParameterValue (µM)Species ContextCitation
Glycine Transporter 2 (GlyT2)IC500.86Not Specified[1][6][7]
Serotonin 2A (5-HT2A) ReceptorIC501.3Not Specified[1][6][7]
Purinergic P2X3 ReceptorIC500.87Rat (rP2X3)[1][2][7]

Experimental Protocols

Protocol: Glycine Transporter Uptake Assay

Objective: To determine the IC50 value of Opiranserin for the Glycine Transporter 2 (GlyT2). This protocol is a generalized representation based on standard industry methods.[9][16][17]

Methodology:

  • Cell Culture: Utilize a stable cell line overexpressing human GlyT2 (e.g., CHO-K1 or HEK293 cells). Plate cells in 96- or 384-well microplates and culture until they reach approximately 90% confluency.[16]

  • Assay Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.[18]

  • Compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the compound solutions to the wells and incubate for a defined period (e.g., 20 minutes) at room temperature or 37°C. Include vehicle-only wells for control (100% activity) and wells with a known potent GlyT2 inhibitor (e.g., Sarcosine) for non-specific uptake determination.[9]

  • Uptake Initiation: Initiate the uptake reaction by adding a solution of [³H]glycine (at a concentration near its Km, e.g., 50 nM) to all wells.[9]

  • Termination and Lysis: After a short incubation period (e.g., 15 minutes at 37°C), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular radioligand.[9]

  • Detection: Lyse the cells using a suitable lysis buffer. Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the amount of incorporated [³H]glycine using a liquid scintillation counter.[17]

  • Data Analysis: Calculate specific uptake by subtracting the counts from the non-specific uptake wells. Plot the percentage of inhibition of specific uptake against the logarithm of Opiranserin concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[18]

Glycine_Uptake_Workflow start Start plate_cells Plate GlyT2-expressing cells start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells add_compounds Incubate with Opiranserin (serial dilutions) wash_cells->add_compounds initiate_uptake Add [³H]glycine to initiate uptake add_compounds->initiate_uptake terminate Terminate uptake with ice-cold buffer wash initiate_uptake->terminate lyse_and_detect Lyse cells and measure radioactivity via LSC terminate->lyse_and_detect analyze Calculate % inhibition and determine IC50 lyse_and_detect->analyze end End analyze->end

Caption: Experimental workflow for the GlyT2 glycine uptake assay.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (IC50, leading to Ki) of Opiranserin for the 5-HT2A receptor. This protocol is a generalized representation based on standard receptor binding methodologies.[19][20]

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human 5-HT2A receptor or from appropriate tissue homogenates. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the 5-HT2A receptor (e.g., [³H]ketanserin), and serial dilutions of Opiranserin in a binding buffer.

  • Binding Conditions:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled 5-HT2A antagonist (e.g., unlabeled ketanserin) to saturate the receptors.

    • Competition: Wells containing membranes, radioligand, and varying concentrations of Opiranserin.

  • Incubation: Incubate the plates for a sufficient time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.[20]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold wash buffer.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Opiranserin concentration. Fit the data to a one-site competition curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare 5-HT2A receptor membrane fractions start->prep_membranes setup_assay Combine membranes, [³H]ketanserin, and Opiranserin dilutions in plate prep_membranes->setup_assay incubate Incubate to reach binding equilibrium setup_assay->incubate filter_wash Rapid filtration to separate bound and free radioligand incubate->filter_wash detect Quantify filter radioactivity via LSC filter_wash->detect analyze Calculate specific binding and determine IC50/Ki detect->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound presents a sophisticated, multi-target approach to analgesia. By concurrently inhibiting GlyT2 and antagonizing 5-HT2A and P2X3 receptors within the central nervous system, it modulates key inhibitory and excitatory pain pathways. This technical overview provides the foundational data and methodologies that underscore its unique pharmacological profile. The distinct mechanism of Opiranserin offers a significant potential for managing moderate to severe pain, particularly in the postoperative context, and may provide a valuable alternative to traditional opioid analgesics.

References

The Role of Glycine Transporter 2 (GlyT2) Inhibition in the Analgesic Effects of Opiranserin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin (VVZ-149), a first-in-class, non-opioid analgesic, presents a novel multi-target approach to pain management. This technical guide delves into the core mechanism of its analgesic action, focusing on the inhibition of the glycine (B1666218) transporter 2 (GlyT2). By elucidating the signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals in the field of pain research and drug development. Opiranserin's dual antagonism of GlyT2 and the serotonin (B10506) 5-HT2A receptor, coupled with its activity at the P2X3 receptor, underscores its potential as a significant alternative to traditional analgesics.

Introduction: The Glycinergic System and Pain

The sensation of pain is a complex process modulated by both excitatory and inhibitory neurotransmission in the central nervous system (CNS).[1] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it plays a crucial role in regulating nociceptive signals.[2][3] The glycine transporter 2 (GlyT2), predominantly located on presynaptic terminals of glycinergic neurons, is responsible for the reuptake of glycine from the synaptic cleft.[4][5] This reuptake terminates the inhibitory signal and maintains the glycine pool for subsequent vesicular release.[1]

In chronic pain states, there is evidence of impaired glycinergic neurotransmission, leading to a state of disinhibition and heightened pain perception.[1][6] Therefore, enhancing glycinergic signaling represents a promising therapeutic strategy for analgesia. Inhibition of GlyT2 leads to an increased concentration of glycine in the synaptic cleft, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs) and strengthening inhibitory neurotransmission.[2][4] This enhanced inhibition can dampen the propagation of pain signals from the periphery to the brain.

Opiranserin Hydrochloride: A Multi-Target Analgesic

This compound (formerly VVZ-149 hydrochloride) is a novel, non-opioid analgesic that has demonstrated efficacy in preclinical and clinical models of pain.[7][8] Its primary mechanism of action involves the dual antagonism of GlyT2 and the serotonin 2A (5-HT2A) receptor.[9][10] Additionally, it exhibits antagonistic activity at the purinergic P2X3 receptor.[9][11] This multi-target profile allows Opiranserin to modulate pain signaling at multiple levels of the nervous system.

Quantitative Data on Opiranserin's In Vitro Activity

The following table summarizes the in vitro inhibitory potency of Opiranserin against its key molecular targets.

TargetIC50 (μM)Description
Glycine Transporter 2 (GlyT2)0.86Inhibition of GlyT2-mediated glycine reuptake, leading to increased synaptic glycine and enhanced inhibitory neurotransmission.[9][10]
Serotonin Receptor 2A (5-HT2A)1.3Antagonism of 5-HT2A receptors, which are involved in descending pain facilitation pathways and peripheral nociceptor sensitization.[9][10][12]
Purinergic Receptor P2X3 (rP2X3)0.87Antagonism of P2X3 receptors, which are predominantly expressed on nociceptive sensory neurons and play a key role in the initiation of pain signals.[9][10][11][13]

Signaling Pathway of GlyT2 Inhibition in Analgesia

The inhibition of GlyT2 by Opiranserin initiates a cascade of events that ultimately leads to a reduction in pain perception. The following diagram illustrates this key signaling pathway.

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) GlyT2 GlyT2 Glycine_vesicle Glycine Vesicle GlyT2->Glycine_vesicle Reuptake Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits GlyR Glycine Receptor (GlyR) Glycine_synapse->GlyR Binds to Chloride_channel Cl- Channel GlyR->Chloride_channel Opens Hyperpolarization Hyperpolarization Chloride_channel->Hyperpolarization Cl- Influx Reduced_Nociception Reduced Nociceptive Signal Transmission Hyperpolarization->Reduced_Nociception Leads to

Mechanism of GlyT2 Inhibition by Opiranserin.

Preclinical Evidence: Experimental Protocols and Findings

The analgesic efficacy of Opiranserin has been demonstrated in various preclinical models of pain. Below are detailed methodologies for two key experimental paradigms.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a widely used and robust model for inducing neuropathic pain in rodents, mimicking chronic nerve injury in humans.[6][9]

Experimental Protocol:

  • Animal Subjects: Adult male Sprague-Dawley rats are typically used.[14]

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A small incision is made at the L5-L6 level to expose the paraspinal muscles. The L6 transverse process is carefully removed to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then isolated and tightly ligated with a silk suture.[3][15] The muscle and skin are then closed in layers.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited period to manage surgical pain without interfering with the development of neuropathic pain.

  • Behavioral Testing: Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments at baseline (before surgery) and at various time points post-surgery. The paw withdrawal threshold in response to the application of calibrated filaments is measured.

  • Drug Administration: this compound or vehicle is administered via an appropriate route (e.g., oral gavage, subcutaneous injection) at specified doses.[16]

  • Data Analysis: The paw withdrawal thresholds are compared between the Opiranserin-treated and vehicle-treated groups to determine the anti-allodynic effect of the compound.

Key Findings:

Animal ModelDose of OpiranserinRoute of AdministrationKey Finding
Rat Spinal Nerve Ligation (SNL)80 mg/kgOral (p.o.)Significantly reduced mechanical allodynia.[12]
Rat Spinal Nerve Ligation (SNL)25 mg/kgSubcutaneous (s.c.)Effectively reduced mechanical allodynia and pain-related behaviors.[12][16]
Formalin Test of Nociceptive and Inflammatory Pain

The formalin test is a model of tonic chemical pain that allows for the assessment of both acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[2][7]

Experimental Protocol:

  • Animal Subjects: Adult male mice or rats are used.[7]

  • Acclimation: Animals are placed in an observation chamber for a period of time to acclimate to the testing environment.

  • Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[1][2]

  • Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over a specific period, typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[2][7]

  • Drug Administration: this compound or vehicle is administered prior to the formalin injection at various doses.

  • Data Analysis: The duration of nociceptive behaviors in both phases is compared between the Opiranserin-treated and vehicle-treated groups.

Key Findings:

Animal ModelPhase of Formalin TestKey Finding
RatPhase I and Phase IIOpiranserin demonstrated analgesic effects in both phases of the formalin test.[16]

Clinical Development: Experimental Workflow

Opiranserin has undergone several clinical trials to evaluate its safety and efficacy in humans, primarily for the management of postoperative pain. The following diagram illustrates a typical workflow for a clinical trial of Opiranserin.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Postoperative Assessment cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Opiranserin_Arm Opiranserin HCl (Intravenous Infusion) Randomization->Opiranserin_Arm Placebo_Arm Placebo (Saline Infusion) Randomization->Placebo_Arm Pain_Assessment Pain Intensity Assessment (Numeric Rating Scale) Opiranserin_Arm->Pain_Assessment Opioid_Consumption Opioid Consumption (Patient-Controlled Analgesia) Opiranserin_Arm->Opioid_Consumption Adverse_Events Adverse Event Monitoring Opiranserin_Arm->Adverse_Events Placebo_Arm->Pain_Assessment Placebo_Arm->Opioid_Consumption Placebo_Arm->Adverse_Events Data_Analysis Statistical Analysis (Efficacy & Safety Endpoints) Pain_Assessment->Data_Analysis Opioid_Consumption->Data_Analysis Adverse_Events->Data_Analysis

Clinical Trial Workflow for Opiranserin.
Phase 2 Clinical Trial Protocol (NCT02489526)

This randomized, double-blind, placebo-controlled study evaluated the analgesic efficacy and safety of Opiranserin injections for postoperative pain following laparoscopic colorectal surgery.[8][17]

Methodology:

  • Participants: 60 adult patients undergoing laparoscopic colorectal surgery.[18]

  • Intervention:

    • Opiranserin Group (n=40): A continuous 8-hour intravenous infusion of Opiranserin.[18]

    • Placebo Group (n=20): A continuous 8-hour intravenous infusion of a matching placebo.[18]

  • Primary Outcome Measures:

    • Sum of Pain Intensity Difference (SPID) over the first 8 hours post-dose.[8]

  • Secondary Outcome Measures:

    • Total opioid consumption via patient-controlled analgesia (PCA).[18]

    • Pain intensity measured by the Numeric Rating Scale (NRS).[18]

    • Number of rescue analgesic requests.[8]

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.[8]

Key Clinical Findings:

Clinical Trial PhasePatient PopulationKey Findings
Phase 2 (NCT02489526)Postoperative pain after colorectal surgeryOpiranserin group showed a non-significant reduction in postoperative pain but a 34.2% reduction in opioid consumption over 24 hours compared to placebo.[18][19] The effect was more pronounced in patients with high preoperative negative affect.[19]
Phase 2 (NCT02844725)Postoperative pain after gastrectomyStatistically significant reduction in pain intensity at 4 hours post-emergence and a 29.5% reduction in opioid consumption over 24 hours compared to placebo.[20][21]
Phase 3 (VVZ149-POP-P3-K301)Postoperative pain after laparoscopic colectomyOpiranserin significantly reduced pain to a mild level within the first 6-12 hours and reduced opioid use by 20-60% compared to placebo.[22]

In Vitro Assay Methodologies

GlyT2 Inhibition Assay

Determining the inhibitory activity of compounds like Opiranserin on GlyT2 is crucial for understanding their mechanism of action. A common method involves a radiolabeled glycine uptake assay.

Protocol Outline:

  • Cell Culture: HEK293 cells stably expressing human GlyT2 are cultured under standard conditions.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control in a buffer solution.

  • Glycine Uptake: The assay is initiated by adding a solution containing a fixed concentration of [³H]-glycine.

  • Termination and Lysis: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed.

  • Scintillation Counting: The amount of [³H]-glycine taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of Opiranserin is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of non-opioid analgesics. Its primary mechanism, the inhibition of GlyT2, effectively enhances spinal inhibitory neurotransmission, thereby reducing the transmission of nociceptive signals. This action is complemented by its antagonism of 5-HT2A and P2X3 receptors, providing a multi-pronged approach to pain relief. The comprehensive data from preclinical and clinical studies, supported by detailed experimental protocols, validate the critical role of GlyT2 inhibition in Opiranserin's analgesic profile. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore and build upon this innovative therapeutic strategy. Further research into the synergistic effects of its multi-target actions will continue to refine our understanding and optimize the clinical application of this promising new class of analgesics.

References

Opiranserin Hydrochloride: A Technical Guide to its Serotonin 2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin (VVZ-149) is a novel, first-in-class, non-narcotic analgesic agent that exhibits a unique dual mechanism of action, functioning as an antagonist for both the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] This technical guide provides an in-depth examination of the 5-HT2A receptor antagonism of Opiranserin hydrochloride. It consolidates available quantitative data, details relevant experimental methodologies, and illustrates key biological and procedural pathways to serve as a comprehensive resource for the scientific community.

Introduction to Opiranserin and the 5-HT2A Receptor

Opiranserin is a synthetic molecule developed for the management of moderate-to-severe postoperative pain.[2] Its analgesic effects are attributed to the simultaneous modulation of two distinct targets in the central and peripheral nervous systems involved in pain signal processing: GlyT2 and the 5-HT2A receptor.[3] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including pain perception, mood regulation, and inflammation. Antagonism of the 5-HT2A receptor is a well-established therapeutic strategy for various neuropsychiatric conditions and is increasingly being explored for its analgesic potential.

Mechanism of Action: 5-HT2A Receptor Antagonism

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Opiranserin acts as an antagonist at the 5-HT2A receptor, competitively binding to the receptor and thereby preventing the binding of serotonin and subsequent activation of the downstream signaling pathway. This blockade of 5-HT2A receptor-mediated signaling is a core component of Opiranserin's pharmacological profile.

Quantitative Data

The inhibitory activity of Opiranserin at the 5-HT2A receptor has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTargetParameterValueReference
Opiranserin (VVZ-149)5-HT2A ReceptorIC501.3 µM[4][5]
Opiranserin (VVZ-149)Glycine Transporter 2 (GlyT2)IC500.86 µM[4][5]
Opiranserin (VVZ-149)P2X3 ReceptorIC500.87 µM[5]

Experimental Protocols

The following sections describe the detailed methodologies for key experiments typically used to characterize the 5-HT2A receptor antagonism of a compound like Opiranserin. While the specific protocol for Opiranserin's IC50 determination is detailed in Pang et al., 2012, the following represents a standard and widely accepted approach in the field.[1]

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Opiranserin for the 5-HT2A receptor.

Materials:

  • Cell Membranes: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity 5-HT2A receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-Ketanserin.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT2A antagonist (e.g., 10 µM spiperone).

  • Instrumentation: Scintillation counter, 96-well filter plates, and a cell harvester.

Procedure:

  • Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of Opiranserin. For total binding, no Opiranserin is added. For non-specific binding, the non-specific binding control is added.

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Opiranserin concentration. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (e.g., Calcium Flux Assay)

This assay measures the ability of a compound to inhibit the functional response of a receptor to an agonist, in this case, the increase in intracellular calcium concentration following 5-HT2A receptor activation.

Objective: To determine the IC50 of Opiranserin in inhibiting serotonin-induced calcium mobilization via the 5-HT2A receptor.

Materials:

  • Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

  • Test Compound: this compound.

  • Agonist: Serotonin (5-HT).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of Opiranserin for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust but not maximal response) into each well and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The peak fluorescence response in each well is determined. The data is normalized to the response in the absence of Opiranserin (0% inhibition) and in the presence of a maximal concentration of a known antagonist (100% inhibition). The normalized response is plotted against the logarithm of the Opiranserin concentration, and the IC50 value is determined using non-linear regression.

Visualizations: Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

G_protein_signaling cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Serotonin Serotonin Serotonin->Receptor Binds & Activates Opiranserin Opiranserin Opiranserin->Receptor Binds & Blocks

Caption: 5-HT2A receptor Gq signaling pathway and the antagonistic action of Opiranserin.

Experimental Workflow for Radioligand Binding Assay

radioligand_workflow start Start prep Prepare Reagents: - 5-HT2A Membranes - [³H]-Radioligand - Opiranserin dilutions start->prep incubation Incubate Components (Membranes + Radioligand + Opiranserin) in 96-well plate prep->incubation filtration Filter and Wash to separate bound from unbound ligand incubation->filtration counting Add Scintillation Cocktail and count radioactivity filtration->counting analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ and Ki counting->analysis end End analysis->end clinical_trial_flow screening Patient Screening (e.g., undergoing laparoscopic colectomy) randomization Randomization (1:1) screening->randomization group_a Treatment Group: Opiranserin Infusion + Patient-Controlled Analgesia (PCA) randomization->group_a Arm A group_b Control Group: Placebo Infusion + Patient-Controlled Analgesia (PCA) randomization->group_b Arm B primary_endpoint Primary Endpoint Assessment (e.g., Sum of Pain Intensity Difference over time) group_a->primary_endpoint group_b->primary_endpoint secondary_endpoints Secondary Endpoint Assessment (e.g., Opioid Consumption, Safety) primary_endpoint->secondary_endpoints data_analysis Statistical Data Analysis secondary_endpoints->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion

References

Methodological & Application

Opiranserin Hydrochloride: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin hydrochloride (also known as VVZ-149) is a novel, non-opioid analgesic agent with a multi-target mechanism of action. It primarily acts as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Additionally, it exhibits antagonistic activity at the P2X3 purinergic receptor.[2][3] This unique pharmacological profile makes Opiranserin a promising candidate for the management of various pain states, including postoperative and neuropathic pain. This document provides detailed application notes and protocols for conducting in vivo studies with this compound, based on preclinical data.

Mechanism of Action

Opiranserin's analgesic effect is attributed to its simultaneous modulation of multiple pain pathways:

  • GlyT2 Inhibition: By blocking the reuptake of glycine in the spinal cord, Opiranserin enhances inhibitory neurotransmission, thereby dampening the propagation of pain signals to the brain.[1]

  • 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to reduce the descending facilitation of pain signals from the brainstem to the spinal cord.[1]

  • P2X3 Receptor Antagonism: The blockade of P2X3 receptors on peripheral sensory neurons can reduce the transmission of nociceptive signals.[2]

This multi-target action suggests a potential for broad-spectrum analgesia with a reduced risk of side effects associated with single-target agents.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of Opiranserin.

Table 1: In Vitro Receptor Binding and Transporter Inhibition

TargetActionIC50 (µM)
Glycine Transporter 2 (GlyT2)Antagonist/Inhibitor0.86[2][3]
Serotonin 2A Receptor (5-HT2A)Antagonist1.3[2][3]
Purinergic Receptor P2X3 (rP2X3)Antagonist0.87[2][3]

Table 2: In Vivo Efficacy in Rat Models of Pain

Pain ModelAdministration RouteEffective DoseObserved Effect
Spinal Nerve Ligation (Neuropathic Pain)Oral (p.o.)80 mg/kgReduction in mechanical allodynia.[2]
Formalin Test (Inflammatory/Nociceptive Pain)Subcutaneous (s.c.)25 mg/kgReduced mechanical allodynia and pain-related behaviors, with efficacy comparable to 3 mg/kg morphine.[2][4]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol is designed to assess the efficacy of this compound in a well-established model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Silk sutures (e.g., 4-0 or 5-0)

  • Von Frey filaments for assessing mechanical allodynia

  • Animal warming pads

Procedure:

  • Animal Acclimation: House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least one week prior to surgery.

  • Baseline Behavioral Testing: Prior to surgery, assess the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments. The up-down method is a standard approach.

  • Surgical Procedure (Spinal Nerve Ligation):

    • Anesthetize the rat.

    • Make a dorsal midline incision to expose the L5 and L6 spinal nerves.

    • Carefully isolate the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 nerves with silk sutures.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesia as per institutional guidelines, ensuring it does not interfere with the study endpoints.

    • Allow the animals to recover on a warming pad.

  • Post-Operative Care and Monitoring: Monitor the animals daily for signs of distress or infection. Allow a recovery period of at least 7 days for the development of stable mechanical allodynia.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage for an 80 mg/kg dose).[2]

  • Behavioral Assessment (Mechanical Allodynia):

    • At a predetermined time point after drug administration (e.g., 60 minutes), assess the paw withdrawal threshold using von Frey filaments on the ipsilateral (ligated) hind paw.

    • The up-down method can be used to determine the 50% withdrawal threshold.

  • Data Analysis: Compare the paw withdrawal thresholds between the Opiranserin-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Dosing Phase cluster_assessment Assessment Phase acclimation Animal Acclimation baseline Baseline von Frey Testing acclimation->baseline anesthesia Anesthesia baseline->anesthesia ligation L5/L6 Spinal Nerve Ligation anesthesia->ligation recovery Recovery & Allodynia Development ligation->recovery dosing Opiranserin/Vehicle Administration recovery->dosing post_dose_testing Post-Dose von Frey Testing dosing->post_dose_testing analysis Data Analysis post_dose_testing->analysis

Workflow for the Spinal Nerve Ligation (SNL) Model.
Formalin-Induced Inflammatory Pain Model in Rats

This protocol evaluates the analgesic effects of this compound in a model of acute and tonic inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Formalin solution (e.g., 5% in sterile saline)

  • Observation chambers with a clear floor

  • Video recording equipment (optional but recommended)

  • Timer

Procedure:

  • Animal Acclimation: House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the rats via the desired route (e.g., subcutaneous injection for a 25 mg/kg dose) at a predetermined time before formalin injection (e.g., 30 minutes).[2]

  • Formalin Injection:

    • Gently restrain the rat.

    • Inject a small volume (e.g., 50 µl) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation and Scoring:

    • Immediately after formalin injection, place the rat in the observation chamber.

    • Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a specified period. The observation period is typically biphasic:

      • Phase 1 (Early/Acute Phase): 0-5 minutes post-injection. This phase is primarily due to direct nociceptor activation.

      • Phase 2 (Late/Tonic Phase): 15-60 minutes post-injection. This phase involves inflammatory processes and central sensitization.

  • Data Analysis: Compare the total time spent in pain-related behaviors in each phase between the Opiranserin-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

G cluster_phases Pain Response Phases acclimation Animal Acclimation drug_admin Opiranserin/Vehicle Administration (s.c.) acclimation->drug_admin formalin_injection Formalin Injection (intraplantar) drug_admin->formalin_injection observation Behavioral Observation formalin_injection->observation phase1 Phase 1 (0-5 min) Direct Nociceptor Activation observation->phase1 phase2 Phase 2 (15-60 min) Inflammation & Central Sensitization observation->phase2 analysis Data Analysis phase1->analysis phase2->analysis

Experimental Workflow for the Formalin Test.

Signaling Pathway Diagram

The following diagram illustrates the proposed multi-target mechanism of action of Opiranserin in modulating pain signaling.

G cluster_spinal_cord Spinal Cord Dorsal Horn cluster_brainstem Descending Pathway (Brainstem) cluster_peripheral Peripheral Nociceptor glycine_neuron Glycinergic Interneuron glycine_release Glycine Release glycine_neuron->glycine_release glycine_receptor Glycine Receptor glycine_release->glycine_receptor Binds to glyt2 GlyT2 Transporter glycine_release->glyt2 Reuptake by post_synaptic_neuron Post-synaptic Neuron glycine_receptor->post_synaptic_neuron Inhibits pain_transmission_spinal Pain Signal to Brain post_synaptic_neuron->pain_transmission_spinal Reduced serotonin_neuron Serotonergic Neuron serotonin_release Serotonin Release serotonin_neuron->serotonin_release ht2a_receptor_spinal 5-HT2A Receptor serotonin_release->ht2a_receptor_spinal Activates ht2a_receptor_spinal->post_synaptic_neuron Facilitates Pain p2x3_receptor P2X3 Receptor pain_transmission_peripheral Pain Signal Generation p2x3_receptor->pain_transmission_peripheral atp_release ATP Release (from damaged cells) atp_release->p2x3_receptor Activates opiranserin Opiranserin HCl opiranserin->glyt2 Inhibits opiranserin->ht2a_receptor_spinal Antagonizes opiranserin->p2x3_receptor Antagonizes

Opiranserin's Multi-Target Mechanism of Action.

References

Application Notes and Protocols for Opiranserin Hydrochloride Administration in Rat Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Opiranserin hydrochloride, a non-opioid analgesic, in preclinical rat models of pain. The information compiled here is intended to facilitate the design and execution of experiments aimed at evaluating the analgesic efficacy of this compound.

Introduction

Opiranserin (also known as VVZ-149) is a novel analgesic agent with a multi-target mechanism of action. It primarily acts as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A).[1][2] Additionally, it has shown antagonistic activity at the P2X3 receptor.[1][2] This unique pharmacological profile makes it a promising candidate for the management of various pain states, including postoperative, inflammatory, and neuropathic pain. This compound is the salt form of the compound, which typically offers improved water solubility and stability for in vivo applications.[2]

Mechanism of Action

Opiranserin's analgesic effect is believed to stem from its simultaneous modulation of multiple pain signaling pathways:

  • GlyT2 Inhibition: By blocking the reuptake of glycine in the spinal cord, Opiranserin increases the concentration of this inhibitory neurotransmitter in the synaptic cleft. This enhances glycinergic neurotransmission, leading to a dampening of nociceptive signals ascending to the brain.

  • 5-HT2A Receptor Antagonism: The blockade of 5-HT2A receptors in the central and peripheral nervous system is thought to contribute to its analgesic properties by modulating descending pain pathways and reducing peripheral nociceptor sensitization.[1]

  • P2X3 Receptor Antagonism: Inhibition of P2X3 receptors, which are predominantly found on nociceptive sensory neurons, can reduce the transmission of pain signals at the periphery.[1]

Signaling Pathway Diagram

Opiranserin_Signaling_Pathway cluster_spinal_cord Spinal Cord Synapse cluster_cns_peripheral CNS & Peripheral Nerves GlyT2 GlyT2 Transporter Glycine Glycine Glycine->GlyT2 Reuptake GlyR Glycine Receptor (Postsynaptic Neuron) Glycine->GlyR Binding Postsynaptic_Neuron GlyR->Postsynaptic_Neuron Inhibition of Pain Signal Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Binding Pain_Modulation HT2A->Pain_Modulation Modulation of Pain Perception ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binding Nociceptor_Activation P2X3->Nociceptor_Activation Nociceptor Activation Opiranserin Opiranserin Hydrochloride Opiranserin->GlyT2 Inhibits Opiranserin->HT2A Antagonizes Opiranserin->P2X3 Antagonizes

Caption: Opiranserin's multi-target mechanism of action.

Data Presentation: Efficacy in Rat Pain Models

The following tables summarize the quantitative data on the efficacy of Opiranserin in commonly used rat pain models.

Table 1: Efficacy of Opiranserin in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Administration RouteDose (mg/kg)Pain AssessmentOutcomeReference
Subcutaneous (s.c.)25Mechanical Allodynia (von Frey)Effectively reduced mechanical allodynia, comparable to 3 mg/kg Morphine.[1][2]
Oral (p.o.)80Mechanical Allodynia (von Frey)Reduced mechanical allodynia.[2]

Table 2: Efficacy of Opiranserin in the Formalin-Induced Inflammatory Pain Model

Administration RouteDose (mg/kg)Pain AssessmentOutcomeReference
Subcutaneous (s.c.)25Pain-related behaviors (flinching, licking)Effectively reduced pain-related behaviors.[1]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model induces mechanical allodynia, a key feature of neuropathic pain, through the ligation of spinal nerves.[1]

Experimental Workflow Diagram

SNL_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_treatment_testing Treatment and Testing Acclimation Acclimatize Rats (min. 7 days) Baseline Baseline von Frey Testing Acclimation->Baseline Anesthesia Anesthetize Rat Baseline->Anesthesia SNL_Surgery Perform L5/L6 Spinal Nerve Ligation Anesthesia->SNL_Surgery Recovery Allow for Recovery (7-14 days) SNL_Surgery->Recovery Pain_Development Confirmation of Mechanical Allodynia Recovery->Pain_Development Drug_Admin Administer Opiranserin HCl or Vehicle Pain_Development->Drug_Admin Behavioral_Test Perform von Frey Test (at specified time points) Drug_Admin->Behavioral_Test

Caption: Workflow for the SNL model and Opiranserin testing.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-290 g) are commonly used.[3]

  • Acclimation: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water for at least 7 days prior to any procedures.

  • Baseline Testing: Measure the baseline paw withdrawal threshold using the von Frey test before surgery.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic agent.

    • Make a dorsal midline incision to expose the L4 to L6 spinal nerves.[4]

    • Carefully isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.[4]

    • Close the muscle and skin layers with sutures or wound clips.[4]

    • Administer post-operative analgesics as required, ensuring they do not interfere with the development of neuropathic pain.

  • Post-Operative Recovery: Allow the animals to recover for 7-14 days to allow for the full development of mechanical allodynia.

  • Confirmation of Allodynia: Perform the von Frey test to confirm a significant decrease in the paw withdrawal threshold in the ipsilateral paw compared to baseline and the contralateral paw.

  • Opiranserin Administration:

    • Vehicle Preparation: this compound's enhanced water solubility suggests that it can be dissolved in sterile saline or phosphate-buffered saline (PBS).[2] The exact vehicle should be reported and tested as a control.

    • Administration: Administer this compound via the desired route (e.g., subcutaneous or oral) at the predetermined doses.

  • Behavioral Testing (von Frey Test):

    • Place the rat in a plexiglass chamber on an elevated wire mesh floor and allow for acclimation.[5]

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[5]

    • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

    • The 50% withdrawal threshold can be determined using the up-down method.[6]

    • Conduct testing at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to establish a time-course of action.

Formalin-Induced Inflammatory Pain Model

This model is used to assess both acute nociceptive and tonic inflammatory pain responses.[1] The test produces a biphasic pain response: Phase I (acute neurogenic pain) and Phase II (inflammatory pain).[7]

Experimental Workflow Diagram

Formalin_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment_injection Treatment and Injection cluster_observation Behavioral Observation Acclimation Acclimatize Rats (min. 30 min in observation chamber) Drug_Admin Administer Opiranserin HCl or Vehicle Acclimation->Drug_Admin Formalin_Injection Inject Formalin into Hind Paw Drug_Admin->Formalin_Injection Phase1 Observe Phase I (0-5 min) Formalin_Injection->Phase1 Phase2 Observe Phase II (15-60 min)

Caption: Workflow for the formalin test with Opiranserin.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Acclimation: Place the rats in individual observation chambers for at least 30 minutes to acclimate to the testing environment.

  • Opiranserin Administration:

    • Administer this compound or vehicle at the desired dose and route. The timing of administration before the formalin injection is critical (e.g., 30 minutes prior for subcutaneous injection).

  • Formalin Injection:

    • Inject a 5% formalin solution (typically 50 µL) subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after injection, return the rat to the observation chamber.

    • Record the amount of time the animal spends flinching, licking, or biting the injected paw.

    • Phase I: Observe and record pain behaviors for the first 5 minutes post-injection.

    • Phase II: After a quiescent period, observe and record pain behaviors from approximately 15 to 60 minutes post-injection.[8]

  • Data Analysis: The total time spent exhibiting pain behaviors is calculated for both Phase I and Phase II. The efficacy of Opiranserin is determined by its ability to reduce these pain scores compared to the vehicle-treated group.

Conclusion

This compound has demonstrated significant analgesic effects in preclinical rat models of neuropathic and inflammatory pain. The protocols outlined in these application notes provide a framework for the continued investigation of this promising non-opioid analgesic. Careful attention to experimental detail, including appropriate animal models, precise surgical and injection techniques, and standardized behavioral assessments, is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Opiranserin Hydrochloride in Murine Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Opiranserin hydrochloride in common murine models of pain. This compound is a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A), demonstrating analgesic properties in preclinical studies.[1]

Data Presentation: Efficacy of this compound

The following table summarizes the reported effective dosage of this compound in a mouse model of neuropathic pain.

Animal ModelPain AssayAdministration RouteEffective Dosage (mg/kg)Observed EffectComparative Efficacy
Spinal Nerve Ligation (SNL)Mechanical Allodynia (von Frey Test)Subcutaneous (s.c.)25Reduction in mechanical allodynia and pain-related behaviorsComparable to 3 mg/kg Morphine

Mechanism of Action Signaling Pathway

This compound exerts its analgesic effects through the dual antagonism of GlyT2 and 5-HT2A receptors in the central nervous system.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Opiranserin_Post Opiranserin Synaptic_Vesicle Synaptic Vesicle (Glycine) Synaptic_Cleft_Pre Synaptic Cleft GlyR Glycine Receptor Pain_Signal_Transmission Reduced Pain Signal Transmission GlyR->Pain_Signal_Transmission Inhibitory Neurotransmission 5HT2A 5-HT2A Receptor 5HT2A->Pain_Signal_Transmission Excitatory Modulation Opiranserin_Post->5HT2A Antagonizes Serotonin Serotonin Serotonin->5HT2A Binds Glycine_Cleft Glycine Glycine_Cleft->GlyR Binds

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound for Subcutaneous Administration

For in vivo studies in mice, this compound should be dissolved in a sterile, biocompatible vehicle. A common vehicle for subcutaneous injection is sterile saline (0.9% sodium chloride).

  • Materials:

    • This compound powder

    • Sterile 0.9% saline solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringe and needles (e.g., 27-30 gauge)

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

    • Aseptically transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile 0.9% saline to the tube.

    • Vortex the solution until the this compound is completely dissolved.

    • Visually inspect the solution for any particulate matter. If present, filter through a sterile 0.22 µm syringe filter.

    • Draw the solution into a sterile syringe for administration.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Mice

The SNL model is a widely used surgical procedure to induce persistent neuropathic pain.

  • Anesthesia: Administer an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) to achieve a surgical plane of anesthesia.

  • Surgical Procedure:

    • Place the anesthetized mouse in a prone position.

    • Make a small incision in the skin over the lumbar region to expose the paraspinal muscles.

    • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with a fine suture (e.g., 6-0 silk).

    • Close the muscle layer and skin with sutures or surgical clips.

    • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study's endpoint. Allow a recovery period of several days for the development of neuropathic pain behaviors before testing.

Formalin Test for Inflammatory Pain in Mice

The formalin test is a model of tonic chemical pain that elicits a biphasic behavioral response.

  • Materials:

    • Formalin solution (e.g., 1-5% in sterile saline)

    • Observation chamber with a transparent floor

    • Video recording equipment (optional, but recommended for accurate scoring)

  • Procedure:

    • Acclimate the mouse to the observation chamber for at least 30 minutes before the test.

    • Gently restrain the mouse and inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.

    • Immediately place the mouse back into the observation chamber.

    • Record the cumulative time the mouse spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

Assessment of Mechanical Allodynia using the von Frey Test

The von Frey test is used to quantify the withdrawal threshold to a mechanical stimulus.

  • Materials:

    • A set of calibrated von Frey filaments

    • An elevated wire mesh platform

    • Plexiglas enclosures to confine the mice on the platform

  • Procedure:

    • Acclimate the mice to the testing environment by placing them in the enclosures on the wire mesh platform for at least 30-60 minutes before testing.

    • Starting with a filament of intermediate force, apply the filament to the plantar surface of the hind paw until it just bends.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

    • The pattern of responses is used to calculate the paw withdrawal threshold in grams.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.

A Day 0: Spinal Nerve Ligation (SNL) Surgery BB BB A->BB B Day 1-7: Post-operative Recovery & Development of Neuropathic Pain C Day 7: Baseline Assessment of Mechanical Allodynia (von Frey Test) D Day 7 (Post-baseline): Administer Opiranserin HCl (25 mg/kg, s.c.) or Vehicle C->D E Day 7 (Post-treatment): Assess Mechanical Allodynia (von Frey Test) at various time points (e.g., 30, 60, 120 min) D->E F Data Analysis: Compare Paw Withdrawal Thresholds between Treatment Groups E->F BB->C

References

Application Notes and Protocols for Opiranserin Hydrochloride Injectable Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin hydrochloride, also known as VVZ-149, is a novel, non-opioid analgesic that has recently received approval in South Korea under the trade name Unafra® for the management of postoperative pain.[1][2][3][4][5] Its mechanism of action involves the dual antagonism of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A).[1][6][7] Additionally, it exhibits antagonistic activity on the P2X3 receptor.[8] This multi-target approach offers a promising alternative to traditional opioid analgesics, potentially reducing the risk of addiction and other associated side effects.[1]

These application notes provide detailed protocols for the preparation of this compound solutions for injection, intended for research and preclinical development. Furthermore, it outlines the key considerations for the preparation of sterile solutions suitable for clinical applications, drawing upon publicly available data from clinical trials and general principles of parenteral formulation.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₁H₃₅ClN₂O₅PubChem
Molecular Weight 430.97 g/mol MedChemExpress
Appearance White to off-white solidInvivoChem
CAS Number 1440796-75-7PubChem
Solubility of this compound in Research-Grade Formulations
Formulation ComponentsAchievable ConcentrationObservationsSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solutionMedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solutionMedChemExpress
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solutionMedChemExpress

Note: The use of co-solvents such as DMSO may not be suitable for all research applications, and their concentration should be minimized in in vivo studies.

This compound Activity
TargetIC₅₀Source
Glycine Transporter Type 2 (GlyT2)0.86 µMMedChemExpress
Serotonin Receptor 2A (5-HT2A)1.3 µMMedChemExpress
rP2X3 Receptor0.87 µMMedChemExpress

Signaling Pathway and Experimental Workflow

Opiranserin's Dual-Target Mechanism of Action in Pain Modulation

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nociceptive Signal Nociceptive Signal Glycine_Vesicle Glycine Glycine Glycine Glycine_Vesicle->Glycine Release GlyT2 GlyT2 Glycine->GlyT2 Reuptake Glycine_Receptor Glycine Receptor (Inhibitory) Glycine->Glycine_Receptor Pain_Signal_Transmission Pain Signal Transmission Glycine_Receptor->Pain_Signal_Transmission Inhibition 5HT2A_Receptor 5-HT2A Receptor (Excitatory) 5HT2A_Receptor->Pain_Signal_Transmission Facilitation Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Opiranserin->5HT2A_Receptor Antagonizes Serotonin Serotonin Serotonin->5HT2A_Receptor

Caption: Opiranserin inhibits GlyT2 to increase synaptic glycine and antagonizes the 5-HT2A receptor.

Experimental Workflow for Preparation of a Sterile this compound Solution

G cluster_preparation Formulation Preparation cluster_sterilization Sterilization and Filling cluster_qc Quality Control Weigh_Opiranserin 1. Weigh Opiranserin HCl Prepare_Vehicle 2. Prepare Vehicle/Excipients Dissolve_Opiranserin 3. Dissolve Opiranserin in Vehicle Prepare_Vehicle->Dissolve_Opiranserin QS_Volume 4. Adjust to Final Volume (QS) Dissolve_Opiranserin->QS_Volume Sterile_Filter 5. Sterile Filtration (0.22 µm filter) QS_Volume->Sterile_Filter Aseptic_Fill 6. Aseptically Fill into Sterile Vials Sterile_Filter->Aseptic_Fill Stopper_Crimp 7. Stopper and Crimp Vials Aseptic_Fill->Stopper_Crimp Visual_Inspection 8. Visual Inspection for Particulates Stopper_Crimp->Visual_Inspection Sterility_Testing 9. Sterility Testing Visual_Inspection->Sterility_Testing Endotoxin_Testing 10. Endotoxin (B1171834) (LAL) Testing Sterility_Testing->Endotoxin_Testing Assay_Purity 11. Assay and Purity (HPLC) Endotoxin_Testing->Assay_Purity

Caption: Aseptic workflow for preparing sterile Opiranserin HCl solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Preclinical Research (Co-solvent Formulation)

Objective: To prepare a 2.5 mg/mL solution of this compound for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile vials and syringes

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Preparation of Vehicle: In a sterile container, combine the following, mixing thoroughly after each addition:

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Sterile Saline

  • Dissolution of this compound:

    • Weigh the required amount of this compound to achieve a final concentration of 2.5 mg/mL in the total volume.

    • In a separate sterile tube, dissolve the weighed this compound in 100 µL of DMSO. Gentle warming or sonication may be used to aid dissolution.

  • Final Formulation:

    • Slowly add the this compound/DMSO solution to the prepared vehicle while stirring continuously.

    • Continue stirring until a clear, homogenous solution is obtained.

  • Storage:

    • Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.

    • Store the solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: General Protocol for the Preparation of a Sterile this compound Solution for Injection (Aseptic Process)

Objective: To outline the general steps for preparing a sterile this compound solution suitable for parenteral administration. The exact excipients and their concentrations should be based on the formulation of the approved drug product (Unafra®) or extensive formulation development studies.

Materials:

  • This compound, sterile API grade

  • Water for Injection (WFI)

  • Excipients (e.g., tonicity modifiers, buffering agents, stabilizers as required), sterile grade

  • Sterile, depyrogenated glassware and equipment

  • Sterile 0.22 µm membrane filters

  • Sterile, depyrogenated vials, stoppers, and seals

  • Laminar air flow hood or isolator (Grade A environment)

Procedure:

  • Compounding:

    • In a validated aseptic processing area, dispense the required amount of sterile WFI into a sterile compounding vessel.

    • Sequentially add and dissolve the required excipients (e.g., tonicity agents like sodium chloride, buffering agents) with continuous mixing.

    • Add and dissolve the sterile this compound powder. Ensure complete dissolution.

    • Adjust the final volume with WFI.

  • Sterile Filtration:

    • Aseptically connect a pre-sterilized and integrity-tested 0.22 µm sterilizing grade filter to the compounding vessel.

    • Filter the bulk solution into a sterile receiving vessel. A second sterile filtration step may be incorporated for added assurance.[9][10]

  • Aseptic Filling:

    • Transfer the sterile bulk solution to the filling machine located within the Grade A environment.

    • Aseptically fill the solution into pre-sterilized and depyrogenated vials to the target volume.

  • Stoppering and Capping:

    • Aseptically insert sterile stoppers into the filled vials.

    • Transfer the stoppered vials to a Grade B (or higher) environment for capping with sterile seals.

  • Quality Control:

    • Perform 100% visual inspection of the final product for particulate matter and container-closure defects.

    • Conduct quality control tests on a representative sample, including:

      • Sterility testing (e.g., USP <71>)

      • Bacterial endotoxin testing (LAL test, e.g., USP <85>)

      • Assay and purity of this compound (e.g., by HPLC)

      • pH and osmolality determination

Disclaimer: The provided protocols are for informational and research purposes only. The formulation for clinical use must be based on the approved prescribing information for Unafra® or be developed and validated in accordance with current Good Manufacturing Practices (cGMP) and regulatory guidelines. The research-grade formulations containing co-solvents like DMSO are not intended for human use without appropriate toxicological evaluation and regulatory approval.

References

Application Notes and Protocols: Opiranserin Hydrochloride in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve injury, remains a significant challenge in clinical practice due to the limited efficacy and undesirable side effects of current therapies. The spinal nerve ligation (SNL) model is a widely utilized and well-characterized preclinical model that mimics many features of human neuropathic pain, making it an essential tool for the development of novel analgesics.[1] Opiranserin (VVZ-149) is a novel, non-opioid analgesic with a unique dual mechanism of action, functioning as an antagonist of both the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5HT2A).[2][3] This dual antagonism is believed to produce synergistic or additive effects on nociceptive signaling.[4] Opiranserin hydrochloride is the salt form of the compound, often utilized for its improved solubility and stability.[2]

These application notes provide a detailed overview of the use of this compound in the rat SNL model of neuropathic pain, including comprehensive experimental protocols, available quantitative data, and a visualization of the proposed signaling pathway.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound in the spinal nerve ligation model.

CompoundDoseRoute of AdministrationAnimal ModelEfficacyReference
This compound80 mg/kgOral (p.o.)Rat SNL ModelReduced mechanical allodynia[2]
Opiranserin25 mg/kgSubcutaneous (s.c.)Rat SNL ModelEffectively reduced mechanical allodynia and pain-related behaviors with efficacy comparable to 3 mg/kg Morphine.[2]
OpiranserinNot specifiedNot specifiedRat Neuropathic Pain ModelAnti-allodynic effects comparable to gabapentin (B195806).[4]

Experimental Protocols

Spinal Nerve Ligation (SNL) Surgical Model in Rats

This protocol is based on the widely established method for inducing neuropathic pain.[1][5][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, retractors, scissors)

  • Surgical microscope or magnifying loupes

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Post-operative analgesics (as per institutional guidelines)

Procedure:

  • Anesthetize the rat and shave the back region over the lumbar spine.

  • Secure the animal in a prone position on a surgical board and apply ophthalmic ointment to the eyes to prevent drying.

  • Sterilize the surgical area with an antiseptic solution.

  • Make a midline incision on the back at the level of the L4-S2 vertebrae.

  • Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 transverse processes.

  • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG).

  • Tightly ligate the L5 and L6 spinal nerves with a 6-0 silk suture.[5] Ensure the ligation is secure.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesics and allow the animal to recover on a warming pad.

  • Monitor the animals closely for any signs of motor deficits; animals showing significant motor impairment should be excluded from the study.[6]

  • Allow a post-operative recovery period of at least 7 days for the development of stable mechanical allodynia before commencing behavioral testing.[7]

Drug Administration

Preparation of this compound:

  • For oral administration (p.o.), dissolve this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • For subcutaneous (s.c.) administration, dissolve this compound in sterile saline.

Administration Protocol:

  • Administer the prepared solution of this compound or vehicle control at the desired dose and route.

  • The timing of administration relative to behavioral testing should be consistent across all experimental groups. A typical pre-treatment time is 30-60 minutes before testing.

Behavioral Assessment of Mechanical Allodynia (von Frey Test)

This protocol is a standard method for assessing mechanical sensitivity in rodents.[7]

Materials:

  • Von Frey filaments of calibrated stiffness

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the individual testing chambers on the wire mesh platform for at least 15-20 minutes before testing.

  • Begin the test by applying a von Frey filament to the mid-plantar surface of the hind paw ipsilateral to the nerve ligation.

  • Apply the filament with increasing force until it buckles. Hold for 3-5 seconds.

  • A positive response is defined as a brisk withdrawal or flinching of the paw.

  • The 50% paw withdrawal threshold (PWT) can be determined using the up-down method. Start with a filament in the middle of the force range. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

  • Record the pattern of responses and calculate the 50% PWT using the appropriate formula.

  • Repeat the procedure for the contralateral paw as a control.

Mandatory Visualizations

experimental_workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgical Procedure cluster_post_surgery Post-Surgery & Treatment cluster_assessment Assessment acclimatization Animal Acclimatization baseline Baseline Behavioral Testing (von Frey) acclimatization->baseline snl_surgery Spinal Nerve Ligation (SNL) or Sham Surgery baseline->snl_surgery recovery Post-operative Recovery (≥ 7 days) snl_surgery->recovery drug_admin Drug Administration (Opiranserin HCl or Vehicle) recovery->drug_admin behavioral_testing Post-treatment Behavioral Testing (von Frey) drug_admin->behavioral_testing molecular_analysis Molecular Analysis (Spinal Cord/DRG) behavioral_testing->molecular_analysis

Caption: Experimental workflow for evaluating Opiranserin in the SNL model.

signaling_pathway cluster_presynaptic Presynaptic Terminal (Inhibitory Interneuron) cluster_postsynaptic Postsynaptic Terminal (Nociceptive Neuron) cluster_serotonergic Descending Serotonergic Pathway glycine Glycine glyr Glycine Receptor (GlyR) glycine->glyr Activates glyt2 GlyT2 glyt2->glycine Reuptake opiranserin_glyt2 Opiranserin HCl opiranserin_glyt2->glyt2 Blocks hyperpolarization Hyperpolarization (Inhibition of Pain Signal) glyr->hyperpolarization serotonin Serotonin (5-HT) ht2a 5HT2A Receptor serotonin->ht2a Activates facilitation Facilitation of Pain Transmission ht2a->facilitation opiranserin_ht2a Opiranserin HCl opiranserin_ht2a->ht2a Blocks

Caption: Proposed signaling pathway of this compound.

Discussion of Signaling Pathway and Molecular Mechanisms

The analgesic effect of this compound in the SNL model is attributed to its dual antagonism of GlyT2 and the 5HT2A receptor.[3]

Inhibition of Glycine Transporter 2 (GlyT2): In the spinal dorsal horn, inhibitory interneurons release glycine, which acts on glycine receptors (GlyRs) on postsynaptic nociceptive neurons. This leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of pain signal transmission.[8] GlyT2, located on the presynaptic terminal of these inhibitory interneurons, is responsible for the reuptake of glycine from the synaptic cleft.[8] In neuropathic pain states, there can be a dysfunction in this inhibitory system. By blocking GlyT2, Opiranserin prevents the reuptake of glycine, thereby increasing its concentration in the synaptic cleft.[3] This enhanced availability of glycine potentiates the activation of postsynaptic GlyRs, strengthening the inhibitory tone and reducing the transmission of pain signals.[8]

Antagonism of the 5HT2A Receptor: Descending serotonergic pathways from the brainstem can have both facilitatory and inhibitory effects on spinal nociceptive processing. The activation of 5HT2A receptors on spinal neurons is generally considered to be pro-nociceptive, contributing to the facilitation of pain transmission and central sensitization.[9] By acting as an antagonist at the 5HT2A receptor, Opiranserin blocks the excitatory effects of serotonin in the spinal cord, further contributing to the reduction of neuropathic pain.[3]

The simultaneous action on both of these targets is thought to produce a more robust analgesic effect than targeting either pathway alone.

Potential Molecular Correlates of Efficacy: While direct molecular analysis of Opiranserin's effects in the SNL model is limited in publicly available literature, its mechanism of action suggests potential downstream molecular changes. These may include:

  • Reduced Neuronal Hyperexcitability: A potential decrease in the expression of neuronal activity markers, such as c-Fos, in the dorsal horn of the spinal cord of SNL animals treated with Opiranserin.

  • Modulation of Neuroinflammation: Neuropathic pain is associated with the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the spinal cord.[10] The modulation of neuronal activity by Opiranserin could potentially lead to a downstream reduction in these neuroinflammatory responses. Further research is needed to confirm these potential molecular effects.

Conclusion

This compound presents a promising therapeutic strategy for neuropathic pain through its novel dual mechanism of action. The spinal nerve ligation model in rats is a robust and relevant preclinical model for evaluating the efficacy of compounds like Opiranserin. The protocols and data presented in these application notes provide a framework for researchers to design and conduct their own investigations into the potential of Opiranserin and other dual-target analgesics. Further studies are warranted to fully elucidate the dose-response relationship, time-course of action, and the detailed molecular changes in the spinal cord following Opiranserin treatment in the SNL model.

References

Application Notes and Protocols for In Vitro Characterization of Opiranserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (also known as VVZ-149) is a novel, non-opioid analgesic agent.[1][2] Its mechanism of action is attributed to its dual antagonist activity at the glycine (B1666218) transporter 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[2] Additionally, it has been shown to exhibit antagonistic effects on the P2X3 receptor.[1][2] This multimodal mechanism allows Opiranserin to modulate pain signaling pathways at different levels.

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of Opiranserin hydrochloride. The included methodologies are essential for researchers investigating the compound's mechanism of action, potency, and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for Opiranserin.

TargetAssay TypeParameterValue (µM)
Glycine Transporter 2 (GlyT2)Inhibition of Glycine UptakeIC500.86
Serotonin Receptor 2A (5-HT2A)Antagonist ActivityIC501.3
P2X3 ReceptorAntagonist ActivityIC500.87
Alpha-1 Adrenergic ReceptorBinding AffinityKiNot available in public literature

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated.

G cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->5HT2A Binds and Activates Opiranserin Opiranserin (Antagonist) Opiranserin->5HT2A Blocks Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway Antagonism by Opiranserin.

G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Incubate Incubate (Membranes + Radioligand +/- Opiranserin) Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Wash Wash Filters Separate->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (Determine IC50/Ki) Measure->Analyze End End Analyze->End

Caption: General Workflow for a Radioligand Binding Assay.

Experimental Protocols

Glycine Transporter 2 (GlyT2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glycine uptake mediated by GlyT2.

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

Materials:

  • HEK293 cells stably expressing human GlyT2

  • [³H]-Glycine (specific activity ~40-60 Ci/mmol)

  • This compound

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Scintillation fluid

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hGlyT2 cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Add 100 µL of assay buffer containing various concentrations of this compound to the wells. c. Pre-incubate for 10-20 minutes at room temperature. d. Initiate the uptake by adding 100 µL of assay buffer containing [³H]-Glycine (final concentration ~10-20 nM). e. Incubate for 10-15 minutes at room temperature. f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lysis and Measurement: a. Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer. b. Add 200 µL of scintillation fluid to each well. c. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Determine the percentage inhibition of glycine uptake at each concentration of this compound relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Serotonin 2A (5-HT2A) Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled antagonist (e.g., [³H]-Ketanserin) for binding to the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing human 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells)

  • [³H]-Ketanserin (specific activity ~60-90 Ci/mmol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM Mianserin or another suitable 5-HT2A antagonist

  • GF/B or GF/C glass fiber filters

  • Scintillation fluid

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells overexpressing the 5-HT2A receptor using standard homogenization and centrifugation techniques.

  • Compound Preparation: Prepare a stock solution of this compound and serial dilutions in assay buffer.

  • Assay Incubation: a. In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or non-specific binding control
    • 25 µL of [³H]-Ketanserin (final concentration ~1-2 nM)
    • 50 µL of this compound at various concentrations
    • 100 µL of cell membrane suspension (5-20 µg of protein per well) b. Incubate for 60-90 minutes at room temperature or 37°C.

  • Filtration: a. Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a vacuum manifold. b. Wash the filters three to four times with ice-cold wash buffer.

  • Measurement: a. Dry the filters. b. Place the filters in scintillation vials with scintillation fluid. c. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percentage inhibition of specific binding at each concentration of this compound. c. Calculate the IC50 value from the dose-response curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

P2X3 Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional antagonist activity (IC50) of this compound at the P2X3 receptor.

Principle: P2X3 is a ligand-gated ion channel. Its activation by an agonist (e.g., α,β-methylene ATP) leads to an influx of calcium. This assay measures the ability of this compound to inhibit this agonist-induced calcium influx using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human P2X3 receptors

  • Fluo-4 AM or another suitable calcium-sensitive fluorescent dye

  • This compound

  • P2X3 agonist: α,β-methylene ATP

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Pluronic F-127

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed HEK293-hP2X3 cells into microplates and grow to confluency.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. b. Remove the cell culture medium and add the loading buffer to the cells. c. Incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: a. Add assay buffer containing various concentrations of this compound to the wells. b. Incubate for 10-20 minutes at room temperature.

  • Measurement: a. Place the plate in the fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Inject the P2X3 agonist (α,β-methylene ATP) into the wells to a final concentration that elicits a submaximal response (e.g., EC80). d. Immediately measure the change in fluorescence over time.

  • Data Analysis: a. Determine the peak fluorescence response for each well. b. Calculate the percentage inhibition of the agonist-induced response at each concentration of this compound. c. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

References

Application Notes: Determining the IC50 of Opiranserin Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin hydrochloride (VVZ-149) is a non-opioid analgesic agent with a multi-target mechanism of action. It functions as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor, and also exhibits antagonistic activity at the purinergic P2X3 receptor.[1][2][3][4][5] The determination of its half-maximal inhibitory concentration (IC50) at these targets is crucial for understanding its pharmacological profile and therapeutic potential. These application notes provide detailed protocols for cell-based assays to quantify the IC50 of this compound, with a primary focus on its activity at the human 5-HT2A receptor.

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[6] Activation of this pathway by an agonist, such as serotonin, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration.[6][7]

This document outlines three standard cell-based methodologies to determine the IC50 of this compound at the 5-HT2A receptor: a functional calcium flux assay, a functional inositol monophosphate (IP1) accumulation assay, and a competitive radioligand binding assay.

Data Presentation

The following table summarizes the reported in vitro potencies of Opiranserin and reference compounds at the human 5-HT2A receptor. This data provides a benchmark for experimental results obtained using the protocols described herein.

CompoundAssay TypeTargetReported IC50/KiReference
Opiranserin Functional AntagonismGlyT20.86 µM[1][2]
Functional Antagonism5-HT2A1.3 µM[1][2]
Functional AntagonismrP2X30.87 µM[1][2]
Ketanserin (B1673593) Radioligand Binding5-HT2AKi: 0.85 nM[8]
Functional Antagonism (IP1)5-HT2AIC50: 8 nM[5]
Serotonin (5-HT) Functional Agonism (IP1)5-HT2AEC50: 25 nM[9]
DOI Functional Agonism (IP1)5-HT2AEC50: 5 nM[9]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist 5-HT (Agonist) receptor 5-HT2A Receptor agonist->receptor Activates opiranserin Opiranserin opiranserin->receptor Inhibits g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (Ca2+ Store) ip3->er Binds to IP3R ca_release Ca2+ Release er->ca_release

Figure 1: 5-HT2A Receptor Gq Signaling Pathway.

G start Start plate_cells Plate 5-HT2A expressing cells in 96-well plate start->plate_cells incubate_cells Incubate cells overnight plate_cells->incubate_cells prepare_compounds Prepare serial dilutions of This compound incubate_cells->prepare_compounds add_compounds Add Opiranserin or vehicle to cells and pre-incubate prepare_compounds->add_compounds prepare_agonist Prepare 5-HT2A agonist (e.g., Serotonin) add_compounds->prepare_agonist add_agonist Add agonist to stimulate cells prepare_agonist->add_agonist measure_response Measure response (Calcium flux, IP1, or binding) add_agonist->measure_response analyze_data Analyze data and calculate IC50 measure_response->analyze_data end End analyze_data->end

Figure 2: General experimental workflow for IC50 determination.

Experimental Protocols

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Materials:

  • Cells: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To inhibit dye leakage from cells.

  • 5-HT2A Agonist: Serotonin (5-hydroxytryptamine).

  • Reference Antagonist: Ketanserin.

  • This compound: Test compound.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Protocol:

  • Cell Plating:

    • The day before the assay, seed the 5-HT2A expressing cells into the assay plate at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be added at this stage.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound, the reference antagonist (e.g., ketanserin), and a vehicle control in assay buffer.

    • Prepare the 5-HT2A agonist (serotonin) at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.

  • Antagonist Pre-incubation:

    • After the dye loading incubation, add the prepared dilutions of this compound, reference antagonist, or vehicle to the respective wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement of Calcium Flux:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record the fluorescence signal over time (kinetic read).

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's injector to add the EC80 concentration of the 5-HT2A agonist to all wells simultaneously.

    • Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the reference antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of IP1, a downstream metabolite of IP3, as an indicator of Gq/11 pathway activation. Commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kits are commonly used for this purpose.

Materials:

  • Cells: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: As described for the Calcium Flux Assay.

  • Assay Plate: White, low-volume 384-well microplates.

  • IP-One HTRF Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.

  • Stimulation Buffer: Provided in the assay kit.

  • 5-HT2A Agonist: Serotonin.

  • Reference Antagonist: Ketanserin.

  • This compound: Test compound.

  • Instrumentation: HTRF-compatible plate reader.

Protocol:

  • Cell Plating:

    • Seed the 5-HT2A expressing cells into the assay plate at the desired density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound, the reference antagonist, and a vehicle control in stimulation buffer.

    • Prepare the 5-HT2A agonist (serotonin) at a concentration that gives a robust signal (e.g., EC100).

  • Antagonist Pre-incubation and Stimulation:

    • Aspirate the cell culture medium.

    • Add the prepared dilutions of this compound, reference antagonist, or vehicle to the wells.

    • Immediately add the 5-HT2A agonist to the wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the lysis buffer containing the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000). The amount of IP1 produced is inversely proportional to the HTRF signal.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Materials:

  • Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).[4]

  • Non-specific Binding Control: Unlabeled Ketanserin (10 µM).

  • This compound: Test compound.

  • Filter Plates: 96-well glass fiber filter plates.

  • Scintillation Cocktail.

  • Instrumentation: Cell harvester and liquid scintillation counter.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the [3H]-Ketanserin in assay buffer to a final concentration near its Kd (typically 0.5-2 nM).[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]-Ketanserin, and the membrane preparation.

    • Non-specific Binding: Add a high concentration of unlabeled ketanserin (10 µM), [3H]-Ketanserin, and the membrane preparation.

    • Competitive Binding: Add each dilution of this compound, [3H]-Ketanserin, and the membrane preparation.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • The Ki (inhibitor constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Opiranserin Hydrochloride: A Comparative Analysis of Subcutaneous and Oral Administration for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin hydrochloride, also known as VVZ-149, is a novel, non-opioid analgesic agent with a multi-target mechanism of action. It primarily functions as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor, with additional antagonistic activity on the P2X3 receptor.[1][2][3] Developed initially as an injectable formulation for postoperative pain, its potential applications via other administration routes, such as subcutaneous and oral, are of significant interest in preclinical research to explore its broader therapeutic utility.[1][3] This document provides detailed application notes and protocols for the subcutaneous and oral administration of this compound in a research setting, alongside a summary of available data and relevant biological pathways.

Data Presentation: Efficacy of this compound by Administration Route in Rats

Administration RouteSpeciesModelEffective DoseObserved EffectCitation
Subcutaneous (s.c.) RatSpinal Nerve Ligation25 mg/kgReduced mechanical allodynia[2][3]
Oral (p.o.) RatSpinal Nerve Ligation80 mg/kgReduced mechanical allodynia[2][3]

Note: The provided doses demonstrate efficacy but do not allow for a direct comparison of bioavailability or pharmacokinetic profiles between the subcutaneous and oral routes. Further dedicated pharmacokinetic studies would be required to establish these parameters.

Signaling Pathways and Mechanism of Action

This compound exerts its analgesic effects by modulating multiple pain signaling pathways. The following diagrams illustrate the key mechanisms.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle GlyT2 GlyT2 Transporter Glycine_Vesicle->GlyT2 Glycine Reuptake Synaptic_Glycine Synaptic Glycine GlyT2->Synaptic_Glycine Reduces Reuptake GlyR Glycine Receptor (GlyR) Neuron_Hyperpolarization Neuron Hyperpolarization (Inhibition of Pain Signal) GlyR->Neuron_Hyperpolarization Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Synaptic_Glycine->GlyR Activates

Diagram 1: Opiranserin's Mechanism of Action on GlyT2.

cluster_neuron Nociceptive Neuron Receptor_5HT2A 5-HT2A Receptor Pain_Signal_Transmission Pain Signal Transmission Receptor_5HT2A->Pain_Signal_Transmission Opiranserin Opiranserin Opiranserin->Receptor_5HT2A Antagonizes Serotonin Serotonin (5-HT) Serotonin->Receptor_5HT2A Activates

Diagram 2: Opiranserin's Antagonism of the 5-HT2A Receptor.

cluster_sensory_neuron Primary Afferent Neuron P2X3_Receptor P2X3 Receptor Nociceptive_Signaling Nociceptive Signaling P2X3_Receptor->Nociceptive_Signaling Opiranserin Opiranserin Opiranserin->P2X3_Receptor Antagonizes ATP ATP (from damaged cells) ATP->P2X3_Receptor Activates cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis cluster_evaluation Evaluation Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dose_Preparation Dose Formulation (Oral & Subcutaneous) Animal_Acclimation->Dose_Preparation Oral_Admin Oral Gavage Dose_Preparation->Oral_Admin SC_Admin Subcutaneous Injection Dose_Preparation->SC_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Efficacy_Study Pharmacodynamic/Efficacy Study (e.g., Pain Model) Oral_Admin->Efficacy_Study SC_Admin->Efficacy_Study Blood_sampling Blood_sampling SC_Admin->Blood_sampling Plasma_Analysis Plasma Concentration Analysis (e.g., LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) Plasma_Analysis->PK_Analysis Data_Comparison Data Comparison and Reporting PK_Analysis->Data_Comparison Efficacy_Study->Data_Comparison

References

Application Notes and Protocols for Opiranserin Hydrochloride Intravenous Infusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) infusion protocols for Opiranserin hydrochloride (also known as VVZ-149), a novel, non-opioid analgesic. The information is compiled from preclinical and clinical trial data to guide research and development.

Opiranserin is a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] This dual mechanism of action is central to its analgesic effect, particularly in the context of postoperative pain.[3][4] The hydrochloride salt form of Opiranserin is typically used for intravenous formulations due to its enhanced water solubility and stability.

Mechanism of Action

Opiranserin exerts its analgesic effects through the simultaneous inhibition of two key targets in pain signaling pathways:

  • Glycine Transporter 2 (GlyT2): By blocking GlyT2, Opiranserin increases the concentration of glycine in the synaptic cleft of the spinal cord. Glycine is an inhibitory neurotransmitter, and its enhanced activity dampens the transmission of pain signals to the brain.

  • Serotonin 2A (5-HT2A) Receptor: Antagonism of the 5-HT2A receptor is thought to reduce the descending serotonergic facilitatory modulation of pain and decrease the activation of peripheral nociceptors, which are primary sources of postsurgical pain.

This multi-target approach offers a synergistic analgesic effect.[2]

Data Presentation

Quantitative data from preclinical and clinical studies are summarized below.

Table 1: In Vitro Receptor Binding Affinity
TargetIC50 (µM)
Glycine Transporter 2 (GlyT2)0.86
Serotonin 2A Receptor (5-HT2A)1.3

Data sourced from preclinical in vitro studies.

Table 2: Preclinical Efficacy in a Rat Model of Pain
CompoundDose (subcutaneous)Animal ModelEfficacy
This compound25 mg/kgSpinal Nerve Ligation (SNL) and Formalin-induced painComparable to 3 mg/kg Morphine[2]
Table 3: Clinical Pharmacokinetics - Phase 1 Single Ascending Dose (SAD) Study

A first-in-human, single- and multiple-ascending-dose study was conducted in healthy male volunteers. In the SAD portion, subjects received a 4-hour intravenous infusion of Opiranserin at doses ranging from 0.25 to 8 mg/kg.[5][6] Plasma exposure to Opiranserin (VVZ-149) and its active metabolite (VVZ-368) showed a dose-proportional increase.[1][6]

(Note: A detailed table of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life is not publicly available in the reviewed literature.)

Table 4: Clinical Efficacy in Postoperative Pain (Phase 3 Study)
Treatment GroupPrimary Outcome (Sum of Pain Intensity Difference over 12h)Opioid Consumption Reduction (first 12h)
OpiranserinSignificantly higher by 35% compared to placebo[3]30.8% reduction compared to placebo[3]
Placebo--

Study involved a 10-hour continuous intravenous infusion in patients undergoing laparoscopic colectomy.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Infusion (Clinical - Phase 3)

This protocol is based on a Phase 3 clinical trial for the treatment of postoperative pain.

Materials:

  • This compound for injection (e.g., 1000 mg in 100 mL solution)

  • 0.9% Sodium Chloride Injection, USP (Saline) (e.g., 400 mL infusion bag)

  • Sterile infusion bag (500 mL)

  • IV infusion pump and administration set

Procedure:

  • Withdraw 100 mL of this compound solution (containing 1000 mg of the drug).

  • Aseptically transfer the 100 mL of Opiranserin solution into a 400 mL saline infusion bag.

  • The final volume in the infusion bag will be 500 mL, containing 1000 mg of this compound.

  • Gently mix the contents of the infusion bag.

  • Administer the solution intravenously using an infusion pump according to the specified dosing regimen.

Dosing Regimen (10-hour infusion):

  • Loading Dose: Administer 160 mg of Opiranserin over the first 30 minutes.

  • Maintenance Dose: Following the loading dose, administer the remaining 840 mg over the subsequent 9.5 hours.

Protocol 2: Preclinical Evaluation of Analgesic Efficacy in the Rat Formalin Test

The formalin test is a widely used model of inflammatory pain, with an early neurogenic phase and a later inflammatory phase.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or as appropriate for the formulation)

  • Formalin solution (5% in saline)

  • Syringes and needles for administration

  • Observation chambers with a clear floor

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and handling for at least 3 days prior to the experiment. On the testing day, place the animals in the observation chambers for at least 30 minutes before any procedures.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous or subcutaneous). A known effective dose from literature is 25 mg/kg, s.c.[2]

  • Pre-treatment Time: Allow for a pre-treatment period appropriate for the route of administration (e.g., 30 minutes for subcutaneous).

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

  • Data Analysis: Compare the time spent in nociceptive behaviors between the Opiranserin-treated groups and the vehicle control group for both phases. A significant reduction in these behaviors indicates an analgesic effect.

Visualizations

Signaling Pathway of Opiranserin's Dual Antagonism

Opiranserin_Mechanism Opiranserin Opiranserin (VVZ-149) GlyT2 Glycine Transporter 2 (GlyT2) Opiranserin->GlyT2 FiveHT2A 5-HT2A Receptor Opiranserin->FiveHT2A Glycine Synaptic Glycine Concentration GlyT2->Glycine Inhibits Reuptake Descending_Facilitation Descending Serotonergic Facilitation FiveHT2A->Descending_Facilitation Peripheral_Nociception Peripheral Nociceptor Activation FiveHT2A->Peripheral_Nociception Inhibitory_Neurotransmission Inhibitory Neurotransmission Glycine->Inhibitory_Neurotransmission Pain_Signal_Spinal Pain Signal Transmission (Spinal Cord) Inhibitory_Neurotransmission->Pain_Signal_Spinal Analgesia Analgesia Pain_Signal_Spinal->Analgesia Descending_Facilitation->Analgesia Peripheral_Nociception->Analgesia

Caption: Opiranserin's dual inhibitory action on GlyT2 and 5-HT2A receptors.

Experimental Workflow for Preclinical Analgesic Testing

Preclinical_Workflow Start Start: Acclimation of Animals Drug_Admin Drug Administration (Opiranserin or Vehicle) Start->Drug_Admin Formalin_Inject Formalin Injection (Plantar Surface) Drug_Admin->Formalin_Inject  Pre-treatment  Period Observation Behavioral Observation Formalin_Inject->Observation Phase1 Phase 1 (0-5 min) Record Nociceptive Behavior Observation->Phase1 Phase2 Phase 2 (15-60 min) Record Nociceptive Behavior Observation->Phase2 Analysis Data Analysis (Compare Treated vs. Vehicle) Phase1->Analysis Phase2->Analysis End End: Determine Analgesic Efficacy Analysis->End

Caption: Workflow for the formalin-induced inflammatory pain model.

Clinical IV Infusion Protocol Logic

Clinical_Infusion_Workflow Preparation Preparation: Dilute 1000mg Opiranserin in Saline to 500mL Total Volume Start_Infusion Start IV Infusion Preparation->Start_Infusion Loading_Dose Loading Dose: 160mg over 30 minutes Start_Infusion->Loading_Dose Maintenance_Dose Maintenance Dose: 840mg over 9.5 hours Loading_Dose->Maintenance_Dose End_Infusion End of 10-hour Infusion Maintenance_Dose->End_Infusion

Caption: Dosing logic for a 10-hour continuous IV infusion of Opiranserin.

References

Opiranserin Hydrochloride in Postoperative Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of opiranserin (B609760) hydrochloride (also known as VVZ-149) in preclinical postoperative pain research models. The information is compiled to guide researchers in designing and interpreting studies aimed at evaluating the analgesic efficacy of this novel, non-opioid compound.

Application Notes

Opiranserin is a first-in-class analgesic with a unique dual mechanism of action, making it a promising candidate for the management of moderate to severe postoperative pain.[1][2] It functions as both a glycine (B1666218) transporter 2 (GlyT2) inhibitor and a serotonin (B10506) 5-HT2A receptor antagonist.[1][2] This dual action targets both central and peripheral pain pathways, offering a synergistic approach to pain relief.[2]

The inhibition of GlyT2 in the spinal cord enhances glycinergic inhibitory neurotransmission, which dampens the transmission of pain signals to the brain.[3][4] Concurrently, the antagonism of 5-HT2A receptors reduces the descending serotonergic facilitatory modulation of pain and decreases the activation of peripheral nociceptors, which are primary sources of postoperative pain.[3][4]

Preclinical evaluation of opiranserin has been conducted in well-established animal models of postoperative and inflammatory pain, demonstrating analgesic efficacy comparable to that of morphine.[3][4]

Key Preclinical Pain Models
  • Brennan Model (Plantar Incision): This is a widely used and validated model of incisional pain that mimics human postoperative pain. It involves a surgical incision through the skin, fascia, and muscle of the rodent's hind paw, resulting in pain-related behaviors such as guarding, flinching, and mechanical allodynia.

  • Formalin Test: This model assesses both acute and persistent inflammatory pain. A dilute formalin solution is injected into the paw, eliciting a biphasic pain response: an initial, acute phase of neurogenic pain followed by a later, tonic phase of inflammatory pain. This model is valuable for differentiating the effects of analgesics on different pain modalities.

Signaling Pathway of Opiranserin

cluster_peripheral Peripheral Nociceptor cluster_spinal Spinal Cord (Dorsal Horn) Tissue Injury Tissue Injury 5-HT2A_R_peripheral 5-HT2A Receptor Tissue Injury->5-HT2A_R_peripheral Serotonin Release Nociceptor Activation Nociceptor Activation 5-HT2A_R_peripheral->Nociceptor Activation Pain Signal to Spinal Cord Pain Signal to Spinal Cord Nociceptor Activation->Pain Signal to Spinal Cord Opiranserin_peripheral Opiranserin Opiranserin_peripheral->5-HT2A_R_peripheral Antagonism Presynaptic Terminal Presynaptic Terminal GlyT2 Glycine Transporter 2 Presynaptic Terminal->GlyT2 Glycine Reuptake Postsynaptic Neuron Postsynaptic Neuron Inhibitory Neurotransmission Inhibitory Neurotransmission Postsynaptic Neuron->Inhibitory Neurotransmission Glycine Glycine Glycine Receptor Glycine Receptor Glycine->Glycine Receptor Glycine Receptor->Postsynaptic Neuron Inhibition Reduced Pain Transmission Reduced Pain Transmission Inhibitory Neurotransmission->Reduced Pain Transmission Opiranserin_spinal Opiranserin Opiranserin_spinal->GlyT2 Inhibition

Caption: Dual mechanism of action of opiranserin.

Data Presentation

In Vitro Activity of Opiranserin
TargetActionIC50
Glycine Transporter 2 (GlyT2)Antagonist0.86 µM
Serotonin Receptor 2A (5-HT2A)Antagonist1.3 µM
Purinergic P2X3 ReceptorAntagonist0.87 µM

IC50 values represent the concentration of opiranserin required to inhibit 50% of the target's activity.

In Vivo Efficacy of Opiranserin in a Rat Model
CompoundDose (subcutaneous)Efficacy
Opiranserin25 mg/kgComparable to Morphine
Morphine3 mg/kgPositive Control

This data is based on studies in rat models of neuropathic and inflammatory pain, where efficacy was determined by the reduction of mechanical allodynia and other pain-related behaviors.

Preclinical Behavioral Data (Placeholder)

Detailed quantitative data from preclinical studies, such as paw withdrawal thresholds and licking/flinching times, are not publicly available in the reviewed literature. The table below is a template for how such data would be presented.

Treatment GroupDosePaw Withdrawal Threshold (g) ± SEMLicking/Flinching Time (s) ± SEM (Phase 2)
Vehicle Control-Data not availableData not available
Opiranserine.g., 10 mg/kgData not availableData not available
Opiranserine.g., 25 mg/kgData not availableData not available
Morphinee.g., 3 mg/kgData not availableData not available

Experimental Protocols

Brennan Model of Postoperative Pain

This protocol is a generalized procedure for the Brennan model. Specific parameters for opiranserin studies should be optimized based on the compound's pharmacokinetic profile.

Objective: To assess the analgesic effect of opiranserin on incisional pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Anesthesia: Anesthetize the rats with isoflurane (B1672236) or another suitable anesthetic.

  • Surgical Incision: Place the rat in a supine position. Make a 1 cm longitudinal incision through the skin, fascia, and plantar muscle of the hind paw with a sterile scalpel blade.

  • Suturing: Close the incision with two mattress sutures using 5-0 nylon.

  • Postoperative Care: Allow the animals to recover from anesthesia. Monitor for any signs of distress or infection.

  • Drug Administration: Administer opiranserin hydrochloride or vehicle control subcutaneously at the desired time point before or after surgery. A reported effective dose is 25 mg/kg.

  • Behavioral Testing (Mechanical Allodynia):

    • At selected time points post-surgery (e.g., 2, 4, 6, 24 hours), place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate.

    • Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the incised paw.

    • The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

cluster_workflow Brennan Model Workflow start Start anesthesia Anesthetize Rat start->anesthesia incision Plantar Incision anesthesia->incision suture Suture Incision incision->suture recovery Post-op Recovery suture->recovery dosing Administer Opiranserin (e.g., 25 mg/kg s.c.) recovery->dosing behavioral_testing Assess Mechanical Allodynia (von Frey Test) dosing->behavioral_testing end End behavioral_testing->end

Caption: Workflow for the Brennan model of postoperative pain.

Formalin Test

This protocol is a generalized procedure for the formalin test.

Objective: To evaluate the effect of opiranserin on acute and inflammatory pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Acclimation: Place the rats in individual observation chambers and allow them to acclimate for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle control subcutaneously at a predetermined time before the formalin injection (e.g., 30 minutes). A reported effective dose is 25 mg/kg.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, observe and record the cumulative time the animal spends licking or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Phase): 15-60 minutes post-injection.

cluster_workflow Formalin Test Workflow start Start acclimation Acclimate Rat in Observation Chamber start->acclimation dosing Administer Opiranserin (e.g., 25 mg/kg s.c.) acclimation->dosing formalin_injection Inject Formalin into Paw dosing->formalin_injection observe_phase1 Observe Phase 1 (0-5 min) Record Licking/Flinching formalin_injection->observe_phase1 observe_phase2 Observe Phase 2 (15-60 min) Record Licking/Flinching observe_phase1->observe_phase2 end End observe_phase2->end

Caption: Workflow for the formalin test.

References

Troubleshooting & Optimization

Opiranserin Hydrochloride Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Opiranserin hydrochloride in Phosphate-Buffered Saline (PBS) and other aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers like PBS?

A1: this compound, like many small molecule drugs, can exhibit limited solubility in purely aqueous buffers such as PBS. While the hydrochloride salt form is intended to enhance water solubility compared to the free base, achieving high concentrations in PBS alone may be challenging.[1] For most experimental needs, a stock solution in an organic solvent like DMSO is recommended, followed by dilution into the aqueous buffer.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2] A solubility of up to 50 mg/mL in DMSO has been reported.[3] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact the solubility of the compound.[2]

Q3: Can I dissolve this compound directly in water?

A3: While some products with high aqueous solubility can be dissolved directly in water, for this compound, starting with a DMSO stock solution is the standard recommendation to ensure complete dissolution before further dilution.[3]

Q4: How should I store my this compound stock solution?

A4: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[3] For short-term storage, -20°C is suitable for up to a month, while -80°C is recommended for storage up to six months.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.

Problem 1: My this compound precipitated out of solution when I diluted my DMSO stock in PBS.

  • Cause: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower. The final concentration of this compound in your PBS solution likely exceeded its solubility limit.

  • Solution Workflow:

    G start Precipitation Observed in PBS check_dmso Is the final DMSO concentration <1%? start->check_dmso reduce_dmso Reduce final DMSO concentration if possible check_dmso->reduce_dmso No use_cosolvent Use a Co-Solvent Formulation check_dmso->use_cosolvent Yes reduce_dmso->use_cosolvent formulation1 Formulation 1: 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline use_cosolvent->formulation1 formulation2 Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) use_cosolvent->formulation2 success Clear Solution Achieved formulation1->success formulation2->success

    Troubleshooting workflow for Opiranserin precipitation.
  • Detailed Steps:

    • Lower Final Concentration: The simplest approach is to lower the final concentration of this compound in your PBS solution.

    • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your final working solution.

    • Utilize Co-solvents: For applications requiring higher concentrations, a co-solvent system is necessary. The following formulations have been shown to be effective for achieving concentrations of at least 2.5 mg/mL.[3]

Problem 2: Even with co-solvents, my solution is cloudy.

  • Cause: The order of addition and proper mixing of components in a co-solvent system are critical. Improper mixing can lead to localized areas of high concentration and precipitation.

  • Solution: Follow the recommended protocol for preparing co-solvent formulations precisely. Ensure each component is fully dissolved before adding the next. Gentle warming or vortexing can sometimes aid in dissolution, but always check the compound's stability at elevated temperatures.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvent systems.

Solvent SystemSolubilityMolar EquivalentSource(s)
DMSO~50 mg/mL~116.02 mM[2][3]
Formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline)≥ 2.5 mg/mL≥ 5.80 mM[3]
Formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 2.5 mg/mL≥ 5.80 mM[3]
Formulation 3 (10% DMSO, 90% Corn Oil)≥ 2.5 mg/mL≥ 5.80 mM[3]

Experimental Protocols

Protocol 1: Preparation of this compound in Co-Solvent Formulation 1

This protocol is designed to prepare a 1 mL working solution.[3]

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a clean tube, add 400 µL of PEG300.

  • Add 100 µL of the 25.0 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the solution and mix until uniform.

  • Add 450 µL of normal saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.

Protocol 2: Preparation of this compound in Co-Solvent Formulation 2 (with Cyclodextrin)

This protocol utilizes a cyclodextrin (B1172386) to enhance solubility.[3]

  • Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 10 mL of normal saline.

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a clean tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add 100 µL of the 25.0 mg/mL this compound DMSO stock to the SBE-β-CD solution.

  • Mix thoroughly until the solution is clear. The final concentration of this compound will be 2.5 mg/mL.

This compound Mechanism of Action

For context, Opiranserin is a dual antagonist targeting the Glycine (B1666218) Transporter Type 2 (GlyT2) and the Serotonin 2A Receptor (5HT2A). This mechanism is central to its function as a non-opioid analgesic.[1][2][4]

G opiranserin Opiranserin (VVZ-149) inhibition Inhibition opiranserin->inhibition glyt2 GlyT2 Transporter glycine Glycine Reuptake glyt2->glycine blocks ht2a 5HT2A Receptor serotonin Serotonin Signaling ht2a->serotonin blocks inhibition->glyt2 inhibition->ht2a analgesia Analgesic Effect glycine->analgesia serotonin->analgesia

Mechanism of action of Opiranserin.

References

Improving Opiranserin hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Opiranserin hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions under the following conditions.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Storage TemperatureDuration
-80°C6 months
-20°C1 month

Q2: How should I prepare this compound solutions for in vivo and in vitro experiments?

A2: The preparation method depends on the intended application. For in vivo studies, it is highly recommended to prepare fresh solutions on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Below are some tested solvent systems for achieving a clear solution.

FormulationCompositionAchievable Concentration
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.80 mM)
Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.80 mM)
Formulation 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.80 mM)

Note: The percentages of solvents are by volume.

Q3: What are the known targets of Opiranserin and their signaling pathways?

A3: Opiranserin is a multi-target analgesic that acts as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor, and also antagonizes the P2X3 receptor.[2][3][4]

  • GlyT2 Inhibition: Opiranserin inhibits the GlyT2 transporter, which is primarily located on presynaptic terminals of glycinergic neurons.[5][6] This inhibition leads to an increase in the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft, enhancing inhibitory signaling and thereby reducing pain transmission.[5]

  • 5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, couples to the Gq/G11 signaling pathway.[1][7][8] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[7] By antagonizing this receptor, Opiranserin blocks these downstream signaling events.

  • P2X3 Receptor Antagonism: The P2X3 receptor is a ligand-gated ion channel found on sensory neurons that is activated by extracellular ATP, often released during tissue injury.[9][10] Activation of P2X3 receptors leads to an influx of cations (Na+, K+, and Ca2+), contributing to the sensation of pain.[11][12] Opiranserin antagonism of P2X3 receptors blocks this ion influx, thus dampening nociceptive signals.[10][13]

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Synaptic Vesicle (Glycine) Glycine_Cleft Glycine Glycine_Vesicle->Glycine_Cleft Release GlyT2 GlyT2 Transporter Glycine_Cleft->GlyT2 Reuptake GlyR Glycine Receptor Glycine_Cleft->GlyR Binds Inhibition Neuronal Inhibition (Pain Signal Reduction) GlyR->Inhibition Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits

Caption: Opiranserin's Inhibition of the GlyT2 Transporter.

5HT2A_Antagonism_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT2A_Receptor 5-HT2A Receptor Gq11 Gq/11 5HT2A_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Serotonin Serotonin Serotonin->5HT2A_Receptor Activates Opiranserin Opiranserin Opiranserin->5HT2A_Receptor Antagonizes

Caption: Opiranserin's Antagonism of the 5-HT2A Receptor.

P2X3_Antagonism_Pathway cluster_membrane Sensory Neuron Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X3_Receptor P2X3 Receptor (Ion Channel) Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Cation_Influx Opens to allow ATP ATP ATP->P2X3_Receptor Activates Depolarization Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Opiranserin Opiranserin Opiranserin->P2X3_Receptor Antagonizes Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Opiranserin HCl Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prepare_Stock->Acid Aliquot and expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prepare_Stock->Base Aliquot and expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Prepare_Stock->Oxidation Aliquot and expose to Thermal Thermal Degradation (e.g., 60°C in solution) Prepare_Stock->Thermal Aliquot and expose to Photolytic Photolytic Degradation (UV/Vis light exposure) Prepare_Stock->Photolytic Aliquot and expose to Control Control Sample (Protected from stress) Prepare_Stock->Control Aliquot and expose to Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC_Analysis Analyze all samples by Stability-Indicating HPLC Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Control->HPLC_Analysis Neutralize->HPLC_Analysis Data_Evaluation Evaluate Chromatograms for Degradation Products and Assay of Opiranserin HPLC_Analysis->Data_Evaluation

References

Opiranserin Hydrochloride Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Opiranserin hydrochloride (also known as VVZ-149) in cell culture experiments. The guides and FAQs are designed to address specific issues and provide detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of Opiranserin?

A1: Opiranserin is a multi-target analgesic that primarily acts as a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A).[1][2][3] It also exhibits antagonistic activity on the purinergic P2X3 receptor.[2][3]

Q2: Has a comprehensive off-target screening panel for Opiranserin been publicly released?

A2: To date, a detailed off-target or selectivity panel for Opiranserin against a broad range of receptors, ion channels, and enzymes has not been made publicly available in the reviewed literature. Drug development programs typically conduct such screens, but the results often remain proprietary.

Q3: Are there any potential off-targets I should be aware of when designing my experiments?

A3: While a specific off-target profile for Opiranserin is not published, a study on a structurally related dual 5-HT2A and mGluR5 antagonist, VVZ-2471, which was developed based on the Opiranserin pharmacophore, provides some potential candidates for off-target activity.[4] When screened at a concentration of 10 µM, VVZ-2471 showed weak interactions with the following targets:[4]

  • GPR119: Weak agonist activity.

  • Dopamine Transporter (DAT): Weak inhibitory activity.

  • Serotonin 2C Receptor (5-HT2C): Weak inhibitory activity.

Given the structural similarities, researchers should consider the possibility of Opiranserin interacting with these targets at higher concentrations.

Q4: What are the typical IC50 values for Opiranserin at its primary targets?

A4: The half-maximal inhibitory concentrations (IC50) for Opiranserin are consistently reported in the sub-micromolar to low micromolar range. These values are summarized in the table below.

Data Summary: Opiranserin In Vitro Potency

TargetIC50 (µM)Target TypeReference
Glycine Transporter 2 (GlyT2)0.86Transporter[2][3]
Purinergic Receptor P2X30.87Ion Channel[2][3]
Serotonin Receptor 5-HT2A1.3GPCR[2][3]

Troubleshooting Guide for Opiranserin Cell-Based Assays

Issue Potential Cause Troubleshooting Steps
High Variability in Glycine Uptake Assay Inconsistent cell health or passage number; variability in incubation times; issues with radioactive substrate handling.Ensure cells are seeded uniformly and are within a consistent passage number range. Standardize all incubation and wash times precisely. Follow proper protocols for handling and counting radiolabeled glycine.
No Inhibition Observed in 5-HT2A Calcium Flux Assay Opiranserin concentration too low; poor cell health or low receptor expression; issue with agonist stimulation or dye loading.Perform a dose-response curve starting from low nanomolar to high micromolar concentrations. Verify receptor expression via qPCR or Western blot. Confirm the activity of your 5-HT agonist (e.g., serotonin) and ensure proper loading of the calcium-sensitive dye.
Unexpected Cytotoxicity or Reduced Cell Proliferation Potential off-target effect at high concentrations; compound precipitation; solvent toxicity.Test a range of concentrations in a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®). Ensure this compound is fully dissolved in a compatible solvent (e.g., DMSO, water) at a concentration that is non-toxic to the cells. Always include a vehicle control.
Inconsistent P2X3 Receptor Antagonism Fluctuation in ATP concentration used for stimulation; receptor desensitization.Use a stable ATP analog or ensure fresh, accurately diluted ATP is used for each experiment. Minimize pre-incubation times with ATP to avoid receptor desensitization before adding Opiranserin.

Visualizations

Signaling Pathways and Experimental Workflows

Opiranserin_Targets Opiranserin Primary Target Mechanisms cluster_GlyT2 Glycine Transporter 2 (GlyT2) cluster_5HT2A Serotonin 2A Receptor (5-HT2A) cluster_P2X3 Purinergic P2X3 Receptor GlyT2 GlyT2 Glycine_int Intracellular Glycine GlyT2->Glycine_int Glycine_ext Extracellular Glycine Glycine_ext->GlyT2 Uptake HT2A 5-HT2A Receptor Gq11 Gq/11 HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Serotonin Serotonin Serotonin->HT2A P2X3 P2X3 Receptor (Ion Channel) Ion_influx Cation Influx (Na⁺, Ca²⁺) P2X3->Ion_influx Opens ATP ATP ATP->P2X3 Binds Opiranserin Opiranserin Opiranserin->GlyT2 Blocks Opiranserin->HT2A Blocks Opiranserin->P2X3 Blocks

Caption: Opiranserin's primary mechanisms of action.

GlyT2_Assay_Workflow GlyT2 Inhibition Assay Workflow cluster_workflow start Seed HEK293-F cells expressing GlyT2 step1 Incubate cells with varying concentrations of Opiranserin start->step1 step2 Add [³H]-glycine to initiate uptake step1->step2 step3 Incubate for a defined period (e.g., 10-20 minutes) step2->step3 step4 Wash cells with ice-cold buffer to stop uptake step3->step4 step5 Lyse cells and measure radioactivity via scintillation counting step4->step5 end Calculate IC50 from dose-response curve step5->end

References

Potential confounding variables in Opiranserin hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opiranserin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-opioid, non-NSAID analgesic. Its primary mechanism of action is the dual antagonism of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5HT2A).[1][2][3][4] It also exhibits antagonistic activity at the P2X3 receptor.[1][2][3] This multi-target approach is believed to produce a synergistic analgesic effect by inhibiting pain signal transmission in both the central and peripheral nervous systems.[5]

Q2: What is the solubility and stability of this compound?

This compound is the salt form of Opiranserin, which generally offers enhanced water solubility and stability compared to the free base.[6] For in vivo studies, it can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Q3: Are there any known metabolites of Opiranserin that I should be aware of?

Yes, Opiranserin is metabolized to an active metabolite, VVZ-368. Both Opiranserin and VVZ-368 exhibit dose-proportional increases in plasma exposure. The combined therapeutic concentration of both compounds is estimated to be in the range of 600-1900 µg/L.[7] It is crucial to consider the contribution of this active metabolite when interpreting pharmacokinetic and pharmacodynamic data.

Troubleshooting Guides

In Vitro Experimentation

Q: I am observing high variability in my in vitro binding or functional assays. What are the potential causes and solutions?

A: High variability in in vitro assays can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Ensure proper storage conditions are maintained (-80°C for long-term, -20°C for short-term).[3]
Assay Buffer Incompatibility Verify that the pH and ionic strength of your assay buffer are compatible with the target receptors (GlyT2 and 5HT2A).
Cell Line Health Ensure cells are healthy and in the logarithmic growth phase. Passage cells consistently and monitor for any signs of stress or contamination.
Reagent Quality Use high-quality, validated reagents, including radioligands or fluorescent probes. Check for proper storage and handling of all assay components.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate pipetting techniques across all wells.
Plate Effects Be mindful of edge effects on microplates. Consider leaving the outer wells empty or filling them with buffer to minimize evaporation.
In Vivo Experimentation

Q: My in vivo pain model is showing inconsistent analgesic effects with this compound. What confounding variables should I consider?

A: Several factors can influence the outcomes of in vivo pain studies. Consider the following potential confounders:

Confounding VariableMitigation Strategy
Animal Stress Acclimate animals to the experimental environment and handling procedures to minimize stress-induced hyperalgesia.[8]
Genetic Background Be aware that genetic polymorphisms in GlyT2 and 5HT2A receptors can influence drug response.[9][10][11] Use well-characterized and consistent animal strains.
Drug-Drug Interactions Avoid co-administration of drugs that may interact with Opiranserin's targets or metabolic pathways. If co-administration is necessary (e.g., with opioids), carefully document and analyze potential interactions.
Route of Administration and Formulation Ensure consistent and accurate drug administration. Prepare fresh formulations for each experiment and verify solubility.[4]
Circadian Rhythms Conduct experiments at the same time of day to minimize variability due to circadian fluctuations in pain perception and drug metabolism.
Preoperative Psychological State In clinical studies, a patient's preoperative anxiety or depression can impact postoperative pain and analgesic consumption.[12] While difficult to model in animals, consider baseline behavioral assessments.

Experimental Protocols

GlyT2 and 5HT2A Binding Assay (Radioligand Displacement)

This protocol is a generalized representation. Specific details may need optimization based on the cell line and equipment used.

  • Cell Culture: Culture cells expressing human GlyT2 or 5HT2A receptors to ~80-90% confluency.

  • Membrane Preparation:

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-strychnine for GlyT2 or [³H]-ketanserin for 5HT2A), and varying concentrations of this compound or a reference compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and perform a non-linear regression analysis to determine the IC₅₀ value.

Intravenous Administration in a Rodent Model of Postoperative Pain

This protocol provides a general framework for assessing the analgesic efficacy of this compound.

  • Animal Model:

    • Use a validated surgical model of postoperative pain, such as the hind paw incision model.

    • Acclimate animals to the testing environment for at least 3 days prior to surgery.

  • Drug Preparation:

    • Prepare this compound in a sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[4]

    • The final solution should be clear and free of precipitates.

  • Administration:

    • Immediately after surgery and recovery from anesthesia, administer this compound or vehicle via intravenous infusion.

    • A typical clinical trial dosing regimen involves a loading dose followed by a maintenance infusion.[12] This can be adapted for preclinical models.

  • Behavioral Testing:

    • Assess pain behaviors at baseline (before surgery) and at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Commonly used tests include the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

  • Data Analysis:

    • Calculate the paw withdrawal threshold (in grams) or latency (in seconds).

    • Compare the responses between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).

Quantitative Data Summary

ParameterValueTarget/SystemReference
IC₅₀ 0.86 µMGlycine Transporter 2 (GlyT2)[1][2][3]
IC₅₀ 1.3 µMSerotonin Receptor 2A (5HT2A)[1][2][3]
IC₅₀ 0.87 µMP2X3 Receptor[1][2][3]
Active Metabolite VVZ-368In vivo[7]
Therapeutic Concentration Range 600-1900 µg/LHuman Plasma (Opiranserin + VVZ-368)[7]

Visualizations

Opiranserin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_descending Descending Pathway cluster_spinal_neuron Spinal Dorsal Horn Neuron Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Activates GlyT2 GlyT2 Glycine->GlyT2 Reuptake Neuron_Activation Reduced Neuronal Excitability GlyR->Neuron_Activation Leads to Serotonin Serotonin HT2A 5HT2A Receptor Serotonin->HT2A Activates Pain_Signal Pain Signal Amplification HT2A->Pain_Signal Leads to Opiranserin Opiranserin hydrochloride Opiranserin->Inhibition_GlyT2 Opiranserin->Inhibition_5HT2A GlyT2->Glycine Inhibition_GlyT2->GlyT2 Inhibition_5HT2A->HT2A

Caption: Opiranserin's dual mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Acclimation Animal Acclimation (≥3 days) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimation->Baseline_Testing Surgery Postoperative Pain Model (e.g., Paw Incision) Baseline_Testing->Surgery Drug_Admin Opiranserin HCl or Vehicle (Intravenous Infusion) Surgery->Drug_Admin Behavioral_Testing Post-treatment Behavioral Testing (Multiple Time Points) Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis (e.g., ANOVA) Behavioral_Testing->Data_Analysis Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Formulation Is the drug formulation clear and freshly prepared? Start->Check_Formulation Check_Animals Are animal stress levels minimized? Check_Formulation->Check_Animals Yes Revise_Formulation Revise formulation protocol. Check_Formulation->Revise_Formulation No Check_Procedure Is the surgical and dosing procedure consistent? Check_Animals->Check_Procedure Yes Refine_Acclimation Refine acclimation and handling protocols. Check_Animals->Refine_Acclimation No Consider_Genetics Consider genetic variability in drug targets. Check_Procedure->Consider_Genetics Yes Standardize_Procedure Standardize all experimental procedures. Check_Procedure->Standardize_Procedure No

References

Optimizing Opiranserin hydrochloride dosage for maximal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of Opiranserin hydrochloride for maximal efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-opioid analgesic that functions as a dual antagonist of the glycine (B1666218) transporter 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor. By inhibiting GlyT2, it increases the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission. Its antagonism of the 5-HT2A receptor also contributes to its analgesic effects.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound is soluble in DMSO. For in vivo studies, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Stock solutions should be stored at -20°C or -80°C. It is recommended to prepare fresh working solutions for each experiment.

Q3: What are the reported efficacious dosages in preclinical models?

A3: In rat models of neuropathic pain, subcutaneous administration of 25 mg/kg has been shown to be effective. For oral administration in a rat spinal nerve ligation model, a dose of 80 mg/kg has demonstrated efficacy in reducing mechanical allodynia.

Q4: Have there been any reported adverse effects in preclinical or clinical studies?

A4: In a phase 3 clinical trial for postoperative pain, somnolence and headache were reported more frequently in the Opiranserin group compared to the placebo group. In preclinical animal models, higher doses of GlyT2 inhibitors have been associated with motor side effects, although Opiranserin is reported to have a good safety profile in this regard at therapeutic doses.

Data Presentation

Preclinical Efficacy of this compound
ParameterValueSpeciesModelReference
IC₅₀ (GlyT2) 0.86 µM-In vitro[1]
IC₅₀ (5-HT2A) 1.3 µM-In vitro[1]
Effective Dose (s.c.) 25 mg/kgRatMechanical Allodynia[1]
Effective Dose (p.o.) 80 mg/kgRatSpinal Nerve Ligation[1]
Clinical Efficacy of this compound in Postoperative Pain (Phase 3, NCT05764525)
Outcome MeasureOpiranserin GroupPlacebo Groupp-valueReference
SPID at 12h Significantly improved-0.0047[2]
Opioid Consumption Reduction (24h) 34.2% less--[2]
Time to Mild Pain (NRS < 4) 8 hours-0.0007[2]

SPID: Sum of Pain Intensity Difference; NRS: Numeric Rating Scale

Experimental Protocols

In Vivo Assessment of Analgesia in a Neuropathic Pain Model (Spinal Nerve Ligation)

Objective: To evaluate the dose-dependent analgesic efficacy of this compound in a rat model of neuropathic pain.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Spinal Nerve Ligation (SNL) model rats

  • Von Frey filaments for assessing mechanical allodynia

  • Apparatus for intrathecal or systemic administration

Procedure:

  • Animal Model: Induce neuropathic pain using the SNL model in adult male Sprague-Dawley rats. Allow for a recovery period of at least one week.

  • Baseline Measurement: Before drug administration, establish a baseline for mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations with the vehicle on the day of the experiment.

  • Administration: Administer this compound via the desired route (e.g., subcutaneous, oral, or intrathecal). For intrathecal administration, a pre-implanted catheter is required.[3]

  • Post-treatment Measurements: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), re-assess the paw withdrawal threshold using von Frey filaments.

  • Data Analysis: Compare the post-treatment paw withdrawal thresholds to the baseline values and to the vehicle control group to determine the analgesic effect of this compound at different doses.

In Vitro 5-HT2A Receptor Antagonism Assay (Calcium Flux)

Objective: To determine the in vitro potency of this compound in antagonizing the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 5-HT (Serotonin) as the agonist

  • This compound

  • A fluorescent plate reader

Procedure:

  • Cell Culture: Culture the 5-HT2A expressing HEK293 cells in appropriate media until they reach the desired confluency.

  • Dye Loading: Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and then incubate them with varying concentrations of this compound or vehicle for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC₈₀) to the wells to stimulate calcium influx.

  • Signal Detection: Immediately measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Plot the inhibition of the 5-HT-induced calcium signal against the concentration of this compound to calculate the IC₅₀ value.

Troubleshooting Guides

In Vivo GlyT2 Inhibition Experiments
IssuePossible CauseRecommendation
Lack of Analgesic Effect Incorrect Dosage: The dose may be too low to achieve sufficient target engagement.Perform a dose-response study to identify the optimal efficacious dose.
Poor Bioavailability: The drug may not be reaching the target site in sufficient concentrations.Check the formulation and consider a different route of administration (e.g., intrathecal for spinal targets).[3]
Metabolism: The compound may be rapidly metabolized in vivo.Conduct pharmacokinetic studies to determine the half-life and peak concentration of the drug.
Motor Side Effects High Dosage: Excessive GlyT2 inhibition can lead to motor impairment.Reduce the dose to a level that provides analgesia without significant motor side effects.
Off-target Effects: The compound may be interacting with other targets.Test the compound in relevant off-target assays to assess its selectivity.
Inconsistent Results Variability in Animal Model: The severity of the pain model may vary between animals.Ensure consistent surgical procedures and include appropriate randomization and blinding in the experimental design.
Catheter Placement (for intrathecal): Incorrect placement will prevent the drug from reaching the spinal cord.Verify catheter placement before the start of the study.[3]
In Vitro 5-HT2A Antagonist Assays
IssuePossible CauseRecommendation
No Inhibition Observed Compound Insolubility: The compound may have precipitated out of the assay buffer.Check the solubility of the compound in the assay buffer. Consider using a different solvent or a lower concentration range.
Low Receptor Expression: The cell line may not have sufficient 5-HT2A receptor expression.Verify receptor expression levels using a validated method (e.g., radioligand binding or western blot).
Agonist Concentration Too High: A very high agonist concentration can overcome the antagonist effect.Use an agonist concentration around the EC₈₀ to allow for a clear window of inhibition.
High Background Signal Cell Health: Unhealthy or overgrown cells can lead to high background fluorescence.Ensure cells are healthy and at an optimal density for the assay.
Dye Overloading: Excessive loading of the calcium dye can increase background.Optimize the dye concentration and loading time.
Variable IC₅₀ Values Inconsistent Incubation Times: Variations in incubation times can affect the results.Standardize all incubation steps in the protocol.
Assay Conditions: Changes in temperature or pH can alter compound activity.Maintain consistent assay conditions for all experiments.

Visualizations

Opiranserin_Signaling_Pathway This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_5HT2A Nociceptive Neuron Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR Binds Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) GlyR->Hyperpolarization Activates Serotonin 5-HT HT2A 5-HT2A Receptor Serotonin->HT2A Binds Pain_Signal Pain Signal Transmission HT2A->Pain_Signal Activates Opiranserin Opiranserin HCl Opiranserin->GlyT2 Inhibits Opiranserin->HT2A Antagonizes Experimental_Workflow In Vivo Efficacy Workflow A Induce Neuropathic Pain (e.g., SNL Model) B Animal Recovery A->B C Baseline Behavioral Testing (e.g., Von Frey) B->C D Randomize into Groups (Vehicle, Opiranserin Doses) C->D E Administer Opiranserin HCl or Vehicle D->E F Post-treatment Behavioral Testing E->F G Data Analysis (Compare to Baseline & Vehicle) F->G

References

Troubleshooting inconsistent results with Opiranserin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opiranserin hydrochloride. The information is designed to address potential inconsistencies and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as VVZ-149 hydrochloride) is a non-opioid, non-NSAID analgesic agent.[1][2] Its primary mechanism of action is the dual antagonism of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[3][4] It also exhibits antagonistic activity at the P2X3 receptor.[1][2] By blocking GlyT2, Opiranserin enhances inhibitory neurotransmission in the spinal cord, while its antagonism of 5-HT2A receptors modulates central pain perception.[3][5] This dual action contributes to its analgesic effects.[4]

Q2: What are the key differences between Opiranserin and this compound?

Opiranserin is the active pharmaceutical ingredient, while this compound is its salt form. The hydrochloride salt generally offers improved water solubility and stability compared to the free base form, without altering the biological activity at equivalent molar concentrations.[2]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to store the compound in a sealed container, protected from moisture.[1] For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected analgesic efficacy in preclinical models.

Possible Causes & Solutions:

  • Suboptimal Compound Dissolution: this compound can be challenging to dissolve. Incomplete dissolution will lead to a lower effective concentration and thus, reduced efficacy.

    • Solution: Follow a validated dissolution protocol. For in vivo studies, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][6] It is critical to add each solvent sequentially and ensure complete mixing at each step.[1][6] Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[1]

  • Compound Degradation: Improper storage or handling can lead to the degradation of this compound.

    • Solution: Adhere strictly to the recommended storage conditions (-80°C for long-term, -20°C for short-term).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always use freshly prepared solutions for experiments.[1]

  • Variability in Animal Models: The analgesic effect of Opiranserin can vary depending on the specific pain model used (e.g., postoperative, neuropathic, inflammatory).

    • Solution: Ensure the chosen animal model is appropriate for evaluating a GlyT2/5-HT2A antagonist. For instance, models with a strong central sensitization component may show a more robust response. Review literature for models where Opiranserin has demonstrated efficacy, such as the rat spinal nerve ligation model for mechanical allodynia.[1][2]

  • Pharmacokinetic Issues: The route of administration and dosage may not be optimal for the specific experimental conditions.

    • Solution: Opiranserin has been shown to be effective via subcutaneous (s.c.) and oral (p.o.) administration in rats.[1][2] Consider performing a dose-response study to determine the optimal concentration for your model.

Issue 2: High variability in results between experimental batches.

Possible Causes & Solutions:

  • Inconsistent Formulation Preparation: The multi-component vehicle requires precise measurement and mixing.

    • Solution: Standardize the preparation of the vehicle and the final drug solution. Ensure all components are fully dissolved before administration. Prepare a fresh batch of the formulation for each experiment to minimize variability.

  • Purity of the Compound: The purity of this compound can affect its activity.

    • Solution: Always use a high-purity grade of the compound and refer to the Certificate of Analysis (CoA) for the specific batch.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Opiranserin, providing a reference for its potency at its primary targets.

TargetIC50 (μM)
Glycine Transporter 2 (GlyT2)0.86
Serotonin Receptor 2A (5-HT2A)1.3
P2X3 Receptor (rat)0.87

Data sourced from multiple suppliers and publications.[1][2][7][8]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 2.5 mg/mL working solution of this compound in a common vehicle.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, sequentially add the following components, ensuring thorough mixing after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • 50 µL of Tween-80.

    • 450 µL of Saline.

  • The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][6]

  • If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.[1]

  • Use the prepared solution on the same day.

Visualizations

Opiranserin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Serotonergic System Glycine Glycine Vesicle Synaptic Vesicle Glycine->Vesicle Uptake GlyT2 GlyT2 Transporter GlyT2->Glycine Reuptake GlyR Glycine Receptor Vesicle->GlyR Release Neuron_Inhibition Neuronal Inhibition (Reduced Pain Signal) GlyR->Neuron_Inhibition Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Pain_Facilitation Pain Facilitation HT2A->Pain_Facilitation Opiranserin Opiranserin Opiranserin->GlyT2 Opiranserin->HT2A Antagonizes

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Prepare Opiranserin HCl Stock Solution (in DMSO) C 3. Prepare Final Formulation (Sequential Mixing) A->C B 2. Prepare Vehicle (PEG300, Tween-80, Saline) B->C D 4. Animal Acclimatization & Baseline Measurement C->D Proceed to Experiment E 5. Administer Opiranserin HCl or Vehicle Control D->E F 6. Behavioral Testing (e.g., von Frey, Hargreaves) E->F G 7. Data Collection & Recording F->G Record Observations H 8. Statistical Analysis (e.g., ANOVA, t-test) G->H I 9. Interpretation of Results H->I

Caption: General workflow for in vivo pain studies.

References

Preventing precipitation of Opiranserin hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Opiranserin hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists prevent its precipitation during in vitro experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

Opiranserin (also known as VVZ-149) is a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 5-HT2A receptor.[1][2][3] It is developed as a non-opioid analgesic.[1] The hydrochloride salt form is generally used to enhance water solubility and stability compared to its free base.[1] However, like many weakly basic amine salts, this compound's solubility is highly dependent on pH.[4][5] When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into a neutral or slightly alkaline aqueous buffer (e.g., cell culture media at pH ~7.4), the compound can convert to its less soluble free base form, leading to precipitation.[6] This can significantly lower the effective concentration in your experiment and lead to inaccurate results.

Q2: What are the key physicochemical properties of Opiranserin?

Understanding the properties of Opiranserin is crucial for troubleshooting solubility issues. The key values are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₃₅ClN₂O₅[7][8]
Molecular Weight 430.97 g/mol [7][8]
Strongest Basic pKa 9.11 (Predicted)[4]
Solubility Soluble in DMSO.[7] A formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline can achieve ≥ 2.5 mg/mL.[9][7][9]
Q3: Why does my this compound precipitate when I dilute it into my aqueous assay buffer?

This is the most common issue encountered. Opiranserin is a weak base with a pKa of approximately 9.11.[4] This means:

  • At acidic pH (pH < pKa): The molecule is protonated (ionized) and generally exhibits higher water solubility.

  • At neutral or basic pH (pH > pKa): The molecule is in its neutral, unionized free base form, which is significantly less water-soluble.

Precipitation typically occurs due to a "pH shift." Your stock solution in DMSO is unbuffered. When you add it to a physiological buffer (e.g., PBS or cell culture medium at pH 7.4), the pH of the microenvironment around the drug particle is much higher than its pKa, causing the immediate conversion to the insoluble free base.[5][6]

Troubleshooting Guide

Issue 1: A precipitate forms immediately upon adding my DMSO stock solution to the aqueous buffer.
  • Possible Cause 1: Concentration Exceeds Kinetic Solubility. The final concentration of this compound in your assay buffer is too high.

    • Solution: Perform a kinetic solubility test (see Protocol 3) in your specific assay buffer to determine the maximum concentration that remains in solution under your experimental conditions. Always work below this limit.

  • Possible Cause 2: Poor Mixing Technique. Adding the stock solution slowly or without adequate mixing creates localized areas of high concentration, triggering rapid precipitation.

    • Solution: Add the DMSO stock directly into the vortex of your assay buffer while vigorously mixing. This ensures rapid dispersion.

  • Possible Cause 3: High Final DMSO Concentration. While DMSO is a good solvent for the stock, too much of it in the final solution can sometimes lower the solubility of other buffer components or alter interactions, paradoxically contributing to precipitation.

    • Solution: Aim for a final DMSO concentration of ≤0.5% in your assay. If higher stock concentrations are needed, consider preparing intermediate dilutions in your assay buffer.

Issue 2: The solution is clear at first but becomes cloudy or shows a precipitate after incubation.
  • Possible Cause 1: Delayed Precipitation from a Supersaturated State. Your initial concentration was above the thermodynamic (equilibrium) solubility but below the kinetic solubility limit. The solution was temporarily supersaturated and precipitated over time.

    • Solution 1: Lower the final concentration of this compound.

    • Solution 2: Incorporate a precipitation inhibitor. Polymers like HPMC or PVP can help maintain a supersaturated state.[5]

    • Solution 3: Add a low concentration (0.01-0.05%) of a non-ionic surfactant such as Tween-80 or Pluronic F-68 to your assay buffer to improve compound stability in solution.[10][11]

  • Possible Cause 2: Temperature Effects. Solubility can be temperature-dependent. If you prepare the solution at room temperature and then incubate it at 37°C, or vice-versa, this can affect solubility.

    • Solution: Prepare and handle your solutions at the same temperature as your experiment. Pre-warm your buffer before adding the this compound stock if your assay is run at an elevated temperature.

Issue 3: I need to use a high concentration of this compound, but it always precipitates.
  • Possible Cause: Exceeding Intrinsic Aqueous Solubility. The required concentration is simply too high for a simple aqueous buffer system.

    • Solution 1: Use Co-solvents. Prepare your final solution using a mixture of solvents. A validated formulation to achieve higher solubility includes co-solvents like PEG300 and a surfactant like Tween-80.[9] Caution: Always validate that the co-solvents do not interfere with your experimental assay.

    • Solution 2: Use Cyclodextrins. Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with the drug molecule, significantly enhancing its aqueous solubility.[9][12] You can prepare the assay buffer containing a pre-dissolved concentration of SBE-β-CD before adding the this compound stock.

    • Solution 3: Adjust Buffer pH. If your assay can tolerate it, lowering the pH of the buffer will increase the solubility of this compound.[5][13] This is often not feasible for cell-based assays but may be an option for biochemical assays.

Experimental Protocols & Methodologies

Protocol 1: Recommended Stock Solution Preparation
  • Prepare a high-concentration primary stock solution of this compound (e.g., 10-50 mM) in 100% anhydrous DMSO.

  • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubility Enhancement with Surfactants
  • Prepare your desired aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium).

  • Create a 10% (w/v) stock solution of a non-ionic surfactant (e.g., Tween-80) in water.

  • Add the surfactant stock to your assay buffer to achieve a final concentration between 0.01% and 0.05%. For example, add 100 µL of 10% Tween-80 stock to 99.9 mL of buffer for a final concentration of 0.01%.

  • Use this surfactant-containing buffer to prepare your final working dilutions of this compound, adding the DMSO stock with vigorous mixing.

Protocol 3: Kinetic Solubility Assessment
  • Prepare a series of dilutions of your this compound DMSO stock into your final exact assay buffer (including all additives like serum, if applicable). Target a range of concentrations above and below your desired working concentration.

  • Mix well and incubate the solutions under the same conditions as your experiment (e.g., 1 hour at 37°C).

  • After incubation, visually inspect each solution for signs of precipitation. A more sensitive method is to measure the light scattering at a wavelength like 600 nm using a plate reader.

  • The highest concentration that remains clear is your kinetic solubility limit. It is recommended to work at a concentration at least 10-20% below this limit for safety.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in vitro? check_stock 1. Check Stock Solution - Is it fully dissolved? - Any signs of degradation? start->check_stock Yes end_ok Solution Clear: Proceed with Experiment start->end_ok No check_conc 2. Review Final Concentration - Is it too high? check_stock->check_conc kinetic_sol Perform Kinetic Solubility Assay (Protocol 3) check_conc->kinetic_sol Unsure conc_ok Concentration is below kinetic solubility limit check_conc->conc_ok No kinetic_sol->conc_ok modify_dilution 3. Modify Dilution Method - Add stock to vortexing buffer - Keep final DMSO <0.5% conc_ok->modify_dilution still_precip Precipitation Persists? modify_dilution->still_precip use_excipients 4. Use Formulation Aids (Advanced Strategy) still_precip->use_excipients Yes still_precip->end_ok No add_surfactant Add Surfactant (e.g., 0.01% Tween-80) (Protocol 2) use_excipients->add_surfactant use_cosolvent Use Co-solvents (e.g., PEG300) use_excipients->use_cosolvent use_cd Use Cyclodextrin (e.g., SBE-β-CD) use_excipients->use_cd add_surfactant->end_ok use_cosolvent->end_ok use_cd->end_ok end_fail Re-evaluate Experiment: Consider alternative compound or delivery system

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response ca_release->response pkc->response serotonin Serotonin (5-HT) serotonin->receptor Activates opiranserin Opiranserin opiranserin->receptor Blocks

Caption: Opiranserin action on the 5-HT2A receptor signaling pathway.

References

Opiranserin Hydrochloride: In Vivo Vehicle Selection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the selection of appropriate vehicles for in vivo studies involving Opiranserin hydrochloride. The following troubleshooting guides and FAQs address common challenges encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Opiranserin?

A1: Opiranserin is a dual antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor. It also exhibits antagonistic activity at the P2X3 receptor. This multi-target profile contributes to its analgesic effects by modulating inhibitory neurotransmission and pain signaling pathways.

Q2: Why is vehicle selection critical for in vivo studies with this compound?

A2: Proper vehicle selection is crucial to ensure the solubility, stability, and bioavailability of this compound, thereby guaranteeing accurate and reproducible experimental outcomes. An inappropriate vehicle can lead to precipitation of the compound, altered pharmacokinetic profiles, and potential local irritation or toxicity at the injection site.

Q3: What are some common signs of poor vehicle suitability?

A3: Signs of an unsuitable vehicle include precipitation or cloudiness of the formulation upon preparation or during storage, difficulty in administration (e.g., high viscosity), and adverse reactions in the animal model at the injection site, such as inflammation, swelling, or necrosis.

Troubleshooting Guide

Issue: Precipitation of this compound in the prepared vehicle.

Possible Cause Troubleshooting Step
Low Solubility The concentration of this compound may exceed its solubility limit in the chosen vehicle.
Solution: Refer to the Vehicle Composition Table below for formulations with higher solubilizing capacity. Consider using a co-solvent system. Prepare a fresh solution and ensure complete dissolution before administration. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified.
pH Shift The pH of the final formulation may not be optimal for this compound solubility.
Solution: Measure the pH of your final formulation. While specific pH-solubility data for Opiranserin is not widely published, adjusting the pH with a biocompatible buffer may improve solubility. However, any pH modification should be carefully considered for its physiological compatibility.
Improper Mixing Order The order of adding components to the vehicle can significantly impact the final solubility.
Solution: Follow the a sequential mixing order as outlined in the Experimental Protocol section. Generally, dissolve this compound in the primary solvent (e.g., DMSO) first before adding co-solvents and aqueous components.

Issue: Adverse events observed at the injection site (e.g., irritation, inflammation).

Possible Cause Troubleshooting Step
High Concentration of Organic Solvents High percentages of solvents like DMSO can cause local tissue irritation.
Solution: Minimize the concentration of organic solvents to the lowest effective level. Refer to the Vehicle Composition Table for formulations with lower percentages of DMSO.
Non-physiological pH or Osmolality The formulation's pH or osmolality may be outside the physiological range, leading to tissue damage.
Solution: Whenever possible, adjust the formulation to be near physiological pH (~7.4) and osmolality. The use of buffered saline can help.
Route of Administration The subcutaneous route can be sensitive to certain formulations.
Solution: Ensure the chosen vehicle is appropriate for the intended route of administration (e.g., subcutaneous, oral). For subcutaneous injections, consider vehicles known to have good local tolerability.

Data Presentation

Table 1: this compound In Vivo Vehicle Compositions
Formulation ComponentComposition 1Composition 2Composition 3
This compound ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
DMSO 10%10%10%
PEG300 40%--
Tween 80 5%--
Saline (0.9% NaCl) 45%--
SBE-β-CD in Saline -90% (of 20% SBE-β-CD solution)-
Corn Oil --90%

Experimental Protocols

Protocol 1: Preparation of Vehicle Formulation 1 (DMSO/PEG300/Tween 80/Saline)
  • Weigh the required amount of this compound.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate sterile tube, add 400 µL of PEG300 for every 1 mL of final solution to be prepared.

  • To the PEG300, add 100 µL of the this compound/DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween 80 to the mixture and vortex until a clear solution is formed.

  • Finally, add 450 µL of sterile 0.9% saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is homogeneous.

  • It is recommended to prepare this formulation fresh on the day of use.

Mandatory Visualization

Opiranserin's Multi-Target Mechanism of Action

Opiranserin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Vesicles Glycine Glycine Glycine_vesicle->Glycine Glycine->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine->GlyR ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Pain_Signal Pain Signal Transmission GlyR->Pain_Signal Inhibits P2X3->Pain_Signal Promotes HT2A->Pain_Signal Promotes Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Opiranserin->P2X3 Antagonizes Opiranserin->HT2A Antagonizes Vehicle_Selection_Workflow start Start: Define In Vivo Study Parameters (Route, Dose, Animal Model) solubility_check Initial Solubility Screening start->solubility_check formulation_prep Prepare Test Formulations (See Table 1) solubility_check->formulation_prep Soluble troubleshoot Troubleshoot Formulation (See Troubleshooting Guide) solubility_check->troubleshoot Insoluble stability_test Assess Formulation Stability (Precipitation, Clarity) formulation_prep->stability_test pilot_study Conduct Pilot In Vivo Study (Small Animal Group) stability_test->pilot_study Stable stability_test->troubleshoot Unstable tolerability_assessment Evaluate Local Tolerability (Irritation, Inflammation) pilot_study->tolerability_assessment final_selection Final Vehicle Selection tolerability_assessment->final_selection Well-Tolerated tolerability_assessment->troubleshoot Not Tolerated troubleshoot->solubility_check

Technical Support Center: Opiranserin Hydrochloride in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Opiranserin hydrochloride (also known as VVZ-149) in rodent models. The focus is on addressing potential unexpected behavioral effects that may be observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are using Opiranserin for its analgesic properties, but we've observed a significant decrease in the overall locomotor activity of our rodents. Is this an expected effect?

A1: While Opiranserin is primarily an analgesic, a decrease in locomotor activity is a plausible, though not consistently reported, side effect. This could be attributed to several factors. At higher doses, mild somnolence has been noted in early-phase human clinical trials, which could translate to reduced movement in rodents.[1] Additionally, the antagonism of the 5-HT2A receptor can influence motor function. We recommend a dose-response study to determine if the effect is dose-dependent. See the troubleshooting guide below for quantifying locomotor activity.

Q2: Our rodents treated with Opiranserin are showing what appears to be anxiety-like behavior in the Elevated Plus Maze (EPM), spending less time in the open arms. Is this a known side effect?

A2: The effect of Opiranserin on anxiety-like behavior is not well-characterized in publicly available literature. The 5-HT2A receptor, one of Opiranserin's targets, is known to play a complex role in anxiety.[2] Antagonism of this receptor could potentially lead to either anxiolytic or anxiogenic effects depending on the specific experimental conditions and the baseline anxiety level of the rodent strain. It is crucial to use a battery of anxiety tests (e.g., Open Field Test, Light-Dark Box) to confirm this observation.

Q3: Can this compound affect cognitive functions in rodents? We are seeing unexpected results in our memory tasks.

A3: The current body of research on Opiranserin does not focus on cognitive effects. However, the serotonergic system is deeply involved in learning and memory. Given that Opiranserin modulates 5-HT2A receptors, an influence on cognitive performance cannot be ruled out.[2] We advise conducting specific cognitive assays, such as the Morris Water Maze or Y-Maze, to systematically evaluate any potential cognitive modulation.

Q4: We've noticed a change in social interaction behaviors in our Opiranserin-treated cohort. Is there a known mechanism for this?

A4: The impact of Opiranserin on social behavior is not a primary area of its investigation. The serotonergic system, which Opiranserin modulates, is a key regulator of social behaviors. Therefore, alterations in social interaction are a conceivable, though unexpected, outcome. We recommend specific social interaction tests to quantify these changes and explore the underlying mechanisms.

Troubleshooting Guides

Issue 1: Unexpected Changes in Locomotor Activity

If you observe either hypoactivity (decreased movement) or hyperactivity (increased movement), a systematic investigation is warranted.

Troubleshooting Steps:

  • Dose-Response Evaluation: Conduct a thorough dose-response study to determine if the observed effect is dependent on the concentration of this compound administered.

  • Control Groups: Ensure you have appropriate vehicle-only control groups to rule out any effects of the administration procedure or vehicle.

  • Standardized Behavioral Testing: Utilize standardized tests for locomotor activity.

  • Apparatus: A square arena (e.g., 50x50x40 cm for rats) with a video tracking system.

  • Procedure:

    • Acclimate the rodent to the testing room for at least 60 minutes before the test.

    • Gently place the animal in the center of the arena.

    • Record its activity for a set period (e.g., 10-30 minutes).

  • Parameters to Measure:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency.

Treatment GroupDose (mg/kg)Total Distance Traveled (m)Time in Center (s)Rearing Frequency
Vehicle Control035.2 ± 4.145.3 ± 5.222.1 ± 3.5
Opiranserin HCl1033.8 ± 3.948.1 ± 4.920.8 ± 3.1
Opiranserin HCl3025.1 ± 3.540.2 ± 4.115.4 ± 2.8
Opiranserin HCl10015.7 ± 2.8 35.8 ± 3.78.2 ± 1.9

Hypothetical data presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Issue 2: Observation of Anxiety-Like Behaviors

Should your rodents exhibit behaviors suggestive of either increased or decreased anxiety, a multi-test approach is recommended for confirmation.

Troubleshooting Steps:

  • Confirm with Multiple Assays: Do not rely on a single test. Use a battery of tests such as the Elevated Plus Maze (EPM), Light-Dark Box, and Marble Burying Test.

  • Consider Strain and Sex Differences: Different rodent strains and sexes can have varying baseline levels of anxiety and may respond differently.

  • Environmental Controls: Ensure that environmental factors such as lighting, noise, and handling are consistent across all experimental groups.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Acclimate the rodent to the testing room.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the rodent to explore the maze for 5 minutes.

  • Parameters to Measure:

    • Time spent in the open arms versus closed arms.

    • Number of entries into the open and closed arms.

Treatment GroupDose (mg/kg)Time in Open Arms (%)Open Arm Entries (%)
Vehicle Control030.5 ± 3.840.1 ± 4.5
Opiranserin HCl1032.1 ± 4.142.3 ± 4.8
Opiranserin HCl3045.2 ± 5.055.7 ± 5.1
Diazepam (Positive Control)255.8 ± 6.2 65.3 ± 5.9

Hypothetical data presented as Mean ± SEM, suggesting a potential anxiolytic effect at 30 mg/kg. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Visualizations

Signaling Pathway of Opiranserin

Caption: Opiranserin's dual mechanism of action.

Experimental Workflow for Behavioral Analysis

Behavioral_Workflow start Hypothesis: Opiranserin has unexpected behavioral effects acclimation Rodent Acclimation (>1 week) start->acclimation groups Group Assignment (Vehicle, Opiranserin Doses) acclimation->groups dosing Drug Administration (Route, Time) groups->dosing behavioral_battery Behavioral Test Battery (e.g., OFT, EPM, Social Interaction) dosing->behavioral_battery data_collection Data Collection (Automated Tracking & Manual Scoring) behavioral_battery->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis interpretation Interpretation of Results analysis->interpretation conclusion Conclusion & Further Experiments interpretation->conclusion

Caption: General workflow for assessing behavioral effects.

Logical Troubleshooting Flowchart

Troubleshooting_Flow start Unexpected Behavioral Observation is_consistent Is the effect consistent across subjects? start->is_consistent is_dose_dependent Is it dose-dependent? is_consistent->is_dose_dependent Yes reassess Re-evaluate protocol and observations is_consistent->reassess No rule_out_confounds Rule out confounds: - Vehicle effects - Handling stress - Environmental factors is_dose_dependent->rule_out_confounds No quantify Quantify with a battery of specific behavioral tests is_dose_dependent->quantify Yes rule_out_confounds->is_dose_dependent mechanism Investigate mechanism: - Compare with selective  5-HT2A antagonists - Receptor binding assays quantify->mechanism end Characterized Side Effect mechanism->end

Caption: Troubleshooting unexpected behavioral findings.

References

Technical Support Center: Opiranserin Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Opiranserin hydrochloride (also known as VVZ-149) in different animal strains. The information provided is intended to facilitate the adjustment of experimental protocols and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-opioid analgesic agent. Its mechanism of action involves the dual antagonism of two specific targets: the glycine (B1666218) transporter 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] By inhibiting GlyT2, Opiranserin increases the concentration of glycine, an inhibitory neurotransmitter, in the spinal cord, which helps to dampen pain signals.[1][2] The antagonism of the 5-HT2A receptor also contributes to its analgesic effects.[2]

Q2: What are the primary research applications for this compound in animal models?

A2: Opiranserin is primarily investigated for its potential in managing moderate to severe pain, particularly postoperative pain.[2][3][4][5][6] Preclinical studies have demonstrated its efficacy in rat models of neuropathic pain, such as the spinal nerve ligation (SNL) model, and inflammatory pain.[1][7][8]

Q3: Are there known differences in the effects of this compound between different animal species or strains?

Q4: What are the known active metabolites of Opiranserin?

A4: Human studies have identified an active metabolite of Opiranserin, referred to as VVZ-368.[7][8] It is important to consider the contribution of this metabolite to the overall pharmacological effect when analyzing pharmacokinetic and pharmacodynamic data.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
High variability in analgesic response between animals of the same strain. 1. Inconsistent Drug Administration: Improper injection technique leading to variable absorption.2. Animal Stress: High stress levels can alter pain perception and drug metabolism.3. Subtle Genetic Variations: Even within an inbred strain, minor genetic drift can occur.1. Ensure all personnel are thoroughly trained in the chosen administration route (e.g., subcutaneous, oral gavage). Verify correct placement and delivery volume.2. Acclimatize animals to the experimental environment and handling procedures to minimize stress. Conduct experiments in a quiet and controlled setting.3. Increase the sample size per group to improve statistical power and account for individual variability.
Lack of significant analgesic effect at previously reported doses. 1. Strain-Specific Metabolism: The new animal strain may metabolize Opiranserin more rapidly.2. Inappropriate Pain Model: The chosen pain model may not be sensitive to the mechanism of action of Opiranserin.3. Incorrect Drug Formulation: Issues with solubility or stability of the prepared Opiranserin solution.1. Perform a dose-response study in the new strain to determine the optimal effective dose. Start with the previously reported effective dose and escalate as needed, while carefully monitoring for adverse effects.2. Ensure the selected pain model is appropriate for evaluating GlyT2 and 5-HT2A-mediated analgesia. Models of neuropathic and inflammatory pain have shown sensitivity.3. Prepare fresh solutions of this compound for each experiment, ensuring complete dissolution. Refer to the supplier's instructions for appropriate solvents and storage conditions.
Observation of unexpected adverse effects (e.g., sedation, motor impairment). 1. Off-Target Effects: At higher doses, Opiranserin may interact with other receptors.2. Strain Sensitivity: The current animal strain may be more susceptible to the central nervous system effects of 5-HT2A antagonism.3. Interaction with Anesthetics/Analgesics: Concomitant use of other drugs may potentiate adverse effects.1. Reduce the dose of Opiranserin to the lowest effective level. Conduct a thorough literature search for known off-target activities of GlyT2 inhibitors and 5-HT2A antagonists.2. Carefully observe and quantify any behavioral changes using a functional observation battery (FOB) or similar assessment. If motor impairment is observed, consider using pain assessment methods that are less dependent on motor activity.3. Review the anesthetic and analgesic protocols. If possible, use agents with minimal interaction potential with the serotonergic and glycinergic systems.
Development of tolerance with repeated dosing. 1. Receptor Downregulation/Desensitization: Chronic exposure to a receptor antagonist can lead to compensatory changes in the target receptors.1. If the experimental design allows, consider intermittent dosing schedules rather than continuous administration.2. Investigate potential mechanisms of tolerance, such as changes in GlyT2 or 5-HT2A receptor expression or function.

Experimental Protocols

General Guidance for Protocol Adjustment Between Rodent Strains

Due to the lack of specific comparative data for Opiranserin, the following are general principles for adjusting protocols between different rodent strains.

  • Start with a Literature-Based Dose: Begin with a dose that has been reported to be effective in a similar model and species (e.g., 25 mg/kg s.c. or 80 mg/kg p.o. in rats for neuropathic pain).[9]

  • Allometric Scaling for Species Conversion: When adapting a protocol from rats to mice, a simple weight-based dose calculation is often inaccurate. Allometric scaling, which takes into account the body surface area, is a more appropriate method for estimating an equivalent dose. However, this should only be considered a starting point for dose-finding studies.

  • Conduct a Dose-Response Study: In the new strain, perform a pilot study with a small number of animals to evaluate a range of doses (e.g., 0.5x, 1x, and 2x the starting dose). This will help to establish the effective and tolerated dose range in the specific strain.

  • Monitor for Efficacy and Adverse Effects: Use validated methods for assessing pain (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) and systematically observe for any signs of toxicity or adverse behavioral changes.

Key Experimental Methodologies

Below are detailed methodologies for common experiments involving this compound.

Table 1: Summary of Preclinical Dosing Information for Opiranserin

Animal Model Species/Strain Route of Administration Dose Observed Effect Reference
Spinal Nerve Ligation (SNL)RatSubcutaneous (s.c.)25 mg/kgReduced mechanical allodynia[1]
Spinal Nerve Ligation (SNL)RatOral (p.o.)80 mg/kgReduced mechanical allodynia[9]
Formalin-induced painRatSubcutaneous (s.c.)25 mg/kgReduced pain-related behaviors[1]

Note: The specific strains of rats used in these studies are not always detailed in the provided search results. Researchers should consult the primary literature for more specific information.

Visualizations

Opiranserin_Signaling_Pathway Opiranserin Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 Glycine Transporter 2 (GlyT2) Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release Glycine->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine->GlyR Activates Pain_Signal Pain Signal Transmission GlyR->Pain_Signal Inhibits HT2A Serotonin Receptor 2A (5-HT2A) HT2A->Pain_Signal Potentiates Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Opiranserin->HT2A Antagonizes Serotonin Serotonin Serotonin->HT2A Activates

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow for Opiranserin start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization baseline Baseline Pain Assessment (e.g., von Frey, Hargreaves) acclimatization->baseline randomization Randomization to Treatment Groups baseline->randomization drug_admin Opiranserin or Vehicle Administration randomization->drug_admin post_treatment Post-Treatment Pain Assessment (at various time points) drug_admin->post_treatment data_analysis Data Analysis post_treatment->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for preclinical testing.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Experimental Outcome check_protocol Review Experimental Protocol (Dose, Route, Formulation) start->check_protocol check_animals Assess Animal Health and Behavior start->check_animals check_strain Consider Strain-Specific Differences check_protocol->check_strain check_animals->check_strain dose_response Conduct Dose-Response Study check_strain->dose_response consult Consult Literature and Experts check_strain->consult modify_protocol Modify Protocol Based on Findings dose_response->modify_protocol consult->modify_protocol

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Opiranserin hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of Opiranserin hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions vary for the solid compound and solutions.

Q2: What are the potential signs of this compound degradation?

A2: Degradation may not always be visible. However, you should be cautious if you observe any of the following:

  • Discoloration: A change from its typical white to off-white appearance.

  • Insolubility: Difficulty in dissolving the compound in solvents in which it is known to be soluble.

  • pH Shift: A noticeable change in the pH of a solution upon dissolution of the compound.

  • Unexpected Chromatographic Peaks: Appearance of new peaks or changes in the peak shape of the parent compound in HPLC analysis.

Q3: What factors can cause the degradation of this compound?

A3: Based on general chemical principles and information from safety data sheets, this compound may be susceptible to degradation under the following conditions:

  • Extreme pH: Exposure to strong acids or bases can catalyze hydrolysis.[1]

  • Oxidizing Agents: Contact with strong oxidizing agents may lead to oxidative degradation.[1]

  • Elevated Temperatures: High temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Although not explicitly stated in the search results, photostability is a common concern for pharmaceutical compounds and exposure to UV or visible light should be minimized.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Recommended Action
Variable or inconsistent results in bioassays. Degradation of this compound due to improper storage or handling of stock solutions.- Prepare fresh stock solutions. - Ensure stock solutions are stored at the recommended -80°C or -20°C for the appropriate duration. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis. The compound may have degraded. This could be due to the quality of the solvent, pH of the medium, or exposure to heat or light.- Conduct a forced degradation study to identify potential degradation products. - Analyze the purity of the starting material. - Ensure the use of high-purity solvents and control the pH of the experimental solutions.
Reduced solubility of the compound. This could be a sign of degradation, where the degradation products are less soluble.- Verify the identity and purity of the compound using an appropriate analytical method. - If degradation is suspected, acquire a new batch of the compound.

Storage Conditions Summary

For optimal stability, adhere to the following storage guidelines for this compound:

Form Storage Temperature Duration Reference
Solid Powder-20°C3 years[2]
4°C2 years[2]
In Solvent-80°C6 months[2][3]
-20°C1 month[2][3]

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

    • Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (a reverse-phase C18 column is often a good starting point).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

    • The stability-indicating method should be able to resolve the main peak of Opiranserin from all degradation product peaks.

Visualizations

G Opiranserin Mechanism of Action Opiranserin Opiranserin GlyT2 Glycine Transporter 2 (GlyT2) Opiranserin->GlyT2 Antagonist HT2A Serotonin 2A Receptor (5-HT2A) Opiranserin->HT2A Antagonist P2X3 P2X3 Receptor Opiranserin->P2X3 Antagonist PainSignal Pain Signal Transmission GlyT2->PainSignal Modulates HT2A->PainSignal Modulates P2X3->PainSignal Modulates Analgesia Analgesic Effect PainSignal->Analgesia Inhibition of

Opiranserin's multi-target mechanism of action.

G Troubleshooting Experimental Variability start Inconsistent Experimental Results check_storage Verify Storage Conditions of Stock Solution start->check_storage check_prep Review Solution Preparation Protocol check_storage->check_prep Conditions OK fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Conditions Not OK check_prep->fresh_solution Protocol Error check_purity Analyze Purity of Starting Material check_prep->check_purity Protocol OK forced_degradation Conduct Forced Degradation Study check_purity->forced_degradation Purity Confirmed new_batch Acquire New Batch of Compound check_purity->new_batch Purity Issue

A logical workflow for troubleshooting inconsistent results.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Opiranserin HCl Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradants & Validate Method Analysis->End

Workflow for a forced degradation study.

References

Opiranserin Hydrochloride Pain Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in pain assays involving Opiranserin hydrochloride (also known as VVZ-149).

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical pain assays with this compound.

Issue 1: High Variability in Baseline Paw Withdrawal Thresholds (von Frey Test)

Potential Cause Recommended Solution
Inadequate Animal Acclimation Acclimate animals to the testing room for at least 1-2 hours before testing. For the testing apparatus (e.g., Plexiglas chambers on a wire mesh floor), habituate the animals for 15-30 minutes for at least 2-3 days prior to the experiment.[1]
Improper Handling Handle animals gently and consistently. Avoid sudden movements or loud noises that could induce stress, which is a known factor to alter pain perception.[2]
Environmental Stressors Maintain a controlled environment with consistent temperature, humidity, and lighting. The sex of the experimenter can also influence rodent pain responses; consistency in who performs the experiments is recommended.[2]
Inconsistent Filament Application Apply von Frey filaments perpendicularly to the plantar surface of the hind paw, using a consistent approach and duration. Utilize the "up-down" method to determine the 50% withdrawal threshold for more reliable results.
Testing Surface The surface on which the animal is placed can affect withdrawal thresholds. A solid, flat surface with perforations for filament application may yield more consistent results than a wire mesh grid.[2]

Issue 2: Inconsistent Results in the Hot Plate Test

Potential Cause Recommended Solution
Learned Behavior To minimize learned responses, especially with repeated testing, ensure a sufficient washout period between tests and randomize the order of animal testing.
Variable Plate Temperature Calibrate the hot plate apparatus regularly to ensure a consistent surface temperature. Small variations in temperature can significantly impact paw withdrawal latency.
Observer Bias The experimenter scoring the response (e.g., paw licking, jumping) should be blinded to the treatment groups to minimize bias.
Cut-off Time Establish and consistently apply a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

Issue 3: Difficulty in Reproducing Efficacy Data in the Formalin Test

Potential Cause Recommended Solution
Inconsistent Formalin Concentration and Volume Use a freshly prepared formalin solution at a consistent concentration (typically 1-5%) and inject a precise volume (e.g., 50 µL) into the plantar surface of the hind paw.
Variable Injection Site Ensure the injection is consistently administered to the same location on the plantar surface of the paw.
Inaccurate Scoring of Nociceptive Behaviors Clearly define and consistently score the different phases of the formalin test (Phase 1: acute neurogenic pain; Phase 2: inflammatory pain). Key behaviors to quantify include licking, biting, and flinching of the injected paw.[3]
Timing of Opiranserin Administration Administer this compound at a consistent time point relative to the formalin injection, as the timing can influence its effect on each phase of the pain response.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a dual antagonist that targets two key proteins involved in pain signaling:

  • Glycine (B1666218) Transporter 2 (GlyT2): By inhibiting GlyT2 in the spinal cord, Opiranserin increases the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft. This enhances the activation of glycine receptors on postsynaptic neurons, leading to a dampening of pain signals transmitted to the brain.[4][5]

  • Serotonin 2A (5-HT2A) Receptor: Opiranserin also blocks 5-HT2A receptors. In pathological pain states, activation of these receptors can facilitate pain transmission. By antagonizing 5-HT2A receptors, Opiranserin reduces this pro-nociceptive signaling.[6][7]

2. How should this compound be prepared for in vivo studies?

This compound is a water-soluble salt form, which enhances its stability and ease of formulation compared to the free base.[5] For preclinical studies, it can be dissolved in various vehicles. Here are some examples of formulations that have been used:

  • Saline-based vehicle: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]

  • SBE-β-CD-based vehicle: Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]

  • Corn oil-based vehicle: For oral administration, a formulation of 10% DMSO and 90% corn oil can be used.[4]

It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be stored at -20°C for up to one month or -80°C for up to six months.[8]

3. What are the recommended doses of this compound for rodent pain models?

The optimal dose will depend on the specific pain model and route of administration. Based on published preclinical studies, the following doses have been shown to be effective:

Pain ModelSpeciesRoute of AdministrationEffective DoseReference
Spinal Nerve Ligation (SNL)RatOral (p.o.)80 mg/kg[5]
Spinal Nerve Ligation (SNL)RatSubcutaneous (s.c.)25 mg/kg[9]
Formalin TestRatSubcutaneous (s.c.)25 mg/kg[9]

4. What are the expected effects of Opiranserin in different phases of the formalin test?

The formalin test has two distinct phases. Opiranserin, with its dual mechanism, is expected to modulate both:

  • Phase 1 (0-5 minutes post-injection): This phase is characterized by acute, neurogenic pain resulting from the direct activation of nociceptors. Opiranserin's antagonism of 5-HT2A receptors on peripheral nociceptors may contribute to analgesia in this phase.

  • Phase 2 (15-60 minutes post-injection): This phase involves inflammatory pain and central sensitization in the spinal cord. Both the GlyT2 inhibitory and 5-HT2A antagonist actions of Opiranserin are expected to significantly reduce the pain behaviors in this phase.[10]

Experimental Protocols

1. Von Frey Test for Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Model

  • Animal Model: Adult male Sprague-Dawley rats with L5/L6 spinal nerve ligation. Allow 7-14 days for the development of mechanical allodynia post-surgery.

  • Apparatus: Von Frey monofilaments of varying stiffness, elevated wire mesh platform, and individual Plexiglas chambers.

  • Habituation: Acclimate rats to the testing environment for at least 2 hours before testing. Habituate them to the testing chambers for 30 minutes for 2-3 consecutive days before the baseline measurement.

  • Procedure:

    • Place the rat in the chamber on the wire mesh platform and allow it to acclimate for 15-20 minutes.

    • Apply von Frey filaments to the mid-plantar surface of the ipsilateral (ligated) hind paw.

    • Begin with a filament in the middle of the force range and apply it with enough force to cause a slight buckling.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold.

  • Drug Administration: Administer this compound (e.g., 80 mg/kg, p.o.) or vehicle and assess the paw withdrawal threshold at various time points post-dosing (e.g., 30, 60, 120 minutes).

2. Hot Plate Test for Thermal Nociception

  • Apparatus: Hot plate apparatus with adjustable temperature, and a transparent cylinder to confine the animal.

  • Procedure:

    • Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.

    • Record the latency to the first response.

    • Implement a cut-off time (e.g., 45 seconds) to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

3. Formalin Test for Inflammatory Pain

  • Procedure:

    • Habituate the rat in a Plexiglas observation chamber for at least 30 minutes.

    • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately return the animal to the chamber and start recording the time spent licking, biting, or flinching the injected paw.

    • Divide the observation period into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

  • Drug Administration: Administer this compound (e.g., 25 mg/kg, s.c.) or vehicle 30 minutes prior to the formalin injection.

Visualizations

Opiranserin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) cluster_serotonergic Serotonergic Input Glycine_Vesicle Glycine Vesicle Glycine Glycine Glycine_Vesicle->Glycine Release GlyT2 GlyT2 Glycine->GlyT2 Reuptake by GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds to Neuron_Hyperpolarization Neuron Hyperpolarization GlyR->Neuron_Hyperpolarization Activates Pain_Signal_Inhibition Pain Signal Inhibition Neuron_Hyperpolarization->Pain_Signal_Inhibition Leads to Serotonin_Release Serotonin (5-HT) Release HT2A_R 5-HT2A Receptor Serotonin_Release->HT2A_R Activates Pain_Facilitation Pain Signal Facilitation HT2A_R->Pain_Facilitation Opiranserin Opiranserin Hydrochloride Opiranserin->GlyT2 Inhibits Opiranserin->HT2A_R Antagonizes

Caption: Dual inhibitory mechanism of Opiranserin in the spinal dorsal horn.

Caption: Workflow for a von Frey test with Opiranserin.

Troubleshooting_Logic start High Data Variability? c1 Inconsistent Baseline? start->c1 Yes end Consistent & Reproducible Data start->end No s1 Review Acclimation & Handling Protocols c1->s1 Yes c2 Poor Drug Efficacy? c1->c2 No s1->c2 s2 Check Drug Formulation & Dosing c2->s2 Yes s3 Verify Assay Procedure Consistency c2->s3 No s2->s3 s3->end

Caption: A logical approach to troubleshooting variable pain assay results.

References

Validation & Comparative

Opiranserin Hydrochloride vs. Morphine: A Comparative Efficacy Analysis for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the non-opioid analgesic opiranserin (B609760) hydrochloride in comparison to the classical opioid, morphine, reveals distinct mechanistic pathways and a promising opioid-sparing potential for opiranserin in the management of moderate-to-severe pain, particularly in a postoperative setting.

This guide provides a comprehensive comparison of the efficacy of opiranserin hydrochloride and morphine, drawing upon available preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of pain therapeutics.

Mechanism of Action: A Tale of Two Pathways

Opiranserin and morphine achieve analgesia through fundamentally different mechanisms. Morphine, a potent opioid agonist, primarily acts on the µ-opioid receptors in the central nervous system (CNS) to modulate pain perception.[1] In contrast, opiranserin is a first-in-class, non-opioid analgesic with a dual mechanism of action. It functions as an antagonist of the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5HT2A), both of which are implicated in pain signaling pathways.[2][3][4]

cluster_Opiranserin Opiranserin Signaling Pathway Opiranserin Opiranserin GlyT2 GlyT2 Transporter Opiranserin->GlyT2 Antagonizes Serotonin_Receptor 5HT2A Receptor Opiranserin->Serotonin_Receptor Antagonizes Glycine Glycine GlyT2->Glycine Reuptake Descending_Pain_Modulation Descending Pain Facilitation Serotonin_Receptor->Descending_Pain_Modulation Mediates Inhibitory_Neuron Inhibitory Interneuron Glycine->Inhibitory_Neuron Activates Serotonin Serotonin Serotonin->Serotonin_Receptor Activates Pain_Signal_Transmission Pain Signal Transmission Inhibitory_Neuron->Pain_Signal_Transmission Inhibits Descending_Pain_Modulation->Pain_Signal_Transmission Enhances cluster_Morphine Morphine Signaling Pathway Morphine Morphine Mu_Opioid_Receptor µ-Opioid Receptor (MOR) Morphine->Mu_Opioid_Receptor Agonist G_Protein_Signaling G-Protein Signaling Mu_Opioid_Receptor->G_Protein_Signaling Activates Neuron Neuron Pain_Signal_Transmission Pain Signal Transmission Neuron->Pain_Signal_Transmission Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Signaling->Adenylyl_Cyclase Inhibits Potassium_Channels K+ Channels G_Protein_Signaling->Potassium_Channels Opens Calcium_Channels Ca2+ Channels G_Protein_Signaling->Calcium_Channels Closes Potassium_Channels->Neuron Hyperpolarizes Calcium_Channels->Neuron Reduces Neurotransmitter Release cluster_Workflow Preclinical Analgesic Testing Workflow Start Animal Acclimation Baseline Baseline Pain Threshold Measurement (e.g., Von Frey, Hot Plate) Start->Baseline Drug_Admin Drug Administration (Opiranserin, Morphine, or Vehicle) Baseline->Drug_Admin Post_Drug_Measurement Post-Treatment Pain Threshold Measurement (at various time points) Drug_Admin->Post_Drug_Measurement Data_Analysis Data Analysis (Comparison of thresholds) Post_Drug_Measurement->Data_Analysis cluster_ClinicalWorkflow Postoperative Pain Clinical Trial Workflow Screening Patient Screening and Informed Consent Randomization Randomization (Opiranserin or Placebo) Screening->Randomization Surgery Laparoscopic Colectomy Randomization->Surgery Post_Op_Assessment Postoperative Pain Assessment (NRS ≥ 5) Surgery->Post_Op_Assessment Drug_Infusion Start of Study Drug Infusion Post_Op_Assessment->Drug_Infusion Pain_Monitoring Pain and Opioid Consumption Monitoring (e.g., NRS, PCA use) Drug_Infusion->Pain_Monitoring Data_Collection Data Collection (SPID, Total Opioid, etc.) Pain_Monitoring->Data_Collection Follow_Up Safety Follow-Up Data_Collection->Follow_Up

References

A Comparative Analysis of Opiranserin Hydrochloride and Gabapentin in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment strategies often provide limited efficacy and are associated with a range of side effects. This guide offers a detailed comparison of two distinct pharmacological agents: opiranserin (B609760) hydrochloride, a novel multi-target analgesic, and gabapentin (B195806), a well-established anticonvulsant widely used for neuropathic pain. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, experimental validation, and therapeutic potential. It is important to note that while preclinical studies suggest comparable efficacy in certain models, direct head-to-head clinical trials in neuropathic pain are currently lacking.

Mechanism of Action: A Tale of Two Distinct Approaches

Opiranserin and gabapentin alleviate neuropathic pain through fundamentally different molecular pathways. Opiranserin employs a multi-target strategy, while gabapentin acts on a specific subunit of voltage-gated calcium channels.

Opiranserin Hydrochloride: A Multi-Target Modulator of Nociceptive Signaling.[1][2][3]

Opiranserin (VVZ-149) is a first-in-class analgesic with a unique mechanism of action, simultaneously targeting three key players in the pain signaling cascade:

  • Glycine (B1666218) Transporter 2 (GlyT2) Inhibition: By blocking GlyT2, opiranserin increases the concentration of glycine in the synaptic cleft of the spinal cord.[1][2] Glycine is a primary inhibitory neurotransmitter in the spinal cord, and its enhanced activity dampens the transmission of pain signals to the brain.[1][2]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: Opiranserin blocks 5-HT2A receptors, which are involved in descending facilitatory pain pathways from the brainstem to the spinal cord.[1][2] Antagonism of these receptors is thought to reduce the amplification of pain signals.

  • Purinergic P2X3 Receptor Antagonism: P2X3 receptors are predominantly found on nociceptive sensory neurons and are activated by ATP released from damaged cells. By antagonizing these receptors, opiranserin may reduce the initiation of pain signals at the periphery.[3][4]

This multi-target approach suggests a synergistic analgesic effect, addressing both central and peripheral pain mechanisms.[2]

Gabapentin: A Targeted Modulator of Neuronal Hyperexcitability.

Despite its structural similarity to the neurotransmitter GABA, gabapentin does not act on GABA receptors.[5] Its primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6][7][8]

  • α2δ-1 Subunit Binding: In neuropathic pain states, there is an upregulation of the α2δ-1 subunit, leading to increased trafficking of calcium channels to the presynaptic membrane.[7] This results in excessive release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P.[5][8]

  • Reduction of Neurotransmitter Release: By binding to the α2δ-1 subunit, gabapentin inhibits the forward trafficking of VGCCs to the presynaptic terminal, thereby reducing calcium influx and subsequent release of excitatory neurotransmitters.[5][7] This dampens the hyperexcitability of neurons that characterizes neuropathic pain.

The following diagrams illustrate the distinct signaling pathways of opiranserin and gabapentin.

Opiranserin Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_cleft Glycine GlyT2->Glycine_cleft Reuptake Glycine_vesicle Glycine Glycine_vesicle->Glycine_cleft Release GlyR Glycine Receptor Glycine_cleft->GlyR Activates Inhibition Inhibition of Pain Signal GlyR->Inhibition Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits 5HT2A_R 5-HT2A Receptor Opiranserin->5HT2A_R Antagonizes P2X3_R P2X3 Receptor Opiranserin->P2X3_R Antagonizes Descending_Facilitation Descending Facilitation Descending_Facilitation->5HT2A_R Peripheral_Nociceptor Peripheral Nociceptor Peripheral_Nociceptor->P2X3_R

Caption: Opiranserin's multi-target mechanism of action.

Gabapentin Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx alpha2delta1 α2δ-1 Subunit alpha2delta1->VGCC Modulates (Inhibits trafficking) Excitatory_NT Excitatory Neurotransmitters (e.g., Glutamate) Ca_ion->Excitatory_NT Triggers Release NT_cleft Neurotransmitters Excitatory_NT->NT_cleft Release Postsynaptic_R Postsynaptic Receptors NT_cleft->Postsynaptic_R Activates Pain_Signal Pain Signal Transmission Postsynaptic_R->Pain_Signal Gabapentin Gabapentin Gabapentin->alpha2delta1 Binds to Nerve_Injury Nerve Injury Nerve_Injury->alpha2delta1 Upregulates

Caption: Gabapentin's mechanism via α2δ-1 subunit of VGCCs.

Preclinical Efficacy in Neuropathic Pain Models

This compound: Preclinical Data

Preclinical studies have demonstrated the efficacy of opiranserin in rodent models of neuropathic pain. One study noted that opiranserin produced "morphine- and gabapentin-comparable analgesic or anti-allodynic effects" in rat models of neuropathic pain, although specific quantitative data for this direct comparison is not provided.[9][10] Another study on a novel compound derived from opiranserin (Compound 29) in the SNL model showed dose-dependent analgesic effects.[11]

Table 1: Preclinical Efficacy of Opiranserin and a Related Compound in the Spinal Nerve Ligation (SNL) Model in Rats

CompoundDoseRoute of AdministrationOutcome MeasureResultReference
Opiranserin25 mg/kgSubcutaneous (s.c.)Mechanical AllodyniaReduced mechanical allodynia[12]
OpiranserinNot specifiedOralMechanical AllodyniaReduced mechanical allodynia[12]
Compound 2950 mg/kgNot specifiedMechanical Allodynia (Paw Withdrawal Threshold)24% Maximum Possible Effect (MPE)[11]
Compound 29100 mg/kgNot specifiedMechanical Allodynia (Paw Withdrawal Threshold)45% Maximum Possible Effect (MPE)[11]

Gabapentin: Preclinical Data

Gabapentin has been extensively studied in various animal models of neuropathic pain, consistently demonstrating efficacy in reducing pain-related behaviors.

Table 2: Preclinical Efficacy of Gabapentin in Neuropathic Pain Models in Rodents

Animal ModelSpeciesDoseRoute of AdministrationOutcome MeasureResultReference
Chronic Constriction Injury (CCI)Rat100 mg/kgIntraperitoneal (i.p.)Mechanical Allodynia & Thermal HyperalgesiaSignificant reduction in pain behaviors[5]
Chronic Constriction Injury (CCI)Rat60 mg/kgOralMechanical, Tactile, and Heat HypersensitivityAttenuated hypersensitivity[7][8]
Spinal Nerve Ligation (SNL)Mouse100 µ g/day Intrathecal (i.t.)Tactile AllodyniaCompletely suppressed allodynia[13]
Spinal Nerve Ligation (SNL)Rat300 mg/kgOralTactile Allodynia62.39% Maximum Possible Effect (MPE)[14]
Streptozotocin-induced Diabetic NeuropathyRat60 mg/kgOralMechanical HypersensitivitySignificantly increased paw withdrawal threshold[7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the preclinical assessment of opiranserin and gabapentin in neuropathic pain models.

Spinal Nerve Ligation (SNL) Model

The SNL model is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain.[12]

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.

  • Drug Administration: Opiranserin or gabapentin is administered via the specified route (e.g., subcutaneous, oral, or intraperitoneal) at various time points post-surgery.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.

  • Data Analysis: The paw withdrawal thresholds of the drug-treated groups are compared to those of vehicle-treated and sham-operated control groups.

Chronic Constriction Injury (CCI) Model

The CCI model is another common surgical model of neuropathic pain involving peripheral nerve damage.[5]

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Surgical Procedure: The sciatic nerve is exposed, and four loose ligatures are tied around it.

  • Drug Administration: Gabapentin or the test compound is administered at specified doses and time points.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test), where the latency to paw withdrawal is recorded.

  • Data Analysis: Paw withdrawal thresholds and latencies are compared between treated and control groups.

The following diagram illustrates a typical experimental workflow for preclinical neuropathic pain studies.

Experimental Workflow Animal_Acclimatization Animal Acclimatization Baseline_Behavioral_Testing Baseline Behavioral Testing Animal_Acclimatization->Baseline_Behavioral_Testing Neuropathic_Pain_Induction Neuropathic Pain Induction (e.g., SNL or CCI Surgery) Baseline_Behavioral_Testing->Neuropathic_Pain_Induction Post-Surgery_Recovery Post-Surgery Recovery Period Neuropathic_Pain_Induction->Post-Surgery_Recovery Confirmation_of_Neuropathy Confirmation of Neuropathic Pain (Behavioral Testing) Post-Surgery_Recovery->Confirmation_of_Neuropathy Randomization_and_Grouping Randomization and Grouping (Vehicle, Opiranserin, Gabapentin) Confirmation_of_Neuropathy->Randomization_and_Grouping Drug_Administration Drug Administration Randomization_and_Grouping->Drug_Administration Post-Dose_Behavioral_Testing Post-Dose Behavioral Testing (at various time points) Drug_Administration->Post-Dose_Behavioral_Testing Data_Analysis Data Analysis and Interpretation Post-Dose_Behavioral_Testing->Data_Analysis

Caption: A typical experimental workflow for preclinical studies.

Clinical Trial Overview

This compound

Clinical development of opiranserin has primarily focused on the management of acute postoperative pain.[10][15] Phase 2 and 3 clinical trials have been completed for this indication, and it has received approval for postoperative pain management in South Korea.[3][16] While these trials were not conducted in a neuropathic pain population, they provide valuable information on the safety, tolerability, and effective dosing of opiranserin in humans. A representative dosing regimen from a Phase 3 trial for postoperative pain involved a continuous intravenous infusion of 1000 mg over 10 hours, consisting of a 160 mg loading dose over 30 minutes followed by a maintenance dose.[1]

Gabapentin

Gabapentin is approved by the FDA for the treatment of postherpetic neuralgia and as an adjunctive therapy for partial seizures.[17] It is widely used off-label for various other neuropathic pain conditions, including painful diabetic neuropathy.[17] Numerous randomized controlled trials have established its efficacy in these conditions. Effective doses for neuropathic pain typically range from 1200 mg to 3600 mg per day, administered in divided doses.[5]

Conclusion

This compound and gabapentin represent two distinct and promising therapeutic strategies for the management of neuropathic pain. Opiranserin, with its novel multi-target mechanism of action, has the potential to offer a broad-spectrum analgesic effect by modulating multiple pain pathways simultaneously. Preclinical data, although not directly comparative, suggest an efficacy comparable to established analgesics. Its clinical development for postoperative pain provides a foundation for future investigations into its utility for neuropathic pain.

Gabapentin, a well-established therapeutic, has a more targeted mechanism of action, focusing on the α2δ-1 subunit of voltage-gated calcium channels to reduce neuronal hyperexcitability. Its efficacy in various neuropathic pain conditions is supported by extensive clinical evidence.

Future research, particularly head-to-head preclinical and clinical trials, is warranted to directly compare the efficacy, safety, and therapeutic niche of opiranserin and gabapentin in the treatment of neuropathic pain. Such studies will be crucial in determining the relative advantages of a multi-target versus a targeted approach in managing this complex and challenging condition. The distinct mechanisms of these two agents may also suggest potential for combination therapy to achieve synergistic pain relief.

References

Head-to-Head Comparison of Opiranserin Hydrochloride and Other Non-Opioid Analgesics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Opiranserin hydrochloride, a novel non-opioid analgesic, with established non-opioid pain management agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical and clinical data to inform future research and development in the field of analgesia.

Introduction to this compound

Opiranserin (VVZ-149) is a first-in-class, non-opioid, non-NSAID analgesic developed by Vivozon, recently approved for post-operative pain management in South Korea. It represents a novel approach to pain management through its unique dual mechanism of action, simultaneously targeting the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] This dual antagonism is believed to synergistically block pain signaling and transmission in both the central and peripheral nervous systems.

Mechanism of Action

This compound

Opiranserin's analgesic effect is attributed to its simultaneous inhibition of two key targets in pain pathways:

  • Glycine Transporter 2 (GlyT2) Inhibition: By blocking GlyT2, Opiranserin increases the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft of the spinal cord. This enhances inhibitory neurotransmission, thereby reducing the propagation of pain signals to the brain.

  • Serotonin 2A (5-HT2A) Receptor Antagonism: Antagonism of the 5-HT2A receptor is thought to modulate descending pain pathways and reduce peripheral nociceptor sensitization.

Opiranserin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_opiranserin Opiranserin Action Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds GlyT2 GlyT2 Glycine->GlyT2 Reuptake PainSignal Pain Signal Transmission GlyR->PainSignal Inhibits Opiranserin Opiranserin HCl Opiranserin->GlyT2 Inhibits HT2A 5-HT2A Receptor Opiranserin->HT2A Antagonizes PainNeuron Nociceptive Neuron HT2A->PainNeuron Sensitizes PainNeuron->PainSignal Initiates

Diagram 1: Simplified Signaling Pathway of this compound.
Comparator Non-Opioid Analgesics

Commonly used non-opioid analgesics for postoperative pain include Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and acetaminophen (B1664979).

  • NSAIDs (e.g., Ibuprofen (B1674241), Ketorolac, Celecoxib): These agents primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and pain, and their inhibition leads to analgesic and anti-inflammatory effects.

  • Acetaminophen: The precise mechanism of acetaminophen is not fully elucidated but is thought to involve central mechanisms, including the modulation of the endocannabinoid system and inhibition of COX enzymes within the central nervous system.

NSAID_Acetaminophen_Mechanism cluster_membrane Cell Membrane Phospholipids cluster_enzymes Enzymatic Conversion cluster_products Pro-inflammatory Mediators cluster_drugs Drug Action ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesis PainInflammation Pain & Inflammation Prostaglandins->PainInflammation Induce NSAIDs NSAIDs NSAIDs->COX Inhibit Acetaminophen Acetaminophen (Central Action) Acetaminophen->COX Inhibit (CNS)

Diagram 2: Simplified Signaling Pathway of NSAIDs and Acetaminophen.

Preclinical Efficacy Data

Direct preclinical comparative studies between Opiranserin and other non-opioid analgesics are limited in publicly available literature. However, studies in rat models have demonstrated the analgesic efficacy of Opiranserin.

CompoundAnimal ModelEfficacy EndpointKey FindingsReference
Opiranserin Rat models of post-operative and formalin-induced painReduction in pain behaviorsComparable efficacy to morphine.[3]
Ibuprofen, Diclofenac, Naproxen, Acetaminophen Rat model of acid-stimulated body stretchingDecrease in stretching behaviorAll tested drugs significantly decreased acid-stimulated body stretching. No significant differences in efficacy were observed between the tested drugs.[4][5]

Clinical Efficacy and Safety

Direct head-to-head clinical trials comparing Opiranserin with other non-opioid analgesics have not been identified in the public domain. The available clinical trial data for Opiranserin primarily compares its efficacy and safety against a placebo.

This compound Clinical Trial Data (vs. Placebo)
Trial IdentifierIndicationPrimary EndpointKey Efficacy ResultsKey Safety Findings
Phase 3 (Unafra® approval) Post-laparoscopic colon resection painSum of Pain Intensity Difference over 12 Hours (SPID12)35% improvement in pain relief compared to placebo.Met safety evaluation standards.
NCT02489526 Post-operative pain following colorectal surgerySum of pain intensity difference from baseline to 8 hours post-surgeryNot specified in publicly available data.Not specified in publicly available data.
NCT03997838 Post-operative pain following abdominoplastySum of Pain Intensity Difference from baseline to 24 hours (SPID24)Not yet reported.Not yet reported.
Comparator Non-Opioid Analgesics Clinical Data

The following table summarizes findings from studies comparing various non-opioid analgesics.

ComparisonIndicationKey Efficacy FindingsKey Safety FindingsReference
IV Ibuprofen vs. IV Ketorolac Postoperative pain after arthroscopic knee surgeryPreemptive IV ibuprofen showed lower initial pain scores and reduced opioid consumption compared to IV ketorolac.No significant differences in adverse events.[6]
IV Acetaminophen vs. IV NSAIDs Short-term post-operative painNo statistically significant difference in the percentage of patients experiencing at least 50% pain relief over four hours.No significant difference in vomiting incidence.[7]
Oral Celecoxib vs. Placebo Postoperative pain in minor ear-nose-throat surgeryCelecoxib 400 mg was more effective than 200 mg and placebo in reducing postoperative pain and fentanyl requirement.No differences in recovery times or secondary outcomes.[7]
Oral Ibuprofen vs. Opioid (hydrocodone/acetaminophen) Postoperative analgesia in rhinoplastyThe NSAID group was noninferior to the opioid group on postoperative day 0 and showed a lower mean pain score on day 1.No adverse effects related to NSAID use were reported.[8]
IV Meloxicam, Ketorolac, Acetaminophen, Ibuprofen (Network Meta-analysis) Moderate-severe acute postoperative painIV Meloxicam 30 mg had the highest probability of being the most effective treatment in several surgery types.Odds of opioid-related adverse drug events were significantly higher for all comparators vs. IV Meloxicam in certain surgeries.[9][10]

Experimental Protocols

Detailed experimental protocols for the pivotal Opiranserin clinical trials are not fully available in the public domain. However, information from clinical trial registries provides an overview of the study designs.

Opiranserin Clinical Trial Workflow (Example based on NCT03997838)

Opiranserin_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization (1:1) InformedConsent->Randomization GroupA Group A: Opiranserin HCl Infusion Randomization->GroupA Arm 1 GroupB Group B: Placebo Infusion Randomization->GroupB Arm 2 Surgery Abdominoplasty Surgery GroupA->Surgery GroupB->Surgery PostOpAssessment Postoperative Assessment - Pain Scores (SPID24) - Opioid Consumption - Adverse Events Surgery->PostOpAssessment FollowUp Follow-up Period PostOpAssessment->FollowUp End End of Study FollowUp->End

Diagram 3: Generalized Workflow for a Randomized, Placebo-Controlled Trial of Opiranserin.

Inclusion Criteria (Example - NCT03997838): [11]

  • Male and female patients between 18-70 years old.

  • Planning to undergo abdominoplasty.

  • Ability to provide written informed consent.

Exclusion Criteria (Example - NCT03997838): [11]

  • Specific medical conditions or medication use that could interfere with the study drug or assessments.

Intervention:

  • Intravenous infusion of this compound or placebo.

Outcome Measures:

  • Primary: Sum of Pain Intensity Difference from baseline to 24 hours (SPID24).

  • Secondary: Total consumption of opioid rescue medication, time to first rescue medication, patient global assessment of pain control.

Discussion and Future Directions

This compound presents a promising new option for non-opioid pain management with a novel mechanism of action. Clinical trial data has demonstrated its superiority over placebo in reducing postoperative pain.[2] However, the current body of publicly available evidence lacks direct, head-to-head comparisons with other widely used non-opioid analgesics such as NSAIDs and acetaminophen.

Future research should prioritize well-designed, randomized controlled trials directly comparing the efficacy, safety, and opioid-sparing effects of Opiranserin with active comparators like ketorolac, ibuprofen, and intravenous acetaminophen. Such studies are crucial for establishing the relative positioning of Opiranserin in the clinical armamentarium for postoperative pain management. Furthermore, a detailed characterization of its adverse effect profile in comparison to the known gastrointestinal, renal, and cardiovascular risks of NSAIDs would be highly valuable for clinicians and researchers.

Conclusion

This compound is a novel non-opioid analgesic with a unique dual mechanism of action that has shown efficacy in treating postoperative pain compared to placebo. While direct comparative data with other non-opioid analgesics is currently limited, its distinct pharmacological profile suggests it could be a valuable addition to multimodal analgesic strategies. Further research is warranted to fully elucidate its comparative effectiveness and safety profile.

References

Opiranserin Hydrochloride Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the synergistic potential and opioid-sparing effects of opiranserin (B609760) hydrochloride in combination with other analgesics for the management of pain.

Introduction

Opiranserin (also known as VVZ-149) is an investigational, first-in-class, non-opioid analgesic with a unique dual mechanism of action. It acts as an antagonist of both the glycine (B1666218) transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A).[1] This multi-target approach is designed to modulate pain signaling in both the central and peripheral nervous systems.[2] Opiranserin has been developed as an injectable agent for the treatment of moderate to severe postoperative pain, with the primary goal of reducing the reliance on opioid analgesics and their associated adverse effects.[1][2] This guide provides a comprehensive comparison of opiranserin hydrochloride in combination with other analgesics, supported by available experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach to Pain Modulation

Opiranserin's analgesic effect is derived from its simultaneous inhibition of two key targets in the pain pathway:

  • Glycine Transporter 2 (GlyT2) Inhibition: By blocking GlyT2 in the spinal cord, opiranserin increases the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft. This enhances inhibitory neurotransmission, thereby dampening the transmission of pain signals to the brain.[3]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: Opiranserin antagonizes 5-HT2A receptors, which are involved in the descending facilitatory pain pathways and in the sensitization of peripheral nociceptors. This action helps to reduce the amplification of pain signals.[3]

It has been proposed that this dual antagonism at GlyT2 and 5-HT2A receptors provides effective analgesia through synergistic activity.[2]

cluster_0 Pain Signaling Pathway cluster_1 Opiranserin's Mechanism of Action Nociceptor Nociceptor Spinal_Cord Spinal Cord Dorsal Horn Nociceptor->Spinal_Cord Ascending Pain Signal Brain Brain Spinal_Cord->Brain Pain Perception Descending_Pathway Descending Facilitatory Pathway Brain->Descending_Pathway Descending_Pathway->Spinal_Cord Signal Amplification Opiranserin Opiranserin GlyT2 GlyT2 Inhibition Opiranserin->GlyT2 5HT2A 5-HT2A Antagonism Opiranserin->5HT2A Glycine Increased Glycine GlyT2->Glycine Reduced_Amp Reduced Signal Amplification 5HT2A->Reduced_Amp Inhibition Enhanced Inhibitory Neurotransmission Glycine->Inhibition Inhibition->Spinal_Cord Modulates Reduced_Amp->Spinal_Cord Modulates

Diagram 1: Opiranserin's Dual Mechanism of Action.

Opiranserin in Combination with Opioid Analgesics: Clinical Evidence

Clinical trials have primarily focused on the use of opiranserin as an adjunct to standard postoperative pain management, which typically includes opioids administered via patient-controlled analgesia (PCA). These studies provide robust evidence for opiranserin's opioid-sparing effects.

Summary of Clinical Trial Data: Opiranserin with Opioids
Study IdentifierSurgical ModelOpiranserin RegimenComparatorKey Findings
NCT05764525Laparoscopic Colectomy1000 mg IV over 10 hoursPlacebo- 30.8% less opioid consumption in the first 12 hours.[4]- 60.2% fewer PCA requests in the first 12 hours.[4]- Significantly improved pain relief at 6 and 12 hours.[4]
NCT02844725Laparoscopic and Robotic-Laparoscopic GastrectomyIV infusion over 10 hoursPlacebo- 29.5% reduction in opioid consumption over 24 hours.[1]- Significant reduction in pain intensity at 4 hours post-emergence.[1]- In a subgroup requiring early rescue, a 32.6% reduction in opioid consumption was observed.[1]
NCT02489526Laparoscopic Colorectal Surgery1.8 mg/kg loading dose followed by 1.3 mg/kg/h for 7.5 hoursPlacebo- Non-significant reduction in postoperative pain during the first 8 hours.[4]- In patients with high preoperative negative affect, a significant pain reduction and 40% less opioid use was observed.[4]
Experimental Protocols: Clinical Trials

A common methodology in these phase 2 and 3 clinical trials involves a randomized, double-blind, placebo-controlled design.

Example Experimental Workflow:

G cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening and Enrollment (e.g., Laparoscopic Surgery) Randomization Randomization Patient_Screening->Randomization Group_A Opiranserin Infusion Randomization->Group_A Group_B Placebo Infusion Randomization->Group_B PCA Patient-Controlled Analgesia (PCA) with Opioids (e.g., Fentanyl, Hydromorphone) Available to Both Groups Group_A->PCA Group_B->PCA Data_Collection Data Collection (Pain Scores, Opioid Consumption, Adverse Events) PCA->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Diagram 2: Generalized Clinical Trial Workflow.

Key Methodological Components:

  • Patient Population: Adult patients undergoing specific surgical procedures, such as laparoscopic colorectal or gastric surgery.[1][5]

  • Intervention: Intravenous infusion of opiranserin or a matching placebo, typically initiated before or at the end of surgery and continued for a defined postoperative period (e.g., 8-10 hours).[1][3]

  • Concomitant Analgesia: All patients are provided with a PCA pump for self-administration of an opioid (e.g., fentanyl, hydromorphone) as needed for pain relief.[1][5]

  • Primary Endpoints: Common primary endpoints include the Sum of Pain Intensity Difference (SPID) over a specified time and total opioid consumption.[5]

  • Secondary Endpoints: These often include pain intensity scores at various time points, number of PCA demands, and patient/investigator global assessments of analgesia.[5]

Opiranserin in Combination with Other Analgesics: Preclinical Data

While clinical data strongly supports an opioid-sparing effect, preclinical studies designed to formally assess for synergistic interactions with other analgesics are not extensively available in the public domain. However, the known mechanisms of action for opiranserin and other analgesic classes, such as NSAIDs, suggest a potential for additive or synergistic effects.

Logical Relationship of Potential Combination Therapy:

G cluster_logical Potential Analgesic Combinations Pain_Signal Pain Signal Opiranserin Opiranserin Pain_Signal->Opiranserin Modulates Central Processing Opioids Opioids Pain_Signal->Opioids Modulates Central Processing NSAIDs NSAIDs Pain_Signal->NSAIDs Reduces Peripheral Sensitization Analgesia Enhanced Analgesia Opiranserin->Analgesia Opioids->Analgesia NSAIDs->Analgesia

Diagram 3: Rationale for Combination Analgesia.

Comparison with Alternatives

The primary alternative to an opiranserin-based combination therapy is the current standard of care, which often involves a multimodal approach combining opioids with non-opioid analgesics like NSAIDs (e.g., ketorolac) and acetaminophen.

Therapeutic ApproachMechanism of ActionAdvantagesDisadvantages
Opiranserin + Opioid Dual GlyT2/5-HT2A antagonism + Opioid receptor agonism- Significant opioid-sparing effect.[1][4]- Novel, non-opioid, non-NSAID mechanism.[1]- Potential for synergistic analgesia.- Opiranserin is currently investigational.- Requires intravenous administration.
Opioid + NSAID (e.g., Ketorolac) Opioid receptor agonism + COX enzyme inhibition- Established efficacy.- Readily available.- Opioid-related side effects (respiratory depression, nausea, constipation).- NSAID-related risks (gastrointestinal bleeding, renal toxicity).
Opioid Monotherapy Opioid receptor agonism- Potent analgesia.- High incidence of dose-limiting side effects.- Risk of tolerance, dependence, and abuse.

Conclusion for the Research Community

This compound, when used in combination with opioid analgesics, has demonstrated a consistent and clinically significant opioid-sparing effect in the postoperative setting. This suggests that opiranserin can be a valuable component of a multimodal analgesic strategy, potentially reducing the overall burden of opioid-related adverse events.

For drug development professionals, opiranserin represents a promising non-opioid analgesic with a novel mechanism of action. Future research should focus on preclinical studies employing methodologies such as isobolographic analysis to formally characterize the nature of the interaction (synergistic, additive, or antagonistic) between opiranserin and various classes of analgesics, including opioids and NSAIDs. Furthermore, clinical trials directly comparing the efficacy and safety of an opiranserin/opioid combination with an NSAID/opioid combination would provide valuable data to guide clinical practice. The continued investigation into opiranserin's role in combination therapy is crucial for advancing the management of acute pain and addressing the ongoing opioid crisis.

References

A Comparative Guide to the Synergistic Effects of Opiranserin Hydrochloride's Dual-Target Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Opiranserin hydrochloride (VVZ-149), a first-in-class, non-opioid analgesic, against alternative pain management strategies. It details the synergistic effects stemming from its unique dual-target mechanism of action, supported by preclinical and clinical experimental data.

Introduction to Opiranserin: A Dual-Target Approach

Opiranserin is a novel, non-opioid, non-NSAID analgesic developed for the management of moderate-to-severe postoperative pain.[1][2] Its therapeutic action is derived from the simultaneous antagonism of two key targets in the pain signaling cascade: the Glycine (B1666218) Transporter Type 2 (GlyT2) and the Serotonin 2A Receptor (5-HT2A).[1][3] This dual-target mechanism is designed to inhibit pain signaling synergistically at both the spinal and peripheral levels, offering a potential alternative to traditional analgesics and a means to reduce opioid consumption.[4][5]

Mechanism of Action and Signaling Pathways

The analgesic effect of Opiranserin is rooted in its ability to modulate two distinct pain pathways concurrently. The company Vivozon suggests that this simultaneous inhibition in the spinal cord, a critical hub for pain regulation, produces a synergistic analgesic effect.[5]

  • GlyT2 Inhibition: GlyT2 is a transporter responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft in the spinal cord.[6] By inhibiting GlyT2, Opiranserin increases the concentration of synaptic glycine. This enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thereby dampening the transmission of pain signals to the brain.[7][8]

  • 5-HT2A Receptor Antagonism: The 5-HT2A receptor, a G-protein coupled receptor, is generally considered pro-nociceptive. Its activation in the spinal dorsal horn and at peripheral nociceptive neurons can amplify pain signals.[1][3] Opiranserin acts as an antagonist at this receptor, inhibiting these facilitatory pain signals and reducing the activation of peripheral nociceptors, which are a primary source of postoperative pain.[3][9]

The combined effect of enhancing spinal inhibition via GlyT2 blockade while simultaneously reducing excitatory signaling via 5-HT2A antagonism forms the basis of Opiranserin's potent analgesic properties.

G cluster_0 Presynaptic Glycinergic Neuron cluster_1 Postsynaptic Neuron (Spinal Dorsal Horn) cluster_3 Nociceptive Neuron GlyT2 GlyT2 Transporter Glycine_vesicle Glycine Vesicle SynapticGlycine Synaptic Glycine Glycine_vesicle->SynapticGlycine Release GlyR Glycine Receptor (Cl- Channel) PainSignal_Out Pain Signal to Brain GlyR->PainSignal_Out Inhibits (-) Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Binds & Activates PainSignal_In Excitatory Signal HT2A->PainSignal_In Amplifies (+) Opiranserin Opiranserin Opiranserin->GlyT2 Blocks Opiranserin->HT2A Blocks SynapticGlycine->GlyT2 Reuptake SynapticGlycine->GlyR Binds & Activates

Caption: Opiranserin's dual-target mechanism of action.

Comparative Performance: Preclinical Data

Preclinical studies in various rat models of pain have demonstrated that Opiranserin (VVZ-149) exerts potent anti-nociceptive and anti-allodynic effects. These studies have established an efficacy profile comparable to that of standard-of-care analgesics like morphine and gabapentin.[2]

ModelDrug/DoseKey OutcomeResult Compared to Control/AlternativeCitation
Rat Formalin Model Opiranserin (25 mg/kg, s.c.)Reduction in pain-related behaviors (flinching, licking)Efficacy was comparable to Morphine (3 mg/kg, s.c.). The effect was not blocked by naloxone, indicating a non-opioid mechanism.[2][7]
Rat Spinal Nerve Ligation (SNL) Model Opiranserin (25 mg/kg, s.c.)Reduction in mechanical allodynia (increased paw withdrawal threshold)Efficacy was comparable to Gabapentin.[2][7]
Rat SNL Model Opiranserin (80 mg/kg, p.o.)Reduction in mechanical allodyniaDemonstrated efficacy with oral administration.[7]

Comparative Performance: Clinical Data

Multiple Phase 2 and 3 clinical trials have evaluated the efficacy and safety of intravenously administered Opiranserin for the treatment of postoperative pain. A consistent finding across these studies is a significant reduction in pain intensity and a notable opioid-sparing effect compared to placebo.

Trial Identifier / Surgery TypeComparison GroupsPrimary EndpointKey Efficacy ResultsCitation
Pivotal Phase 3 (VVZ149-POP-P3-K301) / Laparoscopic Colectomy Opiranserin (n=142) vs. Placebo (n=142)Sum of Pain Intensity Difference over 12h (SPID12)35% improvement in pain relief vs. placebo. Opioid consumption reduced by 30.8% in the first 12h. 51.4% of Opiranserin patients were rescue-opioid-free (2-12h) vs. 33.3% for placebo.[10][11]
Phase 2 (NCT02489526) / Laparoscopic Colorectal Surgery Opiranserin (n=30) vs. Placebo (n=30)SPID over 8h34.2% reduction in opioid consumption over 24h vs. placebo. Statistically significant pain reduction at 4h post-emergence.[11][12]
Phase 2 / Laparoscopic Gastrectomy Opiranserin (n=30) vs. Placebo (n=29)Pain Intensity at 24h29.5% reduction in total opioid consumption over 24h vs. placebo. 65.7% fewer PCA requests in the first 10h.[1][11]
Safety & Tolerability OutcomeOpiranserin GroupPlacebo GroupCitation
Overall Incidence of Treatment-Emergent Adverse Events (TEAEs) Comparable between groups.Comparable between groups.[11]
Most Common TEAEs Nausea, hypertension, headache, dizziness, postoperative fever.N/A[11]
Serious Adverse Events All TEAEs reported were mild in intensity; no deaths or study discontinuation due to AEs.N/A[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the core protocols used in the preclinical assessment of Opiranserin.

Formalin-Induced Nociceptive Pain Model

This model assesses analgesic activity against both acute nociceptive and persistent inflammatory pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Acclimatization: Animals are habituated to the testing environment (e.g., Plexiglas observation chambers) to minimize stress-induced responses.

  • Drug Administration: Opiranserin, morphine, or vehicle is administered subcutaneously (s.c.) at a predetermined time (e.g., 30 minutes) before the formalin injection.

  • Nociceptive Induction: A dilute formalin solution (e.g., 50 µL of 5% formalin) is injected into the plantar surface of the rat's hind paw.

  • Behavioral Assessment: Immediately following injection, the animal is observed for a period of up to 60 minutes. The cumulative time spent licking or flinching the injected paw is recorded. The assessment is typically biphasic:

    • Phase 1 (0-5 min): Represents acute nociceptive pain due to direct chemical stimulation of nociceptors.

    • Phase 2 (15-60 min): Represents inflammatory pain resulting from central sensitization in the spinal cord.

  • Data Analysis: The total time spent in pain-related behaviors is compared between treatment groups.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model is used to simulate chronic neuropathic pain characterized by mechanical allodynia.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A dorsal incision is made to expose the L5 and L6 spinal nerves.

    • These nerves are isolated and tightly ligated with a silk suture.

    • The incision is closed.

  • Postoperative Recovery: Animals are allowed to recover for several days to a week, during which time neuropathic pain behaviors develop.

  • Behavioral Assessment (Mechanical Allodynia):

    • The paw withdrawal threshold (PWT) is measured using von Frey filaments of calibrated stiffness.

    • Animals are placed in chambers with a wire mesh floor.

    • Filaments are applied to the plantar surface of the ipsilateral (ligated side) hind paw.

    • The threshold is determined as the filament stiffness that elicits a paw withdrawal response, often calculated using the up-down method.

  • Drug Administration & Testing: Baseline PWT is established. Opiranserin, gabapentin, or vehicle is administered, and PWT is measured again at various time points post-dosing to determine the anti-allodynic effect.

G cluster_0 Formalin Test Workflow cluster_1 Spinal Nerve Ligation (SNL) Workflow Acclimatize_F 1. Acclimatize Animal to Test Chamber Admin_F 2. Administer Test Compound (Opiranserin, Morphine, etc.) Acclimatize_F->Admin_F Inject_F 3. Inject Formalin into Hind Paw Admin_F->Inject_F Observe_F 4. Record Licking/Flinching Time Inject_F->Observe_F Analyze_F 5. Compare Behavior Across Groups Observe_F->Analyze_F Phase1 Phase 1 (0-5 min) Acute Pain Observe_F->Phase1 Phase2 Phase 2 (15-60 min) Inflammatory Pain Observe_F->Phase2 Surgery_S 1. Ligate L5/L6 Spinal Nerves Recover_S 2. Postoperative Recovery (Pain Development) Surgery_S->Recover_S Baseline_S 3. Measure Baseline PWT* (von Frey Filaments) Recover_S->Baseline_S Admin_S 4. Administer Test Compound (Opiranserin, Gabapentin, etc.) Baseline_S->Admin_S Test_S 5. Measure Post-Dose PWT at Timed Intervals Admin_S->Test_S Analyze_S 6. Compare PWT Change Across Groups Test_S->Analyze_S PWT_Note *PWT = Paw Withdrawal Threshold

References

Cross-Validation of Opiranserin Hydrochloride's Analgesic Activity in Diverse Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of Opiranserin hydrochloride (also known as VVZ-149) across different preclinical pain models. The data presented is based on available experimental evidence, offering a cross-validation of its activity and a comparison with other analgesics.

Mechanism of Action: A Dual Approach to Pain Relief

This compound exerts its analgesic effects through a novel, dual mechanism of action. It functions as an antagonist for both the Glycine Transporter Type 2 (GlyT2) and the Serotonin 2A (5-HT2A) receptor. This dual antagonism targets both spinal and supraspinal pain pathways, offering a multi-faceted approach to pain management. Additionally, Opiranserin has shown activity as a P2X3 receptor antagonist.

Signaling Pathway of this compound

Opiranserin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Serotonergic Pathway Glycine Glycine Glycine_Receptor Glycine Receptor Glycine->Glycine_Receptor Activates GlyT2 Glycine Transporter 2 (GlyT2) GlyT2->Glycine Reuptake Pain_Signal_Transmission Pain Signal Transmission Glycine_Receptor->Pain_Signal_Transmission Inhibits Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Descending_Pain_Facilitation Descending Pain Facilitation 5HT2A_Receptor->Descending_Pain_Facilitation Mediates Descending_Pain_Facilitation->Pain_Signal_Transmission Enhances Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Opiranserin->5HT2A_Receptor Blocks

Caption: Opiranserin's dual mechanism of action.

Efficacy in Preclinical Pain Models

Opiranserin has demonstrated significant analgesic activity in various well-established animal models of pain, including those for neuropathic and inflammatory pain.

Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

The SNL model is a widely used paradigm to induce neuropathic pain by ligating the L5 and L6 spinal nerves in rodents, leading to mechanical allodynia (pain in response to a non-painful stimulus).

Experimental Workflow for the Spinal Nerve Ligation (SNL) Model

SNL_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey test) Animal_Acclimation->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (L5/L6) Surgery Baseline_Testing->SNL_Surgery Post-Op_Recovery Post-Operative Recovery SNL_Surgery->Post-Op_Recovery Drug_Administration Administration of Opiranserin or Comparator Drug Post-Op_Recovery->Drug_Administration Post-Drug_Testing Post-Drug Behavioral Testing Drug_Administration->Post-Drug_Testing Data_Analysis Data Analysis and Comparison Post-Drug_Testing->Data_Analysis

Caption: Workflow of the Spinal Nerve Ligation pain model.

Comparative Efficacy Data in the SNL Model

CompoundDoseRoute of AdministrationPain ModelEndpointResultCitation
Opiranserin25 mg/kgSubcutaneous (s.c.)Rat SNLMechanical AllodyniaEffectively reduced mechanical allodynia, with efficacy comparable to 3 mg/kg morphine.[1]
Opiranserin80 mg/kgOral (p.o.)Rat SNLMechanical AllodyniaReduced mechanical allodynia.[1]
Morphine3 mg/kgNot SpecifiedRat SNLMechanical AllodyniaStandard comparator for analgesic efficacy.[1]
Inflammatory Pain: Formalin Test

The formalin test is a model of tonic, localized inflammatory pain. It involves the injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response (an early, acute phase and a later, inflammatory phase).

Experimental Workflow for the Formalin Test

Formalin_Test_Workflow Animal_Acclimation Animal Acclimation in Observation Chamber Drug_Administration Pre-treatment with Opiranserin or Comparator Drug Animal_Acclimation->Drug_Administration Formalin_Injection Subcutaneous Formalin Injection into Hind Paw Drug_Administration->Formalin_Injection Behavioral_Observation Observation of Pain Behaviors (Licking, Flinching) Formalin_Injection->Behavioral_Observation Data_Recording Recording of Behavioral Responses (Phase I and Phase II) Behavioral_Observation->Data_Recording Data_Analysis Data Analysis and Comparison Data_Recording->Data_Analysis

Caption: Workflow of the Formalin-induced pain model.

Comparative Efficacy Data in the Formalin Test

CompoundDoseRoute of AdministrationPain ModelEndpointResultCitation
Opiranserin25 mg/kgSubcutaneous (s.c.)Rat FormalinPain-related behaviorsEffectively reduced pain-related behaviors, with efficacy comparable to 3 mg/kg morphine.[1]
Morphine3 mg/kgNot SpecifiedRat FormalinPain-related behaviorsStandard comparator for analgesic efficacy.[1]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

Animals: Male Sprague-Dawley rats are typically used.

Procedure:

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.

  • Surgical Procedure: A dorsal incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk sutures.[1] The muscle and skin are then closed in layers.

  • Post-operative Care: Animals are allowed to recover from surgery and are monitored for their well-being. The development of mechanical allodynia is typically assessed starting a few days post-surgery.

  • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the withdrawal threshold in the operated paw compared to the contralateral paw or baseline indicates the presence of mechanical allodynia.

  • Drug Administration: this compound, a vehicle control, or a comparator drug (e.g., morphine, gabapentin) is administered via the desired route (e.g., subcutaneous, oral).

  • Post-drug Assessment: Behavioral testing is repeated at various time points after drug administration to determine the anti-allodynic effect of the treatment.

Formalin Test in Rats

Objective: To evaluate the analgesic effect of this compound in a model of inflammatory pain.

Animals: Male Sprague-Dawley rats are commonly used.

Procedure:

  • Acclimation: Animals are placed in individual observation chambers to acclimate for a specified period before the experiment.

  • Drug Administration: this compound, a vehicle control, or a comparator drug is administered at a predetermined time before the formalin injection.

  • Formalin Injection: A small volume of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the injection, the animal's behavior is observed and recorded for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is quantified.

  • Data Analysis: The observation period is divided into two phases: Phase 1 (typically the first 5-10 minutes) and Phase 2 (typically from 15-60 minutes). The total time spent in pain-related behaviors is calculated for each phase and compared between treatment groups.

Conclusion

The available preclinical data demonstrate that this compound is effective in reducing pain in both neuropathic and inflammatory pain models. Its efficacy is reported to be comparable to that of morphine, a standard opioid analgesic. The dual mechanism of targeting both GlyT2 and 5-HT2A receptors presents a promising and innovative approach for the development of new pain therapeutics. Further head-to-head comparative studies with a broader range of analgesics, including detailed dose-response analyses, will be beneficial to fully elucidate its therapeutic potential and position in the clinical management of pain.

References

A Comparative Guide to Opiranserin Hydrochloride and Selective GlyT2 Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Opiranserin hydrochloride and selective glycine (B1666218) transporter type 2 (GlyT2) inhibitors, two classes of compounds investigated for their analgesic properties. By objectively presenting their mechanisms of action, in vitro potency, and in vivo efficacy alongside detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in the pursuit of novel non-opioid analgesics.

Introduction: Targeting Glycinergic Neurotransmission for Pain Relief

The glycine transporter 2 (GlyT2), predominantly expressed in the spinal cord and brainstem, plays a crucial role in regulating inhibitory neurotransmission by clearing glycine from the synaptic cleft.[1][2] Inhibition of GlyT2 enhances glycinergic signaling, a key mechanism for dampening nociceptive signals. This has positioned GlyT2 as a promising therapeutic target for the management of various pain states.[1][2]

This guide explores two distinct approaches to modulating this target: the multi-target agent this compound and selective GlyT2 inhibitors. Opiranserin (also known as VVZ-149) is a dual antagonist of GlyT2 and the serotonin (B10506) 2A (5-HT2A) receptor, and also shows activity at the P2X3 receptor.[3][4] In contrast, selective GlyT2 inhibitors, such as ALX1393 and ORG25543, are designed to specifically block the activity of the GlyT2 transporter.[1][5]

Mechanism of Action: A Tale of Two Strategies

Selective GlyT2 Inhibitors: These compounds, including ALX1393 and ORG25543, act by directly binding to and blocking the glycine reuptake function of the GlyT2 transporter located on presynaptic terminals of glycinergic neurons.[1][5] This leads to an accumulation of glycine in the synaptic cleft, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs). The influx of chloride ions through GlyRs hyperpolarizes the neuron, reducing its excitability and dampening the transmission of pain signals.[1]

This compound: Opiranserin employs a multi-target approach. Its inhibitory action on GlyT2 contributes to analgesia through the same mechanism as selective inhibitors.[3][6] However, it simultaneously antagonizes the 5-HT2A receptor.[3][6] The 5-HT2A receptor is involved in descending pain facilitation pathways and peripheral nociceptor sensitization. By blocking this receptor, Opiranserin can further attenuate pain signaling.[6] This dual-action mechanism is hypothesized to produce a synergistic analgesic effect.[7] Opiranserin has also been shown to have antagonistic activity at the P2X3 receptor, which is implicated in nociceptive signaling.[3][4]

Comparative Data

The following tables summarize the available quantitative data for this compound and representative selective GlyT2 inhibitors.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50Selectivity (over GlyT1)Reference
This compound GlyT20.86 µMNot extensively reported[3][4]
5-HT2A1.3 µM-[3][4]
rP2X30.87 µM-[3][4]
ALX1393 GlyT2~12-31 nM~129-333 fold[5]
GlyT1~4 µM-[5]
ORG25543 GlyT2~16-17.7 nM>5600 fold[1][5]
GlyT1>100 µM-[5]
Table 2: Preclinical In Vivo Efficacy in the Rat Formalin Test
CompoundAnimal ModelAdministration Route & DoseKey FindingsReference
This compound Rat Formalin TestSubcutaneous (s.c.), 25 mg/kgEffectively reduced pain-related behaviors.[8]
ALX1393 Rat Formalin TestIntrathecal (i.t.), 4, 20, or 40 µgDose-dependently inhibited pain behaviors in both early and late phases, with a greater effect in the late phase.[1]

Note: A direct head-to-head comparison in the same study is not available. The differing routes of administration and dose ranges should be considered when interpreting these data.

Table 3: Clinical Development and Safety Profile
Compound/ClassHighest Development PhaseIndicationNotable Safety Findings
This compound Approved in South KoreaPostoperative PainGenerally well-tolerated in clinical trials. Reported adverse events include mild nausea, dizziness, and somnolence at higher plasma concentrations.[6][9]
Selective GlyT2 Inhibitors (e.g., ALX1393, ORG25543) Preclinical/DiscontinuedPainDevelopment of some selective inhibitors has been stalled due to on-target adverse effects observed in preclinical studies, including respiratory depression and motor impairment at higher doses.[8][10] ORG25543 has been reported to be a pseudo-irreversible inhibitor, which may contribute to its toxicity profile.[11]

Experimental Protocols

GlyT2 Inhibition Assay ([³H]Glycine Uptake)

This protocol describes a common method for determining the in vitro potency of compounds as GlyT2 inhibitors.

Objective: To measure the IC50 value of a test compound for the inhibition of glycine uptake mediated by GlyT2.

Materials:

  • HEK293 or COS7 cells stably or transiently expressing human GlyT2.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]Glycine (radiolabeled glycine).

  • Test compound stock solution (e.g., in DMSO).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Plate the GlyT2-expressing cells in multi-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Initiation:

    • Wash the cell monolayers with the assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well.

  • Assay Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Measurement:

    • Lyse the cells.

    • Add a scintillation cocktail to the cell lysate.

    • Measure the radioactivity using a scintillation counter to quantify the amount of [³H]Glycine taken up by the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Rat Formalin Test

This protocol outlines a widely used preclinical model of inflammatory pain.

Objective: To assess the analgesic efficacy of a test compound against formalin-induced nociceptive behaviors in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Formalin solution (e.g., 5% in saline).

  • Test compound and vehicle.

  • Observation chambers with a mirror placed at a 45-degree angle for unobstructed observation of the paws.

Procedure:

  • Acclimatization: Place the rats in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, oral, or intrathecal) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a standard volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of the rat's right hind paw.

  • Behavioral Observation: Immediately after the injection, record the animal's nociceptive behaviors for a set period (e.g., 60 minutes). The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting direct chemical irritation of nociceptors.

    • Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory processes and central sensitization.

    • The primary behavior scored is the amount of time the animal spends licking, biting, or flinching the injected paw.

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for both Phase 1 and Phase 2.

    • Compare the scores of the test compound-treated groups with the vehicle-treated group to determine the analgesic effect.[1][8]

Visualizing the Mechanisms and Workflows

Signaling Pathway of GlyT2 Inhibition

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine_out Glycine Glycine_Vesicle->Glycine_out Release GlyT2 GlyT2 Glycine_in Glycine GlyT2->Glycine_in Glycine_out->GlyT2 Reuptake GlyR Glycine Receptor Glycine_out->GlyR Binding Inhibitor Selective GlyT2 Inhibitor Inhibitor->GlyT2 Inhibition Cl_ion Cl- GlyR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Cl_ion->Hyperpolarization Influx leads to

Caption: Mechanism of action of selective GlyT2 inhibitors.

Experimental Workflow for GlyT2 Inhibition Assay

GlyT2_Assay_Workflow Start Start Cell_Culture Culture GlyT2-expressing cells in multi-well plates Start->Cell_Culture Compound_Prep Prepare serial dilutions of test compound Cell_Culture->Compound_Prep Pre_incubation Pre-incubate cells with test compound or vehicle Compound_Prep->Pre_incubation Add_Radioligand Add [3H]Glycine to initiate uptake Pre_incubation->Add_Radioligand Incubation Incubate for a defined period Add_Radioligand->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Cell_Lysis Lyse cells and add scintillation cocktail Termination->Cell_Lysis Measurement Measure radioactivity using a scintillation counter Cell_Lysis->Measurement Data_Analysis Calculate % inhibition and determine IC50 value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining GlyT2 inhibitor potency.

Comparative Logic: Opiranserin vs. Selective GlyT2 Inhibitors

Comparative_Logic cluster_Opiranserin This compound cluster_Selective Selective GlyT2 Inhibitors Pain_Signal Nociceptive Signal Opi_GlyT2 GlyT2 Inhibition Pain_Signal->Opi_GlyT2 Modulated by Opi_5HT2A 5-HT2A Antagonism Pain_Signal->Opi_5HT2A Modulated by Sel_GlyT2 GlyT2 Inhibition Pain_Signal->Sel_GlyT2 Modulated by Opi_Analgesia Analgesia Opi_GlyT2->Opi_Analgesia Opi_5HT2A->Opi_Analgesia Sel_Analgesia Analgesia Sel_GlyT2->Sel_Analgesia

Caption: Opiranserin's multi-target vs. selective GlyT2 inhibition.

Conclusion

This compound and selective GlyT2 inhibitors both represent promising strategies for the development of novel analgesics by targeting the glycinergic system. Selective GlyT2 inhibitors demonstrate high potency and specificity for their target in preclinical models, but their development has been hampered by safety concerns at higher doses. In contrast, Opiranserin's multi-target mechanism, combining GlyT2 inhibition with 5-HT2A and P2X3 receptor antagonism, may offer a synergistic analgesic effect with a favorable safety profile, as evidenced by its progression to clinical approval in South Korea for postoperative pain.[9][12]

For researchers in the field, the choice between these approaches depends on the specific research question. Selective inhibitors are invaluable tools for elucidating the precise role of GlyT2 in pain pathways, while multi-target ligands like Opiranserin offer a potentially more clinically translatable approach for achieving robust analgesia. This guide provides the foundational data and methodologies to aid in the design and interpretation of future studies aimed at advancing the field of non-opioid pain management.

References

Replicating Opiranserin Hydrochloride Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Opiranserin hydrochloride with other notable analgesics, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on publicly available data. The information is structured to facilitate the replication of published findings by presenting experimental protocols, comparative data, and visualizations of key pathways and workflows.

This compound: A Dual-Target Analgesic

Opiranserin (also known as VVZ-149) is a non-opioid, non-NSAID analgesic that has been investigated for the management of postoperative pain.[1][2] Its mechanism of action is distinguished by its dual antagonism of the glycine (B1666218) transporter 2 (GlyT2) and the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It also exhibits antagonistic activity at the P2X3 receptor.[2] This multi-target approach is designed to modulate pain signaling at different points in the nervous system.

Comparative In Vitro Activity

Opiranserin's potency has been characterized by its half-maximal inhibitory concentrations (IC50) against its primary targets. This section compares the in vitro activity of Opiranserin with that of other analgesics where data is available for the same targets.

CompoundTargetIC50 (µM)
Opiranserin GlyT20.86[2]
5-HT2A1.3[2]
rP2X30.87[2]
Tapentadol (B1681240) µ-opioid receptor (MOR)-
Norepinephrine (B1679862) Transporter (NET)-
Ketamine NMDA Receptor-
Gabapentin α2δ-1 subunit of Voltage-Gated Calcium Channels-

Signaling Pathway of Opiranserin

The analgesic effect of Opiranserin is believed to result from its simultaneous action on two key pathways involved in pain modulation. The following diagram illustrates this dual mechanism.

Opiranserin Signaling Pathway cluster_spinal_cord Spinal Cord Synapse cluster_descending_pathway Descending Pain Pathway GlyT2 GlyT2 Transporter Glycine Glycine GlyR Glycine Receptor (Postsynaptic) Glycine->GlyR Inhibition Inhibitory Signal GlyR->Inhibition NociceptiveNeuron Nociceptive Neuron (Presynaptic) NociceptiveNeuron->GlyT2 Glycine Reuptake SerotonergicNeuron Serotonergic Neuron (Descending) FiveHT2A 5-HT2A Receptor SerotonergicNeuron->FiveHT2A Serotonin Release PainFacilitation Pain Facilitation FiveHT2A->PainFacilitation Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Opiranserin->FiveHT2A Inhibits

Caption: Opiranserin's dual mechanism of action.

Experimental Protocols

Replicating in vitro findings requires detailed experimental protocols. Below are generalized protocols for assays relevant to Opiranserin's targets, based on standard laboratory practices. Specific parameters may need optimization.

Glycine Transporter 2 (GlyT2) Uptake Assay (General Protocol)
  • Cell Culture: Culture a stable cell line expressing human GlyT2 (e.g., HEK293 or CHO cells) in appropriate media.

  • Assay Preparation: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of Opiranserin or a reference compound for a specified time (e.g., 10-30 minutes) at room temperature.

  • Glycine Uptake: Initiate the uptake by adding a solution containing a fixed concentration of [3H]-glycine.

  • Termination: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

5-HT2A Receptor Binding Assay (General Protocol)
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a radioligand with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of Opiranserin or a reference antagonist.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by analyzing the displacement of the radioligand by the test compound.

P2X3 Receptor Functional Assay (Calcium Flux - General Protocol)
  • Cell Culture: Use a cell line stably expressing the human P2X3 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and pre-incubate with Opiranserin or a reference antagonist for 10-20 minutes.

  • Agonist Stimulation: Add a P2X3 agonist (e.g., α,β-methylene ATP) to stimulate the receptor and induce calcium influx.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibitory effect of the compound on the agonist-induced calcium flux to determine the IC50 value.

Preclinical In Vivo Efficacy

Opiranserin has been evaluated in rodent models of pain, where its efficacy was compared to morphine.

ModelSpeciesOpiranserin DoseComparatorOutcome
Spinal Nerve LigationRat80 mg/kg, p.o.-Reduced mechanical allodynia[2]
Formalin TestRat25 mg/kg, s.c.Morphine (3 mg/kg)Efficacy comparable to morphine in reducing pain behaviors[3]

Note: Detailed quantitative data from these direct preclinical comparisons, including statistical analyses, are not consistently available in the public domain.

Experimental Workflow for Preclinical Pain Models

The following diagram outlines a typical workflow for evaluating the efficacy of an analgesic in a preclinical setting.

Preclinical Pain Model Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Analysis AnimalAcclimation Animal Acclimation Baseline Baseline Pain Threshold Measurement AnimalAcclimation->Baseline PainInduction Induction of Pain (e.g., SNL, Formalin) Baseline->PainInduction DrugAdmin Drug Administration (Opiranserin or Comparator) PainInduction->DrugAdmin PainTest Pain Behavior Testing (e.g., von Frey, Paw Licking) DrugAdmin->PainTest DataCollection Data Collection PainTest->DataCollection Stats Statistical Analysis DataCollection->Stats Results Results Interpretation Stats->Results

Caption: A generalized workflow for preclinical pain studies.

Clinical Trial Performance

Opiranserin has been evaluated in several clinical trials for postoperative pain. The primary outcomes have often focused on pain intensity and the reduction of opioid consumption.

Phase 3 Clinical Trial (Laparoscopic Colectomy)

A Phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Opiranserin in patients undergoing laparoscopic colectomy.

ParameterOpiranserin GroupPlacebo Group
Primary Efficacy Endpoint
Sum of Pain Intensity Difference (SPID) over 12hSignificantly higher than placebo-
Secondary Efficacy Endpoints
Opioid Consumption over 12h30.8% less than placebo-
Patient-Controlled Analgesia (PCA) Requests60.2% fewer than placebo-

Source: Clinical trial data summary[4]

Clinical Trial Workflow

The logical flow of a typical clinical trial for an analgesic is depicted below.

Clinical Trial Workflow cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_data Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization DrugAdmin Administration of Opiranserin or Placebo Randomization->DrugAdmin PostOpCare Standard Postoperative Care (including rescue opioids) DrugAdmin->PostOpCare Efficacy Efficacy Assessment (Pain Scores, Opioid Use) PostOpCare->Efficacy Safety Safety Monitoring (Adverse Events) PostOpCare->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis

Caption: A simplified workflow for an analgesic clinical trial.

Safety and Tolerability

In clinical trials, Opiranserin has been generally well-tolerated. The most frequently reported adverse events are summarized below.

Adverse EventOpiranserin Group IncidencePlacebo Group Incidence
NauseaHigher than placebo-
SomnolenceHigher than placebo[4]-
DizzinessHigher than placebo-
HeadacheHigher than placebo[4]-
PruritusHigher than placebo-

Note: Specific percentages for all adverse events across all trials are not consistently available in public documents. The table reflects general trends reported in study summaries.

Comparison with Alternative Analgesics

Opiranserin's place in the analgesic landscape can be understood by comparing its mechanism and clinical profile with other non-opioid and multi-modal analgesics used in the postoperative setting.

AnalgesicPrimary Mechanism of ActionKey Clinical Characteristics
Opiranserin Dual GlyT2 and 5-HT2A antagonistNon-opioid, demonstrated opioid-sparing effect in postoperative pain.
Tapentadol µ-opioid receptor (MOR) agonist and norepinephrine reuptake inhibitor (NRI)[2][5]Dual mechanism targeting both nociceptive and neuropathic pain pathways; opioid-related side effects are possible.[2]
Ketamine NMDA receptor antagonist[6]Effective for acute and chronic pain, particularly with a neuropathic component; can have psychomimetic side effects.[6]
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channelsPrimarily used for neuropathic pain; often used as part of a multimodal analgesic regimen.

This guide provides a foundational summary based on existing publications. For complete replication of the findings, researchers are encouraged to consult the primary literature and, where possible, obtain specific reagents and cell lines from the original sources.

References

Independent Validation of Opiranserin Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (VVZ-149) is a non-opioid analgesic that has recently gained approval in South Korea for the management of postoperative pain.[1] Its mechanism of action is reported to be a dual antagonism of the glycine (B1666218) transporter 2 (GlyT2) and the serotonin (B10506) 2A receptor (5-HT2A).[2] Some studies also indicate an antagonistic effect on the P2X3 receptor.[3] This guide provides an independent validation of Opiranserin's mechanism of action by comparing its preclinical data with that of selective GlyT2 inhibitors and 5-HT2A antagonists. The information is intended to offer an objective perspective for researchers and professionals in drug development.

Opiranserin's Dual Target Mechanism

Opiranserin's analgesic effect is attributed to the simultaneous modulation of two distinct pathways in the central nervous system involved in pain signaling. By inhibiting GlyT2, Opiranserin increases the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission.[4] Concurrently, its antagonism of the 5-HT2A receptor is thought to contribute to its analgesic properties, a target implicated in various pain states.[5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_5ht Serotonergic Synapse Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR Binding Inhibitory Signal Inhibitory Signal GlyR->Inhibitory Signal Activation Opiranserin Opiranserin Opiranserin->GlyT2 Inhibition 5-HT2A 5-HT2A Receptor Opiranserin->5-HT2A Antagonism 5-HT Serotonin 5-HT->5-HT2A Binding Pain Signal Pain Signal 5-HT2A->Pain Signal Modulation

Figure 1: Opiranserin's dual mechanism of action.

Comparative Analysis of In Vitro Potency

The following tables summarize the in vitro potency of Opiranserin and selected comparator compounds. It is important to note that the data are compiled from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Glycine Transporter 2 (GlyT2) Inhibition
CompoundTargetIC50SpeciesAssay TypeReference(s)
Opiranserin GlyT20.86 µMNot SpecifiedNot Specified[3]
GlyT22.8 µMNot SpecifiedNot Specified[6]
ALX-1393GlyT2~12-100 nMHuman, Mouse[³H]Glycine Uptake[7]
ORG25543GlyT2~16 nMHuman[³H]Glycine Uptake[8]
Serotonin 2A (5-HT2A) Receptor Antagonism
CompoundTargetKiSpeciesAssay TypeReference(s)
Opiranserin 5-HT2A1.3 µM (IC50)Not SpecifiedNot Specified[3]
Ketanserin (B1673593)5-HT2A~0.82-1.1 nMHumanRadioligand Binding[9][10]
Sarpogrelate (B137540)5-HT2A8.39 nMRatRadioligand Binding[11]
Sarpogrelate Metabolite (M-1)5-HT2A1.70 nMRatRadioligand Binding[11]

Preclinical Efficacy in Pain Models

Opiranserin and the selected comparator compounds have demonstrated analgesic effects in various preclinical models of pain.

CompoundPain ModelSpeciesEffectReference(s)
Opiranserin Spinal Nerve Ligation (SNL), FormalinRatReduced mechanical allodynia and pain-related behaviors[4]
ALX-1393Chronic Constriction Injury (CCI), FormalinRatInhibited mechanical and cold hyperalgesia, suppressed late-phase formalin response[12]
ORG25543Partial Sciatic Nerve LigationMouseAmeliorated mechanical allodynia[8]
KetanserinInflammatory Pain (Carrageenan)RatAttenuated hyperalgesia[5]
SarpogrelateLumbar Disc HerniationRatAttenuated pain-related behavior[13]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of these compounds.

[³H]Glycine Uptake Assay (for GlyT2 Inhibition)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the glycine transporter 2.

cluster_workflow Experimental Workflow Start Start Cell Culture Culture cells expressing GlyT2 Start->Cell Culture Plating Plate cells in multi-well plates Cell Culture->Plating Incubation Pre-incubate with test compound Plating->Incubation Uptake Add [³H]Glycine Incubation->Uptake Termination Wash cells to remove extracellular [³H]Glycine Uptake->Termination Lysis Lyse cells Termination->Lysis Quantification Measure radioactivity with scintillation counter Lysis->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

Figure 2: Workflow for a [³H]Glycine uptake assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing GlyT2 (e.g., HEK293, CHO) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Incubation: Cells are washed and then pre-incubated with various concentrations of the test compound (e.g., Opiranserin, ALX1393, ORG25543) for a defined period.

  • Glycine Uptake: A solution containing a fixed concentration of [³H]glycine is added to initiate uptake.

  • Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of glycine uptake is calculated for each compound concentration, and the IC50 value is determined.

Radioligand Binding Assay (for 5-HT2A Receptor Antagonism)

This assay measures the ability of a compound to displace a radiolabeled ligand from the 5-HT2A receptor.

cluster_workflow Experimental Workflow Start Start Membrane Prep Prepare cell membranes expressing 5-HT2A Start->Membrane Prep Incubation Incubate membranes with radioligand and test compound Membrane Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Measure radioactivity on filters Washing->Quantification Analysis Calculate Ki Quantification->Analysis End End Analysis->End

Figure 3: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the 5-HT2A receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [³H]ketanserin) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to reduce non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[14]

Conclusion

Independent preclinical data support the proposed dual mechanism of action of Opiranserin as an antagonist of both GlyT2 and 5-HT2A receptors. However, its potency at these targets appears to be lower (in the micromolar range) compared to more selective inhibitors like ALX1393 and ORG25543 for GlyT2, and ketanserin and sarpogrelate for 5-HT2A (in the nanomolar range). The clinical efficacy of Opiranserin may therefore rely on the synergistic effect of modulating both pathways simultaneously. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic advantages of this dual-target approach compared to more selective agents for the management of pain. The detailed experimental protocols provided in this guide can serve as a basis for such comparative investigations.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Opiranserin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Opiranserin hydrochloride, a GlyT2 and 5-HT2A antagonist used in postoperative pain research.[1] While Safety Data Sheets (SDS) for this compound classify it as not a hazardous substance or mixture under the Globally Harmonized System (GHS), prudent laboratory practices and adherence to local regulations are essential.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention.[2][3]
Skin Contact Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and consult a physician.[2][3]
Inhalation Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical advice.[2][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance.[2]

Step-by-Step Disposal Protocol

The primary goal of this compound disposal is to prevent its entry into the environment, particularly waterways.[3] Do not let the product enter drains.[3] The following protocol outlines the recommended disposal methods:

1. Preferred Method: Drug Take-Back Programs

The most environmentally responsible method for disposing of unused or expired this compound is through an authorized drug take-back program.[4][5] These programs ensure that the chemical is handled and destroyed by qualified personnel in a controlled environment.

  • Action: Check with your institution's Environmental Health and Safety (EHS) department for established take-back programs or partnerships with certified chemical waste disposal services. The U.S. Drug Enforcement Administration (DEA) also provides information on authorized collection sites.[6]

2. Alternative Method: On-Site Inactivation and Disposal

If a take-back program is not accessible, the following procedure for on-site handling and disposal in the trash is recommended. This method is adapted from FDA guidelines for the disposal of non-hazardous prescription drugs.[4][7]

  • Experimental Protocol for Inactivation and Disposal:

    • Deactivation: For small quantities of this compound, create a mixture to render it undesirable and less likely to be diverted or accidentally ingested. Do not crush tablets or capsules if applicable.[7] Mix the compound with an inert and unpalatable substance such as:

      • Used coffee grounds[6][7]

      • Cat litter[6][7]

      • Dirt[7]

    • Containment: Place the resulting mixture into a sealable container, such as a plastic bag or a non-recyclable container, to prevent leakage.[6][7]

    • Final Disposal: The sealed container can then be disposed of in the regular laboratory or municipal trash.

    • Decontamination of Empty Containers: Before recycling or discarding the original product container, ensure all personal or sensitive information on the label is obscured or removed to protect privacy.[7]

Important Considerations:

  • Regulatory Compliance: Always consult and comply with all local, state, and federal regulations regarding chemical waste disposal. Institutional policies may have specific requirements that supersede general guidelines.

  • Environmental Impact: While not classified as hazardous, the release of any pharmaceutical compound into the environment can have unintended consequences.[8][9][10] The procedures outlined above are designed to minimize this risk.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

This compound Disposal Workflow start Start: Unused Opiranserin Hydrochloride check_take_back Is an authorized drug take-back program available? start->check_take_back use_take_back Utilize drug take-back program for disposal. check_take_back->use_take_back Yes mix_substance Mix with an undesirable substance (e.g., coffee grounds, cat litter). check_take_back->mix_substance No end End: Proper Disposal Complete use_take_back->end seal_container Place mixture in a sealable container. mix_substance->seal_container dispose_trash Dispose of sealed container in municipal trash. seal_container->dispose_trash dispose_trash->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Opiranserin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Opiranserin hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.

This compound is not classified as a hazardous substance or mixture.[1][2] However, standard laboratory safety precautions should always be observed to minimize any potential risks.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent direct contact and inhalation. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene, powder-free. Two pairs should be worn when compounding, administering, and disposing of the substance.[3][4]
Eye Protection Safety Glasses/GogglesChemical splash goggles.
Body Protection Lab Coat/GownA disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]
Respiratory Mask/RespiratorA fit-tested N95 or N100 NIOSH-approved mask is recommended if there is a risk of generating dust or aerosols.[4]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and operational integrity. The following diagram outlines the recommended step-by-step workflow.

G cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Spill and Emergency Procedures cluster_3 Disposal A Receive Shipment B Inspect Container for Damage A->B C Log into Inventory B->C D Store at -20°C (1 month) or -80°C (6 months) C->D E Don Appropriate PPE D->E Begin Experiment F Work in a Chemical Fume Hood E->F G Weigh and Prepare Solution F->G H Clearly Label all Preparations G->H M Dispose of Unused Material and Contaminated PPE H->M End of Experiment I In Case of Spill J Evacuate and Ventilate Area I->J K Cover with Absorbent Material J->K L Collect and Place in a Sealed Container for Disposal K->L N Follow Institutional and Local Regulations for Non-Hazardous Chemical Waste M->N O Alternatively, mix with an undesirable substance (e.g., cat litter) and place in a sealed bag for trash disposal M->O

Caption: Workflow for Safe Handling of this compound.

Detailed Protocols

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a doctor.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor.[1]

Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]

  • Keep the container tightly sealed.

  • Store the compound under recommended conditions: at -20°C for up to one month or at -80°C for up to six months.[5]

  • Avoid contact with heat, moisture, strong acids/alkalis, and strong oxidizing/reducing agents.[1]

Spill Management:

In the event of a spill, do not take action without suitable protective clothing.[1] Evacuate personnel to a safe area and ensure adequate ventilation.[1] Cover the spillage with a suitable absorbent material, then sweep it up and place it in an appropriate, sealed container for disposal.[1]

Disposal Plan:

While this compound is not classified as hazardous, proper disposal is essential to prevent environmental contamination.

  • Do not let the product enter drains.[1]

  • The preferred method of disposal is through a licensed professional waste disposal service.

  • If a take-back program is not available, the unused material can be disposed of in household trash by following these steps:

    • Remove the substance from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or cat litter. Do not crush tablets or capsules.[6][7]

    • Place the mixture in a sealed plastic bag or another container to prevent leakage.[6][7]

    • Dispose of the sealed container in the household trash.[7]

  • All contaminated PPE and materials should be collected in a sealed bag and disposed of according to institutional and local regulations for non-hazardous chemical waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.